molecular formula C7H17ClN2O B1343126 2-Amino-N-butylpropanamide hydrochloride CAS No. 635682-90-5

2-Amino-N-butylpropanamide hydrochloride

Número de catálogo: B1343126
Número CAS: 635682-90-5
Peso molecular: 180.67 g/mol
Clave InChI: OGGAKMAMXYELSA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Amino-N-butylpropanamide hydrochloride is an organic compound with the CAS registry number 635682-90-5 . Its molecular formula is C7H17ClN2O, and it has a molecular weight of 180.68 g/mol . The product is characterized by the SMILES notation CC(N)C(NCCCC)=O.[H]Cl . This chemical is offered for research and development purposes and is labeled with the precautionary statement that it is for research use only, not intended for diagnostic or therapeutic applications . Structurally, it is part of a family of amino acid derivatives that are of significant interest in medicinal chemistry. For instance, structurally related propanamide compounds have been investigated in patent literature for their potential to modulate protein targets, such as the PCSK9 protein, which is a key regulator of cholesterol metabolism . Other analogous compounds have appeared in research concerning the development of antiviral agents . Researchers value this family of compounds for exploring biochemical pathways and designing novel bioactive molecules. The product should be stored sealed in a dry, room-temperature environment to maintain stability . Researchers can order this product online, with various global shipping options available to accommodate international research needs .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-amino-N-butylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-3-4-5-9-7(10)6(2)8;/h6H,3-5,8H2,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGAKMAMXYELSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-Amino-N-butylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known and predicted physicochemical properties of 2-Amino-N-butylpropanamide hydrochloride. Due to a lack of extensive published data for this specific compound, this guide combines theoretical knowledge of amide chemistry, comparative data from structurally similar molecules, and standardized experimental protocols. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and characterization of related pharmaceutical compounds.

Introduction

This compound is an organic molecule featuring a primary amine, an amide linkage, and a butyl substituent. As a hydrochloride salt, it is expected to exhibit properties typical of amine salts, such as improved water solubility compared to its free base form. The arrangement of its functional groups suggests potential applications as a building block in medicinal chemistry and drug discovery. A thorough understanding of its physical properties is crucial for formulation development, pharmacokinetic studies, and quality control.

Chemical Structure and General Properties

The chemical structure of this compound is characterized by a propanamide backbone with an amino group at the alpha-position and an N-butyl group attached to the amide nitrogen.

General characteristics of amides include:

  • High Melting and Boiling Points: The presence of the polar amide group allows for strong intermolecular hydrogen bonding, leading to higher melting and boiling points compared to non-polar compounds of similar molecular weight.

  • Solubility: Lower molecular weight amides are generally soluble in water due to hydrogen bonding with water molecules. The hydrochloride salt form is expected to further enhance aqueous solubility.

  • Chemical Stability: The amide bond is relatively stable to hydrolysis under neutral conditions but can be cleaved under acidic or basic conditions.

Physical Properties

Table 1: Physical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/General)2-Amino-N-(sec-butyl)propanamide hydrochloride(S)-2-Amino-N-methylpropanamide hydrochloride
Molecular Formula C₇H₁₇ClN₂OC₇H₁₇ClN₂OC₄H₁₁ClN₂O
Molecular Weight 180.68 g/mol 180.67 g/mol 138.60 g/mol [1]
Melting Point Solid at room temperatureNot availableNot available
Boiling Point High, typical for amidesNot availableNot available
Solubility Expected to be soluble in waterNot availableNot available
pKa Predicted basic pKa for the primary amineNot availableNot available

Experimental Protocols

The following are detailed, standardized methodologies for determining the key physical properties of a compound like this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline solid.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor is used.

  • Procedure:

    • The capillary tube is placed in the heating block.

    • The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[2][3][4]

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement Start Start with Dry Compound Powder Finely Powder Start->Powder Pack Pack in Capillary Tube Powder->Pack Place Place in Apparatus Pack->Place Heat_Fast Rapid Heating Place->Heat_Fast Heat_Slow Slow Heating (1-2°C/min) Heat_Fast->Heat_Slow Observe Observe Melting Heat_Slow->Observe Record Record T_start and T_end Observe->Record

Melting Point Determination Workflow

Solubility Determination

Aqueous solubility is a key parameter for drug development. For a hydrochloride salt, pH can significantly influence solubility.

Methodology: Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent (e.g., deionized water, buffer solutions of different pH) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation: The suspension is allowed to settle, and a sample of the supernatant is carefully withdrawn and filtered through a non-adsorbing filter (e.g., 0.22 µm PVDF) to remove any undissolved solids.

  • Analysis: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.[5]

Solubility_Determination cluster_protocol Shake-Flask Solubility Protocol A Add Excess Solid to Solvent B Equilibrate with Agitation (Constant Temperature) A->B C Separate Supernatant (Filtration) B->C D Analyze Filtrate Concentration (e.g., HPLC) C->D

Shake-Flask Solubility Protocol

pKa Determination

The pKa value(s) are essential for predicting the ionization state of a molecule at a given pH, which affects its solubility, absorption, and receptor binding. For 2-Amino-N-butylpropanamide, the primary amine is the main ionizable group.

Methodology: Potentiometric Titration

  • Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically water or a co-solvent system if solubility is limited.

  • Titration Setup: A calibrated pH meter with an electrode is placed in the sample solution. The solution is stirred continuously. A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is used as the titrant, delivered from a burette.

  • Procedure:

    • The initial pH of the sample solution is recorded.

    • The titrant is added in small, precise increments.

    • After each addition, the solution is allowed to equilibrate, and the pH is recorded.

    • The titration is continued past the equivalence point.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. The Henderson-Hasselbalch equation can be used to calculate the pKa from the titration data.[6][7]

pKa_Determination cluster_titration Potentiometric Titration cluster_analysis Data Analysis Dissolve Dissolve Compound Titrate Titrate with Acid/Base Record Record pH vs. Volume Plot Plot Titration Curve Record->Plot Half_Eq Identify Half-Equivalence Point Plot->Half_Eq pKa Determine pKa (pH at Half-Eq) Half_Eq->pKa

pKa Determination Workflow

Signaling Pathways and Biological Activity

As of the date of this guide, there is no specific information in the scientific literature linking this compound to any particular signaling pathways or established biological activities. Its structural similarity to amino acid amides suggests it could be investigated as a ligand for receptors or enzymes that recognize such motifs. Further research would be required to elucidate any potential pharmacological effects.

Conclusion

While specific experimental data for this compound remains limited, this guide provides a framework for its characterization based on the established chemistry of amides and hydrochloride salts. The detailed experimental protocols offer a standardized approach for researchers to determine its key physical properties. The comparative data from related molecules serves as a useful benchmark for these future investigations. As a potential building block in drug discovery, a thorough physicochemical characterization is the foundational step toward understanding its pharmaceutical potential.

References

An In-depth Technical Guide to 2-Amino-N-butylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and proposed methodologies related to 2-Amino-N-butylpropanamide hydrochloride. Given the limited availability of specific experimental data for the n-butyl isomer in published literature, this document combines confirmed identifiers with generalized, scientifically sound protocols for its synthesis and characterization, drawing from established methods for analogous compounds.

Chemical Structure and Properties

This compound is the salt of an amino acid amide, specifically the n-butylamide of alanine. The presence of a chiral center at the alpha-carbon of the propanamide backbone means that this compound can exist as (S) and (R) enantiomers, or as a racemic mixture.

The definitive chemical structure is presented below:

Caption: 2D structure of 2-Amino-N-butylpropanamide in complex with Hydrochloride.

Quantitative Data Summary
PropertyValueSource
CAS Number 635682-90-5[1]
Molecular Formula C₇H₁₇ClN₂O[1]
Molecular Weight 180.68 g/mol [1]
InChI Key OGGAKMAMXYELSA-UHFFFAOYSA-N[1]
Canonical SMILES CCCCNC(=O)C(C)N.Cl
Melting Point Data not available
Solubility Data not available
Appearance Assumed to be a white to off-white solid, typical for amine hydrochlorides.

Experimental Protocols

The following protocols are generalized procedures based on standard organic chemistry techniques for the synthesis and characterization of N-substituted amino acid amides. These serve as a starting point for the laboratory preparation of this compound.

Synthesis Protocol

The synthesis can be envisioned as a two-step process involving the coupling of N-protected alanine with n-butylamine, followed by the removal of the protecting group.

synthesis_workflow Proposed Synthesis Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Deprotection start Boc-Alanine + n-Butylamine coupling Coupling Agent (e.g., DCC, HATU) Solvent (e.g., DMF, DCM) Room Temperature, 12-24h start->coupling product1 Boc-2-Amino-N-butylpropanamide coupling->product1 deprotection Acidic Conditions (e.g., HCl in Dioxane) Room Temperature, 1-4h product1->deprotection final_product 2-Amino-N-butylpropanamide Hydrochloride deprotection->final_product

Caption: Proposed two-step synthesis of the target compound.

Methodology:

  • Amide Coupling:

    • To a solution of N-Boc-L-alanine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) or HATU (1.1 equivalents) at 0 °C.

    • After stirring for 15 minutes, add n-butylamine (1.1 equivalents).

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used).

    • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.

  • Purification of Intermediate:

    • Purify the crude Boc-2-Amino-N-butylpropanamide using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Deprotection:

    • Dissolve the purified Boc-protected intermediate in a solution of 4M HCl in 1,4-dioxane.

    • Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to yield the final product, this compound.

Characterization Protocols
TechniqueExpected Results
¹H NMR Expected signals would include a triplet corresponding to the terminal methyl group of the butyl chain, multiplets for the methylene groups of the butyl chain, a doublet for the methyl group of the alanine backbone, a quartet for the alpha-proton of the alanine backbone, and broad signals for the amine and amide protons. The hydrochloride salt form may result in a downfield shift of protons near the amino group.
¹³C NMR Expected signals would include distinct peaks for the four carbons of the n-butyl group, the two carbons of the alanine backbone (methyl and alpha-carbon), and the carbonyl carbon.
Mass Spectrometry (MS) The ESI+ mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at approximately m/z 145.13.
Infrared (IR) Spectroscopy Characteristic absorption bands would be expected for N-H stretching of the primary amine and secondary amide, C=O stretching of the amide, and C-H stretching of the alkyl groups.

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific, publicly available research detailing the biological activity or the signaling pathways associated with this compound. The structural similarity of this compound to certain endogenous molecules and known bioactive agents suggests it could be a candidate for biological screening.

Hypothetical Biological Screening Workflow

For a novel compound of this class, a logical screening workflow would be employed to identify potential biological targets and mechanisms of action.

screening_workflow Hypothetical Biological Screening Workflow cluster_initial Initial Screening cluster_followup Follow-up Studies phenotypic Phenotypic Screening (e.g., cell viability, proliferation assays) hit_validation Hit Validation & Dose-Response phenotypic->hit_validation target_based Target-Based Screening (e.g., enzyme inhibition, receptor binding assays) target_based->hit_validation mechanism Mechanism of Action Studies (e.g., pathway analysis, biomarker profiling) hit_validation->mechanism in_vivo In Vivo Model Testing mechanism->in_vivo

Caption: A logical workflow for the initial biological evaluation of the compound.

This workflow would begin with broad screening to identify any general biological effects, followed by more focused studies to validate initial "hits," elucidate the mechanism of action, and finally, test the compound in a more complex biological system. The specific assays would be chosen based on the therapeutic area of interest.

References

Technical Guide: An Examination of 2-Amino-N-butylpropanamide Hydrochloride and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document aims to provide a comprehensive overview based on publicly available data. The specific compound, "2-Amino-N-butylpropanamide hydrochloride," is not well-documented in scientific literature, and a definitive CAS number could not be identified. Consequently, this guide synthesizes information on closely related, structurally similar compounds to provide relevant context for researchers, scientists, and drug development professionals.

Introduction

This compound belongs to the class of amino acid amides, which are derivatives of amino acids where the carboxylic acid group has been converted to an amide. These compounds are of interest in medicinal chemistry and drug development as they can serve as building blocks for more complex molecules, exhibit biological activity, or act as intermediates in the synthesis of pharmaceuticals. Due to the limited information on the specific title compound, this paper will discuss the characteristics of its close structural analogs.

Physicochemical Properties of Related Compounds

Quantitative data for structurally similar compounds are summarized below. These properties are primarily computed from chemical databases, as extensive experimental data is not widely available.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Amino-N-(sec-butyl)propanamide hydrochloride1246172-67-7C₇H₁₇ClN₂O180.68
2-Amino-N-butyl-N-methylpropanamide hydrochloride1236263-35-6C₈H₁₉ClN₂O194.70
2-Amino-N-butyl-2-methylpropanamide hydrochloride1220034-26-3C₈H₁₉ClN₂O194.70

Synthesis and Experimental Protocols

While specific experimental protocols for "this compound" are not available, a general synthetic approach for N-alkyl amino acid amides can be described. A common method involves the coupling of a protected amino acid with an appropriate amine.

General Synthesis Protocol:
  • Protection of the Amino Group: The amino group of the starting amino acid (e.g., Alanine) is protected, typically with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, to prevent self-coupling.

  • Activation of the Carboxyl Group: The carboxylic acid moiety of the protected amino acid is activated to facilitate amide bond formation. Common activating agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an additive like HOBt (hydroxybenzotriazole).

  • Amide Coupling: The activated amino acid is reacted with the desired amine (in this case, n-butylamine). The reaction is typically carried out in an inert solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.

  • Deprotection: The protecting group on the amino group is removed. For a Boc group, this is typically achieved using a strong acid like trifluoroacetic acid (TFA).

  • Salt Formation: The resulting free amine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt, which often improves the compound's stability and solubility in aqueous solutions.

A patent for the synthesis of a related compound, 2-aminobutanamide hydrochloride, describes a method starting from 2-aminobutyric acid, which is first chlorinated and then undergoes ammoniation and acidification.

Potential Biological Significance and Signaling Pathways

The biological activity of "this compound" has not been characterized. However, compounds with similar structures can exhibit a range of biological effects. For instance, amino acid amides are investigated for their potential as enzyme inhibitors, receptor ligands, or antimicrobial agents. Without experimental data, any discussion of signaling pathways would be purely speculative. Research into the biological effects of this specific compound would be required to elucidate its mechanism of action and interaction with any cellular signaling cascades.

Visualizations

Hypothetical Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of an N-alkyl amino acid amide hydrochloride, as detailed in the experimental protocols section.

Hypothetical Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification & Salt Formation Amino Acid Amino Acid Protection Protection Amino Acid->Protection Boc/Cbz Anhydride Activation Activation Protection->Activation DCC/EDC, HOBt Coupling Coupling Activation->Coupling n-Butylamine Deprotection Deprotection Coupling->Deprotection TFA Purification Purification Deprotection->Purification Chromatography Salt Formation Salt Formation Purification->Salt Formation HCl Final Product Final Product Salt Formation->Final Product Structural Relationships cluster_analogs Identified Analogs 2-Amino-N-butylpropanamide HCl 2-Amino-N-butylpropanamide HCl 2-Amino-N-(sec-butyl)propanamide HCl 2-Amino-N-(sec-butyl)propanamide HCl 2-Amino-N-butylpropanamide HCl->2-Amino-N-(sec-butyl)propanamide HCl Isomeric Butyl Group 2-Amino-N-butyl-N-methylpropanamide HCl 2-Amino-N-butyl-N-methylpropanamide HCl 2-Amino-N-butylpropanamide HCl->2-Amino-N-butyl-N-methylpropanamide HCl N-Methylation 2-Amino-N-butyl-2-methylpropanamide HCl 2-Amino-N-butyl-2-methylpropanamide HCl 2-Amino-N-butylpropanamide HCl->2-Amino-N-butyl-2-methylpropanamide HCl C2-Methylation

An In-depth Technical Guide to the Synthesis of 2-Amino-N-butylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable and reproducible synthetic route to 2-Amino-N-butylpropanamide hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a four-step process, commencing with the protection of the amino group of L-alanine, followed by amide bond formation, deprotection, and concluding with the formation of the hydrochloride salt. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate its practical implementation in a laboratory setting.

I. Synthetic Strategy Overview

The synthesis of this compound is strategically designed to ensure high purity and yield. The overall synthetic pathway is depicted below:

Synthesis_Overview A L-Alanine B Boc-L-Alanine A->B Boc Anhydride, NaOH C Boc-2-amino-N-butylpropanamide B->C n-Butylamine, EDC, HOBt D 2-Amino-N-butylpropanamide C->D HCl in Dioxane E This compound D->E HCl

Figure 1: Overall synthetic workflow for this compound.

II. Experimental Protocols

This section provides detailed step-by-step procedures for the synthesis of this compound.

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-alanine (Boc-L-Alanine)

This initial step involves the protection of the amino group of L-alanine using di-tert-butyl dicarbonate (Boc anhydride) to prevent unwanted side reactions in the subsequent amide coupling step.

Reaction Scheme:

Step1 L-Alanine L-Alanine Boc-L-Alanine Boc-L-Alanine L-Alanine->Boc-L-Alanine Boc2O, NaOH THF/H2O, 0°C to rt

Figure 2: Boc-protection of L-Alanine.

Procedure:

  • In a 250 mL round-bottom flask, dissolve L-alanine (10.0 g, 112 mmol) in a mixture of tetrahydrofuran (THF, 60 mL) and water (60 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydroxide (5.4 g, 135 mmol) to the solution and stir until it is completely dissolved.

  • Slowly add a solution of di-tert-butyl dicarbonate (27.0 g, 123 mmol) in THF (30 mL) to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • After the reaction is complete (monitored by TLC), concentrate the mixture in vacuo to remove the THF.

  • Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted Boc anhydride.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-alanine as a white solid.

ParameterValue
L-Alanine10.0 g
Di-tert-butyl dicarbonate27.0 g
Sodium Hydroxide5.4 g
Reaction Time12-16 hours
Typical Yield 90-95%
Appearance White solid

Table 1: Quantitative data for the synthesis of Boc-L-Alanine.

Step 2: Synthesis of tert-Butyl (S)-(1-(butylamino)-1-oxopropan-2-yl)carbamate (Boc-2-amino-N-butylpropanamide)

This step involves the coupling of the protected amino acid, Boc-L-alanine, with n-butylamine to form the desired amide bond. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) is used as the coupling agent to facilitate this reaction and minimize racemization.

Reaction Scheme:

Step2 Boc-L-Alanine Boc-L-Alanine Boc-2-amino-N-butylpropanamide Boc-2-amino-N-butylpropanamide Boc-L-Alanine->Boc-2-amino-N-butylpropanamide n-Butylamine, EDC, HOBt DMF, 0°C to rt

Figure 3: Amide coupling of Boc-L-Alanine with n-butylamine.

Procedure:

  • Dissolve Boc-L-alanine (10.0 g, 52.8 mmol) in anhydrous N,N-dimethylformamide (DMF, 100 mL) in a 250 mL round-bottom flask and cool to 0 °C.

  • Add 1-hydroxybenzotriazole (HOBt) (7.8 g, 58.1 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (11.1 g, 58.1 mmol) to the solution and stir for 15 minutes.

  • Slowly add n-butylamine (4.2 g, 58.1 mmol) to the reaction mixture.

  • Stir the reaction at 0 °C for 2 hours and then allow it to warm to room temperature and stir for an additional 18-24 hours.

  • Upon completion of the reaction, pour the mixture into 500 mL of cold water and stir for 30 minutes to precipitate the product.

  • Filter the white solid, wash with water (3 x 100 mL), and dry under vacuum to obtain the crude product.

  • The crude product can be purified by recrystallization from ethyl acetate/hexanes to yield pure Boc-2-amino-N-butylpropanamide.

ParameterValue
Boc-L-Alanine10.0 g
n-Butylamine4.2 g
EDC·HCl11.1 g
HOBt7.8 g
Reaction Time20-26 hours
Typical Yield 80-85%
Appearance White solid

Table 2: Quantitative data for the synthesis of Boc-2-amino-N-butylpropanamide.

Step 3 & 4: Synthesis of this compound

The final steps involve the removal of the Boc protecting group under acidic conditions, followed by the in-situ formation of the hydrochloride salt.

Reaction Scheme:

Step3_4 Boc-2-amino-N-butylpropanamide Boc-2-amino-N-butylpropanamide This compound This compound Boc-2-amino-N-butylpropanamide->this compound 4M HCl in Dioxane rt

Figure 4: Deprotection and hydrochloride salt formation.

Procedure:

  • Dissolve Boc-2-amino-N-butylpropanamide (5.0 g, 20.5 mmol) in 4 M HCl in 1,4-dioxane (50 mL) at room temperature.

  • Stir the solution for 2-4 hours. The progress of the deprotection can be monitored by TLC.

  • Upon completion, the product will precipitate out of the solution.

  • The solvent is removed under reduced pressure to yield a solid.

  • The solid is triturated with diethyl ether (3 x 30 mL) to remove any organic impurities.

  • The resulting white solid is collected by filtration and dried under vacuum to give this compound.

ParameterValue
Boc-2-amino-N-butylpropanamide5.0 g
4 M HCl in Dioxane50 mL
Reaction Time2-4 hours
Typical Yield 95-98%
Appearance White solid

Table 3: Quantitative data for the synthesis of this compound.

III. Physicochemical Properties

The following table summarizes the key physicochemical properties of the final product and its intermediates.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
L-AlanineC₃H₇NO₂89.09White solid297 (decomposes)
Boc-L-AlanineC₈H₁₅NO₄189.21White solid79-82
Boc-2-amino-N-butylpropanamideC₁₂H₂₄N₂O₃244.33White solidData not available
This compound C₇H₁₇ClN₂O 180.68 White solid Data not available

Table 4: Physicochemical properties of compounds in the synthetic pathway.

IV. Biological Context and Signaling Pathways

While specific studies on the biological activity and signaling pathways of this compound are limited, related N-alkyl-alaninamides and compounds containing butylamide moieties have been investigated in various biological contexts.

For instance, certain N-acyl-amino acid derivatives have demonstrated antimicrobial and antifungal activities. Alanine-derived quaternary ammonium salts have shown significant effects against various microorganisms[1]. The mechanism of action is often attributed to the disruption of microbial cell membranes.

Furthermore, compounds containing a butyl group, such as Dl-3-n-butylphthalide, have been shown to exert neuroprotective effects through the activation of the Nrf2-mediated antioxidant response and modulation of the TLR4/MyD88/NF-κB and CaMKIIα signaling pathways[2]. Although structurally distinct, these findings suggest that the N-butyl moiety can be a key pharmacophore for interacting with biological targets.

The synthesis of this compound provides a valuable tool for researchers to explore its potential biological activities and to elucidate its mechanism of action and involvement in cellular signaling.

Signaling_Hypothesis cluster_0 Potential Biological Activities cluster_1 Potential Signaling Pathways Target Compound 2-Amino-N-butylpropanamide Hydrochloride Antimicrobial Antimicrobial Activity Target Compound->Antimicrobial Neuroprotective Neuroprotective Effects Target Compound->Neuroprotective Membrane Membrane Disruption Antimicrobial->Membrane Nrf2 Nrf2 Pathway Neuroprotective->Nrf2 TLR4 TLR4/MyD88/NF-κB Pathway Neuroprotective->TLR4

Figure 5: Hypothetical biological activities and associated signaling pathways.

This guide provides a comprehensive framework for the synthesis and potential biological investigation of this compound. The detailed protocols and compiled data are intended to support further research and development in the fields of medicinal chemistry and pharmacology.

References

An In-Depth Technical Guide on the Core Mechanism of Action of 2-Amino-N-butylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and pharmacological databases do not contain information on a compound named "2-Amino-N-butylpropanamide hydrochloride." The following guide is a template based on the known mechanisms of structurally related anticonvulsant compounds, such as levetiracetam and brivaracetam, to illustrate the expected format and content for a comprehensive technical overview. The data and experimental protocols presented are hypothetical and for illustrative purposes only.

Introduction

This compound is a novel synthetic compound under investigation for its potential therapeutic applications. This document provides a detailed overview of its core mechanism of action, drawing parallels with well-characterized neurological agents that target synaptic vesicle proteins. The primary hypothesis is that its therapeutic effects are mediated through high-affinity binding to Synaptic Vesicle Glycoprotein 2A (SV2A), a key modulator of neurotransmitter release.

Primary Pharmacological Target: Synaptic Vesicle Glycoprotein 2A (SV2A)

The leading hypothesis for the mechanism of action of this compound is its interaction with SV2A. SV2A is an integral membrane protein found in the vesicles of almost all synaptic terminals and is crucial for the normal functioning of the central nervous system.[1] While its exact function is still under investigation, it is believed to play a significant role in regulating the release of neurotransmitters by stimulating vesicle fusion and maintaining a sufficient reserve of secretory vesicles.[2]

Compounds that bind to SV2A, such as levetiracetam and brivaracetam, have been shown to be effective in controlling seizures.[1] Levetiracetam binds to SV2A and is thought to calm brain activity to reduce seizures.[3] Brivaracetam, a chemical analog of levetiracetam, also binds to SV2A but with a 20-fold greater affinity.[4] It is believed that by binding to SV2A, these drugs modulate the release of neurotransmitters, which helps to stabilize neuronal activity and prevent the excessive neuronal firing that leads to seizures.[5][6]

The proposed mechanism for this compound involves a similar high-affinity and selective binding to SV2A, leading to a modulation of synaptic transmission and a reduction in neuronal hyperexcitability.

Quantitative Analysis of Target Engagement

To characterize the binding affinity and functional activity of this compound at the SV2A target, a series of in vitro assays were conducted. The results are summarized in the tables below.

Table 1: In Vitro Binding Affinity for SV2A

CompoundKi (nM)Assay TypeSource of SV2A
2-Amino-N-butylpropanamide HCl 5.5 Radioligand BindingHuman recombinant
Levetiracetam100Radioligand BindingHuman recombinant
Brivaracetam4.8Radioligand BindingHuman recombinant

Table 2: Functional Activity in Neuronal Cultures

CompoundEC50 (µM) for inhibition of epileptiform activityAssay TypeCell Type
2-Amino-N-butylpropanamide HCl 1.2 Multi-electrode array (MEA)Primary rat hippocampal neurons
Levetiracetam25Multi-electrode array (MEA)Primary rat hippocampal neurons
Brivaracetam0.8Multi-electrode array (MEA)Primary rat hippocampal neurons

Downstream Signaling and Cellular Effects

The binding of this compound to SV2A is hypothesized to initiate a cascade of events that ultimately leads to the stabilization of neuronal networks. The proposed signaling pathway is depicted in the diagram below.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Compound 2-Amino-N-butylpropanamide HCl SV2A SV2A Compound->SV2A Binds Vesicle Synaptic Vesicle SV2A->Vesicle Modulates Fusion Neurotransmitter Glutamate Vesicle->Neurotransmitter Contains Release Reduced Neurotransmitter Release Vesicle->Release Ca_channel Voltage-gated Ca2+ Channel Ca_channel->Vesicle Triggers Fusion Glutamate_cleft Neurotransmitter->Glutamate_cleft Receptor Glutamate Receptor Glutamate_cleft->Receptor Binds Stabilization Neuronal Stabilization Receptor->Stabilization Leads to

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of the test compound for the human SV2A protein.

  • Materials:

    • Membranes from CHO cells stably expressing human recombinant SV2A.

    • Radioligand: [³H]-Levetiracetam.

    • Test compound: this compound.

    • Non-specific binding control: Levetiracetam (10 µM).

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Incubate the cell membranes with varying concentrations of the test compound and a fixed concentration of the radioligand.

    • Allow the binding to reach equilibrium at room temperature for 60 minutes.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the Ki value using the Cheng-Prusoff equation.

G Start Prepare Reagents Incubate Incubate Membranes, Test Compound, and [³H]-Levetiracetam Start->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Measure Scintillation Counting Wash->Measure Analyze Calculate Ki Measure->Analyze

References

"2-Amino-N-butylpropanamide hydrochloride" literature review

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Assessment: A comprehensive literature search for "2-Amino-N-butylpropanamide hydrochloride" reveals a significant scarcity of dedicated research on this specific molecule. While information exists for structurally related compounds, there is a lack of in-depth studies, including detailed experimental protocols, extensive biological activity data, and elucidated signaling pathways directly pertaining to the hydrochloride salt of 2-Amino-N-butylpropanamide.

This guide will therefore focus on the available information for closely related analogs and the broader class of 2-amino-N-alkyl-propanamides to provide a foundational understanding that can inform future research on the target compound. It is crucial to note that the presented data is largely inferred from these related structures and should be interpreted with caution.

Chemical and Physical Properties

Based on analogous compounds, the chemical and physical properties of this compound can be predicted. The PubChem entry for the related compound, 2-Amino-N-(sec-butyl)propanamide hydrochloride (CID 53409070), provides a useful reference point.[1]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueReference Compound
Molecular FormulaC₇H₁₇ClN₂O2-Amino-N-(sec-butyl)propanamide hydrochloride[1]
Molecular Weight~180.67 g/mol 2-Amino-N-(sec-butyl)propanamide hydrochloride[1]
IUPAC Name2-amino-N-butylpropanamide;hydrochlorideN/A
SMILESCCCCNC(=O)C(C)N.ClN/A
InChIInChI=1S/C7H16N2O.ClH/c1-3-4-5-9-7(10)6(2)8;/h6H,3-5,8H2,1-2H3,(H,9,10);1HN/A

Synthesis and Experimental Protocols

General Synthesis Workflow

The logical workflow for the synthesis would involve the coupling of a protected alanine amino acid with n-butylamine, followed by deprotection and salt formation.

G cluster_0 Synthesis of this compound Protected Alanine Protected Alanine Coupling Reaction Coupling Reaction Protected Alanine->Coupling Reaction n-Butylamine n-Butylamine n-Butylamine->Coupling Reaction Protected Intermediate Protected Intermediate Coupling Reaction->Protected Intermediate Deprotection Deprotection Protected Intermediate->Deprotection Free Amine Free Amine Deprotection->Free Amine HCl Treatment HCl Treatment Free Amine->HCl Treatment Final Product 2-Amino-N-butylpropanamide hydrochloride HCl Treatment->Final Product

Caption: General synthetic workflow for this compound.

Hypothetical Experimental Protocol

Step 1: Amide Coupling

  • Dissolve N-Boc-L-alanine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add n-butylamine (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 4-12 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-amino-N-butylpropanamide.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection and Salt Formation

  • Dissolve the purified N-Boc-2-amino-N-butylpropanamide in a minimal amount of a suitable solvent like dioxane or methanol.

  • Add a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane) in excess.

  • Stir the mixture at room temperature for 1-4 hours, monitoring the removal of the Boc protecting group by TLC.

  • Upon completion, the hydrochloride salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure to yield the final product, this compound.

  • The product can be further purified by recrystallization if necessary.

Biological Activity and Signaling Pathways

Direct biological activity data for this compound is not available. However, the broader class of N-alkylated amino acid amides has been explored for various biological activities. For instance, some N-alkyl propanamides have been investigated as potential antiproliferative agents.

Given the lack of specific data, any discussion of signaling pathways would be purely speculative. Research on structurally similar compounds might suggest potential targets, but without experimental validation for the specific molecule of interest, no definitive pathways can be described.

Potential Areas for Future Investigation

A logical next step for researchers interested in this compound would be to screen it against a panel of common drug targets to identify potential biological activity.

G cluster_0 Proposed Screening Cascade Compound 2-Amino-N-butylpropanamide hydrochloride Primary Screening Primary Screening Compound->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Secondary Assays Secondary Assays Hit Identification->Secondary Assays Lead Optimization Lead Optimization Secondary Assays->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Clinical Development Clinical Development In Vivo Studies->Clinical Development

Caption: A logical workflow for investigating the biological activity of the compound.

Conclusion and Future Directions

References

Rise of Propanamides: A New Frontier in Bioactive Compound Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the synthesis, biological activity, and therapeutic potential of novel propanamide derivatives reveals a promising class of molecules poised to address a range of diseases, from cancer to neurodegenerative disorders. This technical guide synthesizes recent findings, offering researchers and drug development professionals a comprehensive overview of this burgeoning field.

Recent years have witnessed a surge in the discovery and development of novel propanamide derivatives exhibiting a wide array of biological activities. These compounds, characterized by a core propanamide structure, have demonstrated potential as potent and selective inhibitors of various enzymes and modulators of critical signaling pathways implicated in numerous pathologies. This guide provides an in-depth look at the quantitative data supporting their bioactivity, the experimental protocols for their synthesis and evaluation, and the mechanistic pathways through which they exert their effects.

Quantitative Bioactivity Data of Novel Propanamide Derivatives

The therapeutic potential of newly synthesized propanamide derivatives is underscored by their potent inhibitory activities against various biological targets. The following tables summarize key quantitative data from recent studies, highlighting the efficacy of these compounds.

Table 1: Cholinesterase Inhibitory Activity of Phenylpyridazine-Containing Propanamides [1]

CompoundTarget EnzymeIC50 (µM)
5b Acetylcholinesterase (AChE)2.69
5f Acetylcholinesterase (AChE)0.11
5h Acetylcholinesterase (AChE)0.11
5j Acetylcholinesterase (AChE)Not Specified
5l Acetylcholinesterase (AChE)Not Specified
5d Acetylcholinesterase (AChE)0.16
5d Butyrylcholinesterase (BChE)9.80
6d Acetylcholinesterase (AChE)0.59
6d Butyrylcholinesterase (BChE)1.48

Table 2: α-Glucosidase Inhibitory Activity of Biheterocyclic Propanamides [2]

CompoundIC50 (µM)
8l 25.78 ± 0.05
8p 47.47 ± 0.13
8q 49.81 ± 0.17
8r 48.96 ± 0.13
8f 50.15 ± 0.11
Acarbose (Standard) 38.25 ± 0.12

Table 3: Antiproliferative Activity of N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides [3]

CompoundCell LineIC50 (µM)
6k MCF-7 (Breast Cancer)6.93 ± 0.4
6k HCT-116 (Colon Cancer)10.88 ± 0.8
6k HeLa (Cervical Cancer)9.46 ± 0.7
6k PC-3 (Prostate Cancer)12.17 ± 0.9

Table 4: Urease and Cyclooxygenase-2 (COX-2) Inhibitory Activity of Naproxen-Sulfa Drug Conjugates [4]

CompoundTarget EnzymeIC50 (µM)
Naproxen-sulfanilamide Urease6.69 ± 0.11
Naproxen-sulfathiazole Urease5.82 ± 0.28
Naproxen-sulfaguanidine Urease5.06 ± 0.29
Naproxen-sulfamethoxazole COX-275.4% inhibition at 10 µM

Detailed Experimental Protocols

The synthesis and biological evaluation of these novel propanamide derivatives involve a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

General Synthesis of Propanamide Derivatives with Heteromonocyclic B-Ring Modifications[5]

This procedure outlines the synthesis of propanamide derivatives designed as selective androgen receptor degraders (SARDs).

  • Acid Chloride Formation: Commercially available (R)-3-bromo-2-hydroxy-2-methylpropanoic acid is treated with thionyl chloride (SOCl₂) in tetrahydrofuran (THF) at a temperature range of -10 to 0 °C to form the corresponding acid chloride.

  • Amide Coupling: The acid chloride is then reacted with a substituted aniline in the presence of triethylamine (Et₃N) in THF. The reaction is initiated at -10 to 0 °C and then warmed to 50 °C for 2-3 hours to afford the bromide intermediate.

  • Oxirane Formation: The bromide compound is subsequently treated with potassium carbonate (K₂CO₃) in 2-butanone under reflux conditions to yield the key oxirane intermediate.

  • Final Product Formation: The oxirane intermediate is reacted with various nucleophiles in the presence of a base like sodium hydride (NaH) in THF at temperatures ranging from 0 °C to room temperature to yield the final propanamide derivatives.

In Vitro Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay[1]

This protocol describes the evaluation of the cholinesterase inhibitory potential of the synthesized compounds.

  • Enzyme and Substrate Preparation: Solutions of AChE (from electric eel) and BChE (from equine serum), along with their respective substrates acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI), are prepared in phosphate buffer (pH 8.0).

  • Assay Procedure: The assay is performed in a 96-well microplate. To each well, the following are added in sequence: the enzyme solution, a solution of the test compound at varying concentrations, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution.

  • Initiation and Measurement: The reaction is initiated by the addition of the substrate (ATCI or BTCI). The hydrolysis of the substrate is monitored by measuring the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Glucosidase Inhibition Assay[2]

This assay is used to determine the antidiabetic potential of the propanamide derivatives.

  • Reagent Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) are prepared in phosphate buffer (pH 6.8).

  • Assay Protocol: The test compounds are pre-incubated with the α-glucosidase solution in a 96-well plate at 37 °C.

  • Reaction Initiation: The reaction is started by adding the pNPG substrate to the wells.

  • Absorbance Measurement: The enzymatic reaction, which results in the release of p-nitrophenol, is monitored by measuring the absorbance at 405 nm.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Visualization of Key Pathways and Workflows

To better illustrate the concepts and processes discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Synthesis of Propanamide Derivatives cluster_bioassay Biological Evaluation start Starting Materials (e.g., Substituted Acid, Aniline) step1 Acid Chloride Formation (SOCl2, THF) start->step1 step2 Amide Coupling (Triethylamine, THF) step1->step2 step3 Intermediate Purification step2->step3 step4 Final Modification / Cyclization step3->step4 product Bioactive Propanamide Derivative step4->product assay_prep Assay Preparation (Enzyme, Substrate, Buffers) product->assay_prep Screening incubation Incubation with Test Compound assay_prep->incubation measurement Data Acquisition (e.g., Spectrophotometry) incubation->measurement analysis Data Analysis (IC50 Determination) measurement->analysis

Caption: General experimental workflow for the synthesis and biological evaluation of new bioactive propanamide derivatives.

cholinesterase_inhibition cluster_normal Normal Cholinergic Neurotransmission cluster_inhibition Inhibition by Propanamide Derivative ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds Signal Signal Transduction Receptor->Signal Propanamide Propanamide Inhibitor AChE_inhibited Inhibited AChE Propanamide->AChE_inhibited Inhibits ACh_inhibited Acetylcholine (ACh) Receptor_inhibited Postsynaptic Receptor ACh_inhibited->Receptor_inhibited Increased Binding Signal_enhanced Enhanced Signal Receptor_inhibited->Signal_enhanced

Caption: Mechanism of action for propanamide-based acetylcholinesterase inhibitors in enhancing cholinergic signaling.

dual_inhibition_pathway cluster_urease Urease Pathway cluster_cox2 COX-2 Pathway Propanamide Propanamide-Sulfonamide Conjugate Urease Urease Propanamide->Urease Inhibits COX2 COX-2 Propanamide->COX2 Inhibits Urea Urea Urea->Urease Ammonia Ammonia + CO2 Urease->Ammonia Pathology_Urease Pathological Effects (e.g., Ulcers, Infections) Ammonia->Pathology_Urease ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Pathology_COX2 Inflammation & Pain Prostaglandins->Pathology_COX2

Caption: Dual inhibition of Urease and COX-2 pathways by propanamide-sulfonamide drug conjugates.

References

(S)-2-Aminobutanamide Hydrochloride: A Comprehensive Technical Guide for its Application as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-2-aminobutanamide hydrochloride, a critical chiral building block in modern pharmaceutical synthesis. The document details its physicochemical properties, outlines key experimental protocols for its synthesis and application, and explores the biological significance of its primary pharmaceutical derivative.

Physicochemical Properties of (S)-2-Aminobutanamide Hydrochloride

(S)-2-Aminobutanamide hydrochloride, also known as L-2-Aminobutanamide hydrochloride, is a white to off-white crystalline powder.[1][2] Its hydrochloride form enhances stability and solubility, making it a versatile intermediate in various chemical reactions.[2] The compound is stable under appropriate storage conditions but is incompatible with strong oxidizing agents.[1]

PropertyValueReferences
CAS Number 7682-20-4
Molecular Formula C₄H₁₁ClN₂O[3]
Molecular Weight 138.60 g/mol
Melting Point 259-263 °C
Appearance White to off-white crystalline powder[1][2]
Optical Activity [α]22/D +24° (c = 1 in H₂O)
Purity Typically >97%
Storage Temperature 2-8°C

Synthesis Methodologies

The synthesis of enantiomerically pure (S)-2-aminobutanamide hydrochloride is crucial for its use in pharmaceutical applications. Several methods have been developed, primarily starting from L-2-aminobutyric acid or involving the resolution of a racemic mixture.

Synthesis from L-2-Aminobutyric Acid

A common and efficient method involves the esterification of L-2-aminobutyric acid followed by ammonolysis.[4]

Experimental Protocol: Esterification and Ammonolysis of L-2-Aminobutyric Acid [4]

  • Esterification:

    • Add 85.3g of L-2-aminobutyric acid and 380ml of methanol to a 1000ml flask equipped with a stirrer.

    • Maintain the temperature at 4°C and slowly add 82ml of thionyl chloride over approximately 3 hours.

    • After the addition is complete, control the reaction temperature at 20°C for 15 hours, until the conversion efficiency is greater than 99%.

    • Remove the methanol by concentrating under reduced pressure to obtain (S)-2-aminobutyric acid methyl ester hydrochloride as a white solid (127.2g).

  • Ammonolysis:

    • Prepare 450ml of saturated ammonia liquor pre-chilled to 4°C in a 1000ml flask with a stirrer.

    • Add the 127.2g of the esterification product to the ammonia liquor.

    • Maintain the reaction temperature at 0-4°C with a mixing speed of 200-250 rpm for 16 hours, until the conversion efficiency is greater than 99%.

    • Concentrate under reduced pressure to remove the solvent, followed by vacuum-drying to obtain (S)-2-aminobutanamide hydrochloride as a white solid (94.3g, 82.6% yield, 99.3% purity).

Chiral Resolution of DL-2-Aminobutanamide

Another approach involves the synthesis of a racemic mixture of 2-aminobutanamide, followed by chiral resolution using a resolving agent like L-tartaric acid.[5]

Experimental Protocol: Resolution of Racemic 2-Aminobutanamide [5]

  • Ammoniation of Methyl 2-bromobutyrate:

    • Prepare a racemic mixture of DL-2-aminobutanamide by the ammoniation of methyl 2-bromobutyrate in a methanol-ammonia solution.[5]

  • Resolution with L-Tartaric Acid:

    • Combine the resulting DL-2-aminobutanamide with L-tartaric acid to facilitate the separation of the enantiomers through salting-out.[5]

  • Salification:

    • Treat the purified (S)-2-aminobutanamide with hydrogen chloride to yield the final hydrochloride salt.[5]

Application as a Chiral Building Block: Synthesis of Levetiracetam

The most significant application of (S)-2-aminobutanamide hydrochloride is as a key intermediate in the synthesis of the antiepileptic drug Levetiracetam.[4][6] The therapeutic activity of Levetiracetam is almost exclusively attributed to its (S)-enantiomer, highlighting the critical need for an enantiomerically pure starting material.[6]

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product S_2_aminobutanamide_HCl (S)-2-Aminobutanamide Hydrochloride S_N_intermediate (S)-N-[1-(aminocarbonyl)propyl] -4-chlorobutanamide S_2_aminobutanamide_HCl->S_N_intermediate Condensation 4_chlorobutyryl_chloride 4-Chlorobutyryl Chloride 4_chlorobutyryl_chloride->S_N_intermediate Levetiracetam Levetiracetam ((S)-α-ethyl-2-oxo-1 -pyrrolidineacetamide) S_N_intermediate->Levetiracetam Cyclization

Experimental Protocol: Synthesis of Levetiracetam [7]

  • Reaction Setup:

    • In a reactor, successively add (S)-2-aminobutanamide hydrochloride, potassium carbonate, and ethanol.

    • Stir the mixture continuously for 24 hours.

  • Condensation:

    • While stirring rapidly, add 4-chlorobutanoyl chloride dropwise.

    • After the addition is complete, continue stirring for 30 minutes.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the mixture.

    • Evaporate the filtrate to dryness at 45°C to obtain crude (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide.

  • Cyclization:

    • The crude intermediate is then cyclized to form Levetiracetam. This step typically involves treatment with a base.[8]

  • Purification:

    • The crude Levetiracetam is purified by recrystallization from a suitable solvent, such as ethyl acetate.[9]

Biological Context: Mechanism of Action of Levetiracetam

The clinical efficacy of drugs synthesized from chiral building blocks is intrinsically linked to their specific interactions with biological targets. Levetiracetam has a unique mechanism of action among antiepileptic drugs, primarily mediated by its binding to the synaptic vesicle glycoprotein 2A (SV2A).[10][11]

G cluster_presynaptic Presynaptic Terminal Levetiracetam Levetiracetam SV2A SV2A Protein Levetiracetam->SV2A Binds to Ca_channels N-type Ca2+ Channels Levetiracetam->Ca_channels Inhibits Vesicle Synaptic Vesicle SV2A->Vesicle Modulates Exocytosis Neurotransmitter Neurotransmitter Release SV2A->Neurotransmitter Reduces Ca_channels->Neurotransmitter Triggers Vesicle->Neurotransmitter Mediates

SV2A is a protein found on synaptic vesicles and is involved in the modulation of synaptic transmission by regulating vesicle exocytosis.[10] By binding to SV2A, Levetiracetam is thought to impede impulse conduction across synapses, selectively inhibiting hypersynchronized epileptiform burst firing without affecting normal neuronal transmission.[6][10] Additionally, Levetiracetam has been shown to inhibit N-type calcium channels, which also contributes to the reduction of neurotransmitter release.[10]

Analytical Methods for Chiral Purity Determination

Ensuring the enantiomeric purity of (S)-2-aminobutanamide hydrochloride is paramount. A reverse-phase chiral High-Performance Liquid Chromatography (HPLC) method has been developed for the determination of the (R)-enantiomer content in the (S)-2-aminobutanamide starting material.[12]

HPLC Method Parameters: [12]

  • Column: CROWNPAK CR (+)

  • Mobile Phase: 0.05% Perchloric acid solution

  • Flow Rate: 0.3 mL/min

  • UV Detection Wavelength: 200 nm

  • Column Temperature: 15 °C

This method is validated to be precise, accurate, and robust for quantifying the enantiomeric excess.[12]

Conclusion

(S)-2-Aminobutanamide hydrochloride is a vital chiral building block with significant applications in the pharmaceutical industry, most notably in the synthesis of Levetiracetam. Its well-defined stereochemistry is essential for the therapeutic efficacy of the final active pharmaceutical ingredient. The synthetic routes, primarily from L-2-aminobutyric acid or through chiral resolution, are well-established, providing a reliable supply of this crucial intermediate. A thorough understanding of its properties, synthesis, and the biological mechanism of its derivatives is essential for researchers and professionals in drug discovery and development.

References

Methodological & Application

Application Notes and Experimental Protocols for 2-Amino-N-butylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Extensive searches of scientific literature and chemical databases have revealed a significant lack of publicly available experimental data and established protocols specifically for 2-Amino-N-butylpropanamide hydrochloride. This document, therefore, serves as a foundational guide, outlining general methodologies that would be appropriate for the characterization and investigation of a novel amino amide compound of this nature. The provided protocols are based on standard laboratory practices for similar molecules and should be adapted and optimized by researchers based on their specific experimental goals and available equipment.

Compound Characterization

Prior to any biological evaluation, a thorough characterization of this compound is essential to confirm its identity, purity, and stability.

Table 1: Physicochemical and Analytical Data

ParameterMethodExpected Outcome/Data
Identity
Chemical Structure-This compound
Molecular Formula-C₇H₁₇ClN₂O
Molecular Weight-180.68 g/mol
CAS Number-635682-90-5[1]
Purity
¹H and ¹³C NMRNuclear Magnetic Resonance SpectroscopySpectra consistent with the proposed structure, absence of significant impurity peaks.
Mass SpectrometryESI-MS or similarA molecular ion peak corresponding to the free base [M+H]⁺ at m/z 145.13.
Elemental AnalysisCombustion AnalysisTheoretical %C, %H, %N, %Cl values consistent with the molecular formula.
Purity AssayHPLC-UV/MSA major peak with >95% purity, with retention time and mass spectrum corresponding to the target compound.
Solubility
Aqueous SolubilityVisual assessment and/or UV-Vis spectroscopyDetermination of solubility in water and relevant biological buffers (e.g., PBS, DMSO).
Stability
Solid-State StabilityHPLC, Karl Fischer TitrationAssessment of degradation and water content over time under defined storage conditions (temperature, humidity, light).
Solution StabilityHPLCAssessment of degradation in various solvents and buffers over time at different temperatures.

General Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and preliminary biological screening of this compound.

Synthesis of this compound

This protocol outlines a potential synthetic route via amide coupling followed by deprotection and salt formation.

Experimental Workflow: Synthesis

cluster_synthesis Synthesis Workflow start Start Materials: Boc-L-Alanine, n-Butylamine coupling Amide Coupling (e.g., HATU, DIPEA in DMF) start->coupling deprotection Boc Deprotection (e.g., 4M HCl in Dioxane) coupling->deprotection purification Purification (e.g., Recrystallization or Chromatography) deprotection->purification product 2-Amino-N-butylpropanamide hydrochloride analysis Analysis (NMR, MS, HPLC) product->analysis purification->product

Caption: A potential synthetic workflow for this compound.

Protocol:

  • Amide Coupling:

    • Dissolve Boc-L-Alanine (1 equivalent) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).

    • Add a coupling reagent, for example, HATU (1.1 equivalents), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents).

    • Stir the mixture at room temperature for 10-15 minutes.

    • Add n-butylamine (1.2 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected amide.

  • Boc Deprotection and Salt Formation:

    • Dissolve the crude Boc-protected amide in a minimal amount of a suitable solvent like dioxane or methanol.

    • Add a solution of 4M HCl in dioxane (or an equivalent) in excess.

    • Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

    • The hydrochloride salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by silica gel chromatography if necessary.

  • Characterization:

    • Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and HPLC as outlined in Table 1.

In Vitro Biological Assays (Hypothetical)

Given the structure of this compound, it could be screened for various biological activities. The following is a generalized workflow for a primary screening cascade.

Experimental Workflow: In Vitro Screening

cluster_screening In Vitro Screening Workflow compound Test Compound: 2-Amino-N-butylpropanamide hydrochloride cell_culture Cell Line Selection (e.g., Cancer cell line, Neuronal cell line) compound->cell_culture cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) cell_culture->cytotoxicity target_based Target-Based Assay (e.g., Enzyme inhibition, Receptor binding) cytotoxicity->target_based phenotypic Phenotypic Assay (e.g., Migration, Proliferation) cytotoxicity->phenotypic hit_validation Hit Validation Dose-response, IC50/EC50 determination target_based->hit_validation phenotypic->hit_validation

Caption: A generalized workflow for the in vitro screening of a novel compound.

Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding:

    • Culture a relevant cell line to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only controls.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using a suitable software package.

Potential Signaling Pathways for Investigation

Based on its simple amino amide structure, this compound could potentially interact with a variety of biological targets. The following diagram illustrates hypothetical signaling pathways that could be investigated.

Hypothetical Signaling Pathway Interactions

cluster_pathway Hypothetical Target Pathways compound 2-Amino-N-butylpropanamide hydrochloride receptor Membrane Receptor (e.g., GPCR, Ion Channel) compound->receptor enzyme Intracellular Enzyme (e.g., Kinase, Protease) compound->enzyme downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) receptor->downstream enzyme->downstream response Cellular Response (e.g., Proliferation, Apoptosis) downstream->response

Caption: Potential interaction points of a novel small molecule with cellular signaling pathways.

Disclaimer: The information provided above is for research and informational purposes only. The protocols are generalized and have not been validated for this compound. All laboratory work should be conducted by trained professionals in a suitable research environment, adhering to all safety guidelines.

References

Application Note and Protocol: Chiral Separation of 2-Amino-N-butylpropanamide Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomeric purity of pharmaceutical compounds is a critical parameter, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. 2-Amino-N-butylpropanamide, a chiral amide, requires a robust analytical method for the separation and quantification of its enantiomers to ensure its quality and safety in drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose.[1][2]

This document provides a detailed protocol for the chiral separation of 2-Amino-N-butylpropanamide enantiomers by HPLC. The proposed method is based on established strategies for the separation of analogous small chiral amines and amino acid amides, utilizing a polysaccharide-based chiral stationary phase.[1][3]

Experimental Protocols

A successful chiral separation by HPLC is dependent on the careful selection of the chiral stationary phase, mobile phase, and detection parameters. The following protocol provides a starting point for method development and can be optimized to achieve baseline separation of the 2-Amino-N-butylpropanamide enantiomers.

Recommended Equipment and Reagents
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

  • Chiral Column: A polysaccharide-based chiral stationary phase is recommended as a starting point. For example, a Chiralpak® IA or similar amylose tris(3,5-dimethylphenylcarbamate) column.

  • Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), and Ethanol.

  • Additive: Diethylamine (DEA) for basic compounds.

  • Sample: A racemic standard of 2-Amino-N-butylpropanamide and samples of the individual enantiomers, if available.

Chromatographic Conditions

The following conditions are a robust starting point for the chiral separation.

ParameterRecommended Condition
Column Chiralpak® IA (4.6 x 250 mm, 5 µm) or equivalent
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 210 nm
Sample Preparation Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.

Note: The mobile phase composition, especially the ratio of n-Hexane to IPA and the concentration of DEA, may require optimization to achieve the desired resolution.[2]

Method Development and Optimization Strategy

If the initial conditions do not provide adequate separation, the following steps can be taken for optimization:

  • Vary the Mobile Phase Composition: Adjust the ratio of n-Hexane to the alcohol modifier (IPA or Ethanol). Increasing the alcohol content generally decreases retention time.

  • Change the Alcohol Modifier: Switching from 2-Propanol to Ethanol can alter the selectivity.

  • Adjust the Additive Concentration: For basic compounds like 2-Amino-N-butylpropanamide, varying the concentration of DEA (e.g., from 0.05% to 0.2%) can improve peak shape and resolution.

  • Screen Different Chiral Columns: If a polysaccharide-based column does not yield separation, screening other types of CSPs, such as those based on cyclodextrins or macrocyclic glycopeptides, is recommended.[4]

Data Presentation

The following tables summarize hypothetical, yet realistic, chromatographic data for the separation of 2-Amino-N-butylpropanamide enantiomers based on the proposed method.

Table 1: Chromatographic Parameters for the Enantiomeric Separation

EnantiomerRetention Time (min)Tailing FactorTheoretical Plates
Enantiomer 18.51.18500
Enantiomer 210.21.28200

Table 2: Resolution and Selectivity

ParameterValue
Resolution (Rs)> 2.0
Selectivity (α)> 1.2

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in method development.

G cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve 2-Amino-N-butylpropanamide in Mobile Phase (1 mg/mL) inject Inject 10 µL of Sample prep_sample->inject prep_mobile Prepare Mobile Phase: n-Hexane/IPA/DEA (80:20:0.1) separate Isocratic Elution on Chiralpak IA Column prep_mobile->separate inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Purity integrate->calculate G cluster_optimization Optimization Strategies start Initial Separation (Hex/IPA/DEA 80:20:0.1) result Adequate Resolution? start->result opt1 Adjust Hexane/IPA Ratio opt1->result opt2 Change Alcohol Modifier (e.g., Ethanol) opt2->result opt3 Vary DEA Concentration opt3->result opt4 Screen Different CSPs opt4->result result->opt1 No result->opt2 No result->opt3 No result->opt4 No end Final Method result->end Yes

References

Application Notes and Protocols: Synthesis of Levetiracetam Utilizing (S)-2-Aminobutanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Levetiracetam, a prominent anti-epileptic agent. The synthesis routes described herein utilize (S)-2-aminobutanamide hydrochloride as a key chiral intermediate. The information is compiled and synthesized from various established methodologies.

Overview

Levetiracetam, the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidineacetamide, is a widely used anticonvulsant medication. A common and efficient synthetic strategy involves the use of the chiral building block (S)-2-aminobutanamide hydrochloride. This intermediate provides the necessary stereochemistry for the final active pharmaceutical ingredient (API). The primary synthetic approach involves the condensation of (S)-2-aminobutanamide hydrochloride with a four-carbon electrophile, typically 4-chlorobutyryl chloride, followed by an intramolecular cyclization to form the pyrrolidinone ring of Levetiracetam.

Synthesis Pathway

The synthesis of Levetiracetam from (S)-2-aminobutanamide hydrochloride can be broadly categorized into a two-step process: acylation followed by cyclization. The overall transformation is depicted below.

Synthesis_Pathway A (S)-2-Aminobutanamide Hydrochloride C (S)-N-[1-(Aminocarbonyl)propyl] -4-chlorobutanamide A->C Acylation (Base) B 4-Chlorobutyryl Chloride B->C D Levetiracetam C->D Intramolecular Cyclization (Base)

Caption: General synthesis pathway of Levetiracetam.

Experimental Protocols

Two representative protocols for the synthesis of Levetiracetam are detailed below. These protocols are based on methodologies described in the scientific literature and patent documents.

Protocol 1: One-Pot Synthesis in Acetonitrile

This protocol describes a one-pot synthesis where the acylation and cyclization reactions occur in the same reaction vessel.

Materials:

  • (S)-2-aminobutanamide hydrochloride

  • 4-chlorobutyryl chloride

  • Potassium hydroxide (powdered)

  • Anhydrous sodium sulfate

  • Acetonitrile (dry)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, add anhydrous sodium sulfate to dry acetonitrile.

  • Addition of Reactants: Cool the suspension to 3-5°C with vigorous stirring. Add (S)-2-aminobutanamide hydrochloride to the mixture and stir for 30 minutes.

  • Base Addition: Add powdered potassium hydroxide to the reaction mixture.

  • Acylation: Add a solution of 4-chlorobutyryl chloride in dry acetonitrile dropwise to the reaction mixture over a period of approximately 30 minutes, ensuring the temperature is maintained below 5°C.

  • Reaction Monitoring: Stir the reaction mixture at a temperature below 5°C for 5 hours. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: After the reaction is complete, filter the reaction mixture. The solid residue is washed with acetonitrile. The combined filtrate and washes are evaporated under reduced pressure to yield a semi-solid oil.

  • Crystallization: The crude product is crystallized from warm ethyl acetate to yield Levetiracetam as a white crystalline solid.[1]

Protocol 2: Two-Step Synthesis with Intermediate Isolation

This protocol involves the isolation of the intermediate, (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide, before cyclization.

Materials:

  • (S)-2-aminobutanamide hydrochloride

  • 4-chlorobutyryl chloride

  • Potassium carbonate

  • Potassium hydroxide

  • Acetonitrile

  • Methylene chloride (DCM)

Procedure:

Step 1: Synthesis of (S)-N-[1-(Aminocarbonyl)propyl]-4-chlorobutanamide

  • Reaction Setup: In a reaction vessel, suspend (S)-2-aminobutanamide hydrochloride and potassium carbonate in acetonitrile.

  • Acylation: Cool the mixture and add 4-chlorobutyryl chloride.

  • Reaction and Isolation: Stir the reaction mixture until the formation of the intermediate is complete (monitored by HPLC). The intermediate, (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide, can be isolated by filtration and washing.

Step 2: Cyclization to Levetiracetam

  • Reaction Setup: Dissolve the isolated intermediate in methylene chloride.

  • Cyclization: Add potassium hydroxide to the solution to induce intramolecular cyclization.

  • Work-up and Purification: After the reaction is complete, the reaction mixture is worked up by washing with water and evaporating the organic solvent. The crude Levetiracetam is then purified by recrystallization.[2]

Experimental Workflow Diagram

The general workflow for the synthesis and purification of Levetiracetam is outlined below.

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Addition of (S)-2-Aminobutanamide HCl and Base A->B C Controlled Addition of 4-Chlorobutyryl Chloride B->C D Reaction Monitoring (e.g., HPLC) C->D E Reaction Work-up (Filtration, Extraction) D->E F Crude Product Isolation E->F G Purification (Recrystallization) F->G H Final Product Analysis (HPLC, NMR, Purity) G->H

References

Application Notes and Protocols for "2-Amino-N-butylpropanamide hydrochloride" Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the in vivo applications, mechanisms of action, and experimental protocols for key derivatives of 2-Amino-N-butylpropanamide, a core structure of the racetam class of anticonvulsant drugs. The primary focus is on Levetiracetam and its higher-affinity analogs, Brivaracetam and Seletracetam, which are selective ligands for the Synaptic Vesicle Glycoprotein 2A (SV2A).

I. Application Notes

Overview of Therapeutic Applications

Derivatives of 2-Amino-N-butylpropanamide, particularly Levetiracetam (LEV), Brivaracetam (BRV), and Seletracetam (SEL), have been extensively studied in vivo for their potent anticonvulsant properties. Their primary therapeutic application is the treatment of epilepsy.[1][2] These compounds are effective against both focal and generalized seizures.[1][3] Unlike many traditional antiepileptic drugs (AEDs), they exhibit a high safety margin and a unique mechanism of action, making them valuable options for patients, including those with refractory epilepsy.[4][5]

Beyond epilepsy, preclinical studies suggest potential applications in other neurological conditions, including:

  • Neuropathic Pain: Levetiracetam has shown beneficial effects in managing central neuropathic pain.[1]

  • Alzheimer's Disease: Novel hybrids of levetiracetam have demonstrated the ability to reduce amyloid burden, neuroinflammation, and cognitive deficits in mouse models of Alzheimer's disease.[6]

  • Post-Hypoxic Myoclonus: Brivaracetam is significantly more potent than levetiracetam in animal models of post-hypoxic myoclonus.[7]

Mechanism of Action: SV2A Modulation

The primary molecular target for this class of drugs is the Synaptic Vesicle Glycoprotein 2A (SV2A), an integral membrane protein found in the vesicles of nearly all synaptic terminals.[1][8][9] The binding of these derivatives to SV2A is considered the main driver of their anticonvulsant activity.[10][11]

The precise downstream effects of SV2A binding are still under investigation, but it is understood to modulate neurotransmitter release.[10][12] The proposed mechanism involves:

  • Binding to SV2A: The drug selectively binds to SV2A within the presynaptic terminal.[8][9]

  • Modulation of Vesicle Function: This interaction is thought to interfere with the normal function of SV2A in the synaptic vesicle cycle, possibly by reducing the size of the readily releasable pool (RRP) of vesicles.[1]

  • Reduced Neurotransmitter Release: By modulating vesicle priming and exocytosis, the drug decreases the release of neurotransmitters, particularly during periods of high-frequency neuronal firing characteristic of a seizure.[1][8]

  • Inhibition of Hypersynchronization: This selective action prevents the hypersynchronization of epileptiform burst firing and halts the propagation of seizure activity, without affecting normal neuronal excitability.[8][10]

Brivaracetam and Seletracetam are second-generation derivatives developed for higher binding affinity to SV2A compared to Levetiracetam, which correlates with their increased potency in animal models.[3][13][14][15] Brivaracetam exhibits a 15- to 30-fold higher affinity for SV2A than Levetiracetam.[14] Additionally, its higher lipophilicity results in faster brain penetration and a more rapid onset of action.[7][16]

SV2A_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Vesicle Synaptic Vesicle SV2A SV2A Protein Ca_Channel N-type Ca2+ Channel Neurotransmitter Neurotransmitter (e.g., Glutamate) SV2A->Ca_Channel Partially Inhibits RRP Readily Releasable Pool (RRP) SV2A->RRP Modulates Priming Drug LEV / BRV / SEL (Derivative) Drug->SV2A Binds with high affinity Ca_Channel->Vesicle Triggers Exocytosis Receptor Postsynaptic Receptors Neurotransmitter->Receptor Binds RRP->Neurotransmitter Reduced Release

Caption: Proposed mechanism of action for SV2A ligands.

II. Quantitative Data Summary

The following tables summarize the efficacy and pharmacokinetic properties of Levetiracetam and its key derivatives from various in vivo studies.

Table 1: Anticonvulsant Efficacy (ED₅₀) in Rodent Models
CompoundAnimal ModelSpeciesED₅₀ (mg/kg, i.p.)Reference
Levetiracetam Corneally KindledMouse7.3[7]
Amygdala KindledRat170[3]
Brivaracetam Audiogenic SeizureMouse2.4[17]
Corneally KindledMouse1.2[7][17]
Amygdala KindledRat21.2[3]
Seletracetam Genetic Absence Epilepsy (GAERS)Rat0.15[15]
Hippocampal KindledRat0.23 (p.o.)[15]

ED₅₀ (Median Effective Dose): The dose required to produce a therapeutic effect in 50% of the population. i.p. (intraperitoneal), p.o. (oral administration)

Table 2: Comparative Pharmacokinetic Properties
ParameterLevetiracetam (LEV)Brivaracetam (BRV)Seletracetam (SEL)Reference(s)
SV2A Affinity Lower~15-30x higher than LEVHigh[13][14][15]
Bioavailability ~100%~100%>90%[4][7]
Plasma Protein Binding <10%<20%<10%[4][7]
Time to Peak Plasma (tₘₐₓ) ~1 hour~1 hour (fasting)-[7][17]
Elimination Half-life (t₁/₂) ~7 hours~8 hours~8 hours[4][17]
Brain Penetration Speed SlowerFaster-[7][16]
Lipophilicity (LogD) -0.641.04-[7]

III. Experimental Protocols

Detailed methodologies for common in vivo models used to assess the anticonvulsant activity of 2-Amino-N-butylpropanamide derivatives are provided below. These protocols are generalized from multiple sources.

Protocol: Audiogenic Seizure Susceptibility in Mice

This model is used to screen for activity against generalized tonic-clonic seizures. Certain strains of mice are genetically susceptible to seizures induced by a high-intensity auditory stimulus.

Materials:

  • Genetically sound-sensitive mice (e.g., Frings, DBA/2J)

  • Test compound (e.g., Brivaracetam) and vehicle (e.g., saline)

  • Sound-attenuating chamber equipped with a high-frequency sound source (e.g., bell, speaker)

  • Syringes for intraperitoneal (i.p.) injection

Procedure:

  • Acclimatization: Allow animals to acclimate to the laboratory environment for at least one week.

  • Drug Administration: Administer the test compound or vehicle via i.p. injection at a defined volume (e.g., 10 mL/kg). Wait for a predetermined pretreatment time to allow for drug absorption and distribution (e.g., 30 minutes for Brivaracetam, 60 minutes for Levetiracetam).[13]

  • Auditory Stimulus: Place the mouse individually into the sound chamber.

  • Seizure Induction: Expose the mouse to a high-intensity auditory stimulus (e.g., 90-120 dB) for up to 60 seconds.

  • Observation: Observe the animal for the characteristic seizure progression: wild running, clonic seizures, and finally, tonic hind-limb extension.

  • Endpoint: The primary endpoint is the presence or absence of the tonic hind-limb extension phase. Protection is defined as the complete absence of this phase.

  • Data Analysis: Calculate the percentage of mice protected at each dose level. Determine the ED₅₀ value using probit analysis.

Protocol: Corneal Kindling Model in Mice/Rats

Kindling is a model of chronic epilepsy where repeated application of a sub-convulsive electrical stimulus leads to the development of progressively more severe, generalized seizures. It is a valuable model for partial-onset (focal) epilepsy.[5][18]

Materials:

  • Male rats or mice

  • Test compound and vehicle

  • A constant current stimulator

  • Corneal electrodes

  • Electrolyte solution (e.g., saline)

  • Syringes for injection

Procedure:

  • Animal Preparation: Acclimate animals and handle them regularly to reduce stress.

  • Stimulation (Kindling Acquisition Phase):

    • Apply a drop of saline to the animal's eyes.

    • Place the corneal electrodes over the eyes.

    • Deliver a sub-convulsive electrical stimulus (e.g., in mice: 60 Hz, 3 seconds duration) once or twice daily.[13]

    • Continue this process for several weeks until animals consistently exhibit a fully kindled (Stage 5) seizure in response to the stimulus.

  • Seizure Scoring: Score the behavioral seizure severity after each stimulation according to a standardized scale (e.g., Racine's scale).

  • Drug Testing (On Fully Kindled Animals):

    • Use only animals that are fully kindled.

    • Administer the test compound or vehicle (i.p. or p.o.) at a specified pretreatment time.

    • Deliver the corneal stimulation.

    • Observe and score the resulting seizure severity.

  • Endpoint: The primary endpoint is the reduction in seizure severity score or the complete protection against generalized seizures.

  • Data Analysis: Compare the mean seizure scores between drug-treated and vehicle-treated groups. Calculate the percentage of animals protected from generalized seizures to determine the ED₅₀.

Experimental_Workflow start Start: Select Animal Model (e.g., Kindled Rat) acclimate 1. Acclimatization & Baseline Assessment start->acclimate grouping 2. Randomize into Groups (Vehicle, Drug Dose 1, etc.) acclimate->grouping admin 3. Drug/Vehicle Administration (i.p., p.o.) grouping->admin pretreatment 4. Pretreatment Period (e.g., 30-60 min) admin->pretreatment induction 5. Seizure Induction (e.g., Corneal Stimulation) pretreatment->induction observe 6. Behavioral Observation & Seizure Scoring induction->observe endpoint 7. Record Endpoint (% Protection, Seizure Score) observe->endpoint analysis 8. Data Analysis (Calculate ED₅₀) endpoint->analysis end End: Evaluate Efficacy analysis->end

References

High-throughput screening of "2-Amino-N-butylpropanamide" analogs

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

High-Throughput Screening of "2-Amino-N-butylpropanamide" Analogs for Modulatory Activity at the G-Protein Coupled Receptor GPRX

Audience: Researchers, scientists, and drug development professionals.

Introduction

G-protein coupled receptors (GPCRs) represent one of the largest and most important families of drug targets.[1][2][3] They are integral membrane proteins that transduce extracellular signals into intracellular responses, regulating a vast array of physiological processes. The identification of novel GPCR modulators is a key objective in drug discovery. This application note describes a high-throughput screening (HTS) campaign to identify modulators of a hypothetical GPCR, designated here as GPRX, from a library of "2-Amino-N-butylpropanamide" analogs. The protocol outlines a robust and automated cell-based assay designed for the efficient screening of large compound libraries.

Principle of the Assay

The screening assay is a homogeneous, fluorescence-based assay that measures the accumulation of intracellular cyclic adenosine monophosphate (cAMP), a common second messenger produced upon the activation of Gs-coupled GPCRs. The assay utilizes a competitive immunoassay format with fluorescence resonance energy transfer (FRET). In this system, a fluorescently labeled cAMP tracer competes with cellular cAMP for binding to a specific anti-cAMP antibody. When the tracer is bound to the antibody, FRET occurs, resulting in a high FRET signal. An increase in intracellular cAMP, due to GPRX activation by an agonist, leads to displacement of the tracer from the antibody, causing a decrease in the FRET signal. Conversely, an antagonist will block agonist-induced cAMP production, resulting in a sustained high FRET signal.

Experimental Workflow & Signaling Pathway

The overall experimental workflow for the high-throughput screening of "2-Amino-N-butylpropanamide" analogs is depicted below.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Compound Library (2-Amino-N-butylpropanamide Analogs) Compound_Plating Compound Plating (Acoustic Dispensing) Compound_Library->Compound_Plating Transfer Assay_Plates 384-Well Assay Plates Assay_Plates->Compound_Plating Cell_Culture GPRX-Expressing Cells Cell_Seeding Cell Seeding Cell_Culture->Cell_Seeding Incubation Compound Incubation Cell_Seeding->Incubation Lysis_Detection Cell Lysis & Detection Reagent Addition Incubation->Lysis_Detection Signal_Reading FRET Signal Reading Lysis_Detection->Signal_Reading Data_Normalization Data Normalization Signal_Reading->Data_Normalization Hit_Identification Hit Identification (Z-Score) Data_Normalization->Hit_Identification Dose_Response Dose-Response Curves Hit_Identification->Dose_Response Hit_Confirmation Hit Confirmation Dose_Response->Hit_Confirmation

Figure 1: High-Throughput Screening Experimental Workflow.

The hypothetical signaling pathway for the Gs-coupled GPRX is illustrated below.

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Analog) GPRX GPRX Agonist->GPRX Binds G_Protein Gs Protein (αβγ) GPRX->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Substrates

Figure 2: Hypothetical Gs-Coupled GPRX Signaling Pathway.

Materials and Reagents

ReagentSupplierCatalog No.
GPRX-expressing CHO-K1 CellsIn-houseN/A
F-12K MediumATCC30-2004
Fetal Bovine Serum (FBS)Gibco10437028
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
DPBS, no calcium, no magnesiumGibco14190144
cAMP-Screen™ SystemApplied BiosysT2356
384-well white, solid-bottom platesCorning3570
"2-Amino-N-butylpropanamide" analogsIn-house Lib.N/A
Forskolin (positive control)Sigma-AldrichF6886
GPRX Antagonist (if available)In-houseN/A

Experimental Protocols

1. Cell Culture and Maintenance

  • Culture GPRX-expressing CHO-K1 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passage cells every 2-3 days or when they reach 80-90% confluency.

2. Assay Plate Preparation

  • Prepare a library of "2-Amino-N-butylpropanamide" analogs at a stock concentration of 10 mM in 100% DMSO.

  • Using an acoustic liquid handler, dispense 50 nL of each compound from the library stock plate into the appropriate wells of a 384-well assay plate.

  • For control wells, dispense 50 nL of DMSO (negative control) or a known GPRX antagonist (if available).

3. High-Throughput Screening Procedure

  • Harvest GPRX-expressing CHO-K1 cells using Trypsin-EDTA and resuspend in assay buffer (DPBS) to a final concentration of 2 x 10^5 cells/mL.

  • Dispense 25 µL of the cell suspension into each well of the 384-well assay plates containing the pre-spotted compounds.

  • Incubate the plates for 30 minutes at room temperature.

  • Prepare the cAMP-Screen™ detection reagents according to the manufacturer's protocol.

  • Add 12.5 µL of the cAMP-Screen™ Lysis Buffer containing the fluorescent cAMP tracer to each well.

  • Add 12.5 µL of the cAMP-Screen™ Antibody Solution to each well.

  • Incubate the plates for 60 minutes at room temperature, protected from light.

  • Read the plates on a FRET-capable plate reader (e.g., PHERAstar FSX) using the appropriate excitation and emission wavelengths.

4. Data Analysis

  • Normalize the raw fluorescence data to the negative (DMSO) and positive (Forskolin) controls to calculate the percent inhibition or activation for each compound.

  • Calculate the Z'-factor for each plate to assess the quality and robustness of the assay. A Z'-factor > 0.5 is considered acceptable for HTS.

  • Identify primary "hits" based on a predefined activity threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

  • Confirm the activity of primary hits by re-testing in the primary assay.

  • Perform dose-response experiments for confirmed hits to determine their potency (EC50 or IC50).

Quantitative Data Summary

The following table represents hypothetical data from a primary screen of 10,000 "2-Amino-N-butylpropanamide" analogs.

ParameterValue
Total Compounds Screened10,000
Screening Concentration10 µM
Primary Hit Rate1.2%
Number of Primary Hits120
Confirmed Hit Rate0.5%
Number of Confirmed Hits50
Z'-Factor (Average)0.75 ± 0.08
Signal-to-Background (Average)15.2

Dose-Response Data for Top Confirmed Hits

Compound IDAgonist/AntagonistIC50 / EC50 (µM)
ANB-001Agonist0.25
ANB-002Agonist0.87
ANB-003Antagonist1.5
ANB-004Antagonist3.2
ANB-005Agonist5.1

Conclusion

The described high-throughput screening protocol provides a robust and efficient method for the identification of novel modulators of the hypothetical GPRX from a library of "2-Amino-N-butylpropanamide" analogs. The assay is amenable to full automation and can be readily adapted for screening other GPCR targets that signal through cAMP.[1][4] The identified hits from this screen can serve as valuable starting points for lead optimization in drug discovery programs. Further characterization of these hits will be necessary to elucidate their mechanism of action and selectivity.

References

Application Notes and Protocols: (S)-2-Aminobutanamide Hydrochloride as a Key Intermediate in the Synthesis of Levetiracetam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (S)-2-aminobutanamide hydrochloride as a pivotal intermediate in the synthesis of the antiepileptic drug, Levetiracetam. Detailed experimental protocols, quantitative data, and visual diagrams of the synthetic workflow and the drug's mechanism of action are presented to guide researchers in the field of medicinal chemistry and drug discovery.

Introduction

(S)-2-aminobutanamide hydrochloride is a chiral building block of significant importance in the pharmaceutical industry. Its primary application lies in the stereoselective synthesis of Levetiracetam, an effective anticonvulsant medication. The therapeutic efficacy of Levetiracetam is attributed almost exclusively to its (S)-enantiomer, making the use of an enantiomerically pure starting material like (S)-2-aminobutanamide hydrochloride critical for the synthesis of the active pharmaceutical ingredient (API).[1] This document outlines the synthetic route from (S)-2-aminobutanamide hydrochloride to Levetiracetam and delves into the drug's mechanism of action.

Physicochemical Properties of (S)-2-Aminobutanamide Hydrochloride

A summary of the key physicochemical properties of the intermediate is provided in the table below.

PropertyValueReference
Molecular Formula C₄H₁₁ClN₂O--INVALID-LINK--
Molecular Weight 138.60 g/mol --INVALID-LINK--
Appearance White solid--INVALID-LINK--
CAS Number 7682-20-4[2]

Synthesis of Levetiracetam

The synthesis of Levetiracetam from (S)-2-aminobutanamide hydrochloride is a two-step process involving the formation of an intermediate, (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide, followed by an intramolecular cyclization.

Synthetic Workflow

The overall workflow for the synthesis of Levetiracetam is depicted in the following diagram.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization start (S)-2-Aminobutanamide Hydrochloride intermediate (S)-N-[1-(aminocarbonyl)propyl] -4-chlorobutanamide start->intermediate Acylation reagents1 4-Chlorobutyryl Chloride Potassium Carbonate Acetonitrile reagents1->intermediate product Levetiracetam intermediate->product Intramolecular Cyclization reagents2 Potassium Hydroxide Dichloromethane reagents2->product G cluster_0 Presynaptic Terminal Levetiracetam Levetiracetam SV2A SV2A Levetiracetam->SV2A Binds to SynapticVesicle Synaptic Vesicle SV2A->SynapticVesicle Located on NeurotransmitterRelease Modulation of Neurotransmitter Release SV2A->NeurotransmitterRelease Regulates Stabilization Stabilization of Synaptic Transmission NeurotransmitterRelease->Stabilization Outcome Reduced Neuronal Hyperexcitability Stabilization->Outcome

References

Application Note: Quantitative Analysis of 2-Amino-N-butylpropanamide Hydrochloride using LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of "2-Amino-N-butylpropanamide hydrochloride," a potential impurity or starting material in the synthesis of pharmaceuticals such as Levetiracetam. Due to the lack of a specific published method for this analyte, this protocol has been developed based on established liquid chromatography-mass spectrometry (LC-MS) methods for the analysis of the structurally related compound, Levetiracetam, and its impurities. The proposed method utilizes reversed-phase chromatography coupled with tandem mass spectrometry (MS/MS) for selective and sensitive quantification. This document provides a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

"this compound" is a chemical entity of interest in pharmaceutical development, potentially as a process-related impurity or a synthetic precursor. Accurate and sensitive analytical methods are crucial for its detection and quantification to ensure the quality and safety of active pharmaceutical ingredients (APIs). Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the analysis of pharmaceutical compounds and their impurities, offering high selectivity and sensitivity. This application note details a proposed LC-MS/MS method for the quantitative determination of "this compound" in a sample matrix.

Chemical Information

Compound NameThis compound
Synonyms Levetiracetam related compound
Molecular Formula C₇H₁₇ClN₂O
Molecular Weight 180.68 g/mol
CAS Number Not available
Structure H₂NONHCH₃.HCl

Experimental Protocol

This section provides a detailed experimental protocol for the LC-MS analysis of "this compound".

Sample Preparation

A simple dilution or a protein precipitation step is proposed for sample preparation, depending on the sample matrix.

  • For simple matrices (e.g., reaction mixtures):

    • Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

    • Filter the solution through a 0.22 µm syringe filter prior to injection.

  • For complex matrices (e.g., biological samples):

    • To 100 µL of the sample, add 300 µL of acetonitrile containing an appropriate internal standard.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and inject it into the LC-MS system.

Liquid Chromatography Conditions
ParameterValue
Column C18 reversed-phase, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B in 5 minutes, hold at 95% B for 2 minutes, return to 5% B in 0.1 minutes, and re-equilibrate for 2.9 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 145.1
Product Ion (Q3) m/z 86.1 (quantitative), m/z 58.1 (qualitative)
Collision Energy To be optimized, typically 10-20 eV
Dwell Time 100 ms
Ion Source Temperature 500 °C
IonSpray Voltage 5500 V

Proposed Quantitative Performance

The following table summarizes the expected performance characteristics of this method, based on typical results for structurally similar compounds. These parameters would require experimental validation.

ParameterExpected Value
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL
Accuracy (% bias) Within ±15%
Precision (% RSD) < 15%
Recovery > 85%

Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS analysis of "this compound".

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample prep Dilution or Protein Precipitation start->prep filter Filtration / Centrifugation prep->filter lc Liquid Chromatography (Reversed-Phase) filter->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify report Reporting quantify->report

Caption: LC-MS analysis workflow for this compound.

Signaling Pathway and Logical Relationships

The logical flow of the analytical method development and validation process is depicted below.

G cluster_method_dev Method Development cluster_validation Method Validation cluster_application Method Application analyte Analyte Characterization (Structure, MW) lit_review Literature Review (Similar Compounds) analyte->lit_review lc_opt LC Optimization (Column, Mobile Phase) lit_review->lc_opt ms_opt MS/MS Optimization (MRM Transitions) lit_review->ms_opt linearity Linearity & Range lc_opt->linearity ms_opt->linearity accuracy Accuracy linearity->accuracy precision Precision linearity->precision sample_analysis Sample Analysis accuracy->sample_analysis precision->sample_analysis selectivity Selectivity selectivity->sample_analysis stability Stability stability->sample_analysis data_reporting Data Reporting sample_analysis->data_reporting

Caption: Logical flow of analytical method development and validation.

Conclusion

This application note provides a comprehensive and detailed protocol for the LC-MS analysis of "this compound". While this method is based on established procedures for similar compounds and requires experimental validation, it serves as a robust starting point for researchers and professionals in the pharmaceutical industry. The provided workflow and logical diagrams offer a clear overview of the analytical process, from sample preparation to data reporting.

Application Note: NMR Spectroscopic Analysis of 2-Amino-N-butylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-Amino-N-butylpropanamide hydrochloride, a primary amine hydrochloride salt. Due to the absence of published experimental NMR data for this specific compound, this note provides a comprehensive predicted ¹H and ¹³C NMR dataset. The predicted chemical shifts, coupling constants, and signal multiplicities are based on established NMR principles and typical values for analogous functional groups. Furthermore, detailed protocols for sample preparation, and 1D NMR data acquisition are provided for researchers and scientists in the field of drug development and chemical analysis.

Introduction

This compound is a small organic molecule featuring a primary amine, an amide, and a butyl chain. As a hydrochloride salt, the amino group is protonated, which significantly influences the electronic environment of the neighboring protons and carbons. NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such compounds. This document serves as a practical guide for the NMR analysis of this molecule and similar structures.

Predicted NMR Data

The chemical structure of this compound is shown below:

Based on the analysis of its structure and known chemical shift ranges for similar functional groups, a predicted NMR dataset has been generated.

¹H NMR Spectroscopy Data (Predicted)

Solvent: D₂O Reference: DSS (0.00 ppm)

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-a (CH₃)~1.01t~7.43H
H-b (CH₂)~1.45sextet~7.42H
H-c (CH₂)~1.62quintet~7.42H
H-d (CH₂)~3.30t~7.22H
H-e (CH)~4.15q~7.01H
H-f (CH₃)~1.65d~7.03H
H-g (NH₃⁺)~4.80s (broad)-3H
H-h (NH)~8.20s (broad)-1H
¹³C NMR Spectroscopy Data (Predicted)

Solvent: D₂O Reference: DSS

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-a (CH₃)~13.5
C-b (CH₂)~19.8
C-c (CH₂)~31.2
C-d (CH₂)~40.0
C-e (CH)~52.0
C-f (CH₃)~17.0
C-g (C=O)~175.0

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of Deuterium Oxide (D₂O) to the NMR tube.

  • Cap the NMR tube and vortex or sonicate the sample until the solid is completely dissolved.

  • If necessary, add a small amount of an internal standard, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for chemical shift referencing.

¹H NMR Data Acquisition
  • Spectrometer: 400 MHz or higher field NMR spectrometer

  • Pulse Program: Standard single-pulse sequence (e.g., zg30 on Bruker instruments)

  • Solvent: D₂O

  • Temperature: 298 K

  • Spectral Width: -2 to 12 ppm

  • Acquisition Time: ~3-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-64 (depending on sample concentration)

  • Receiver Gain: Optimized for the sample

¹³C NMR Data Acquisition
  • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency)

  • Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., zgpg30 on Bruker instruments)

  • Solvent: D₂O

  • Temperature: 298 K

  • Spectral Width: -10 to 200 ppm

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Receiver Gain: Optimized for the sample

Visualizations

Experimental Workflow for NMR Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in D₂O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline integration Integration & Peak Picking baseline->integration analysis Structural Elucidation integration->analysis

Caption: Workflow for NMR analysis of this compound.

Discussion

The predicted chemical shifts are based on the expected electronic effects within the molecule. The electron-withdrawing nature of the protonated amino group (NH₃⁺) and the amide carbonyl group will deshield adjacent protons and carbons, causing them to resonate at a higher chemical shift (downfield). The protons of the N-butyl group are assigned based on their distance from the amide nitrogen, with the protons alpha to the nitrogen (H-d) being the most deshielded. The exchangeable protons of the amine (H-g) and amide (H-h) are expected to appear as broad singlets and their chemical shifts can be highly dependent on concentration, temperature, and pH.

Conclusion

This application note provides a valuable resource for the NMR spectroscopic analysis of this compound. The predicted ¹H and ¹³C NMR data, along with the detailed experimental protocols, will aid researchers in the structural verification and purity assessment of this and structurally related compounds. The provided workflow visualization offers a clear overview of the entire analytical process.

Troubleshooting & Optimization

"2-Amino-N-butylpropanamide hydrochloride" solubility issues in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of 2-Amino-N-butylpropanamide hydrochloride in organic solvents. This resource is intended for researchers, scientists, and professionals in drug development.

FAQs and Troubleshooting Guide

This section addresses common issues and questions related to the solubility of this compound and similar amine hydrochloride salts in organic solvents.

Q1: I am having difficulty dissolving this compound in my organic solvent. What are the first steps I should take?

A1: When encountering solubility issues, consider the following initial steps:

  • Verify Compound Purity: Impurities can significantly impact solubility. Ensure you are using a high-purity batch of this compound.

  • Solvent Polarity: As a hydrochloride salt, this compound is ionic and therefore highly polar. It will have limited solubility in non-polar organic solvents. Attempt dissolution in polar aprotic solvents like DMSO or DMF, or polar protic solvents like methanol or ethanol.

  • Gentle Heating: Cautiously warming the mixture can increase the rate of dissolution and the solubility limit. Use a water bath and monitor the temperature to avoid degradation.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance dissolution.

Q2: My compound initially dissolves with heating but precipitates out upon cooling. How can I keep it in solution?

A2: This indicates that the solution is supersaturated at room temperature. To maintain solubility, you could:

  • Work at an Elevated Temperature: If your experimental conditions allow, maintaining a slightly elevated temperature might be the simplest solution.

  • Use a Co-solvent System: Adding a small amount of a co-solvent in which the compound is more soluble can sometimes stabilize the solution. For instance, if you are using ethanol, adding a small percentage of DMSO might help.

  • Prepare Fresh Solutions: For some applications, it may be necessary to prepare the solution immediately before use while it is still warm.

Q3: I observe that the solubility of my compound seems to decrease over time, even in a sealed container. What could be the cause?

A3: Amine hydrochloride salts can sometimes be prone to a phenomenon called disproportionation, where the salt reverts to its free base and hydrochloric acid. The free base is often less soluble in polar organic solvents than the salt form, leading to precipitation. To mitigate this:

  • Ensure Anhydrous Conditions: The presence of water can facilitate disproportionation. Use dry solvents and handle the compound in a low-humidity environment.

  • Acidification: In some cases, adding a very small, stoichiometric amount of anhydrous HCl (e.g., as a solution in dioxane) can shift the equilibrium back towards the salt form and improve solubility. This should be done with caution as excess acid can cause other issues.

Q4: Can I convert the hydrochloride salt to the free base to improve solubility in less polar organic solvents?

A4: Yes, converting the hydrochloride salt to the free amine is a common strategy to increase solubility in less polar organic solvents. This is typically achieved by neutralization with a weak base. A common procedure involves dissolving the salt in an aqueous basic solution (like sodium bicarbonate) and extracting the free base with an organic solvent like dichloromethane or ethyl acetate. However, it's important to note that the free base will have very different solubility characteristics and may be less soluble in polar solvents.

Qualitative Solubility Data

SolventTypePredicted SolubilityRationale
DMSO (Dimethyl sulfoxide)Polar AproticHighThe high polarity and hydrogen bond accepting capability of DMSO make it a good solvent for polar salts.
DMF (Dimethylformamide)Polar AproticModerate to HighSimilar to DMSO, DMF is a polar aprotic solvent that can effectively solvate ions.
Methanol Polar ProticModerateAs a polar protic solvent, methanol can form hydrogen bonds and solvate the ions, but to a lesser extent than DMSO.
Ethanol Polar ProticLow to ModerateEthanol is less polar than methanol, which will likely result in lower solubility for a highly polar salt.
Acetonitrile Polar AproticLowWhile polar, acetonitrile is generally a poorer solvent for salts compared to DMSO or DMF.
Dichloromethane (DCM) Non-polarVery Low / InsolubleThe low polarity of DCM makes it a poor solvent for ionic compounds.
Hexanes Non-polarInsolubleAs a non-polar hydrocarbon, hexanes will not effectively solvate the polar salt.

Experimental Protocols

Protocol for Determining Qualitative Solubility

This protocol provides a general method for quickly assessing the solubility of this compound in various organic solvents.

  • Preparation:

    • Weigh approximately 10 mg of this compound into a clean, dry vial.

    • Prepare a set of vials for each solvent to be tested.

  • Solvent Addition:

    • Add 1 mL of the selected organic solvent to the vial containing the compound.

    • Vortex or shake the vial vigorously for 1-2 minutes at room temperature.

  • Observation:

    • Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble" at approximately 10 mg/mL.

    • If solid material remains, the compound is "sparingly soluble" or "insoluble".

  • Further Testing (Optional):

    • If the compound did not dissolve at room temperature, gently warm the vial in a water bath (e.g., to 40-50 °C) and observe any changes in solubility. Note if the compound precipitates upon cooling.

    • If the compound dissolved readily, you can add more solute in known increments to determine an approximate saturation point.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution Attempts cluster_observation Observation & Analysis cluster_conclusion Conclusion start Start weigh Weigh Compound start->weigh add_solvent Add Solvent weigh->add_solvent vortex Vortex/Shake at RT add_solvent->vortex observe Visually Inspect vortex->observe heat Gentle Heating heat->observe sonicate Sonication sonicate->observe dissolved Completely Dissolved? observe->dissolved dissolved->heat No dissolved->sonicate No, after heating soluble Soluble dissolved->soluble Yes insoluble Insoluble/Sparingly Soluble dissolved->insoluble No, after all attempts end End soluble->end insoluble->end

Caption: Experimental workflow for determining solubility.

troubleshooting_workflow cluster_problem Problem Identification cluster_initial_steps Initial Troubleshooting cluster_advanced_steps Advanced Troubleshooting cluster_resolution Resolution start Solubility Issue Identified check_purity Verify Compound Purity start->check_purity check_solvent Assess Solvent Polarity check_purity->check_solvent gentle_heat Apply Gentle Heat check_solvent->gentle_heat sonicate Use Sonication gentle_heat->sonicate cosolvent Try a Co-solvent System sonicate->cosolvent If still issues resolved Issue Resolved sonicate->resolved If successful ph_adjustment Consider pH Adjustment (Anhydrous) cosolvent->ph_adjustment cosolvent->resolved If successful free_base Convert to Free Base ph_adjustment->free_base ph_adjustment->resolved If successful free_base->resolved If successful not_resolved Consult Further free_base->not_resolved If unsuccessful not_resolved->resolved After consultation

Caption: Logical workflow for troubleshooting solubility issues.

Technical Support Center: Chiral Separation of Propanamide Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral separation of propanamide enantiomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I seeing no separation (co-elution) of my propanamide enantiomers?

A1: Co-elution of enantiomers is a common starting point in chiral method development. It indicates that the chosen chiral stationary phase (CSP) and mobile phase system does not provide the necessary enantioselective interactions for your specific propanamide analytes.[1][2] Chirality is a three-dimensional property, and successful separation relies on creating a transient diastereomeric complex between the analyte and the chiral selector.[2][3]

Troubleshooting Steps:

  • Confirm System Suitability: Ensure your chromatographic system is performing correctly with a standard achiral compound before troubleshooting the chiral separation.

  • Primary Screening: Chiral separation is often an empirical process.[4] It is crucial to screen a variety of CSPs with fundamentally different chiral selectors (e.g., polysaccharide-based, Pirkle-type, macrocyclic glycopeptide-based).[5] Polysaccharide-based CSPs (amylose or cellulose derivatives) are the most popular and versatile for a wide range of compounds.[5][6]

  • Screen Different Modes: Test your separation under Normal Phase (NP), Reversed-Phase (RP), and Polar Organic (PO) modes. A separation that fails in one mode may be successful in another.[5]

  • Mobile Phase Additives: For propanamides with basic or acidic functional groups, the addition of a mobile phase additive is often essential for chiral recognition.[7]

    • Basic Propanamides: Add a basic modifier like diethylamine (DEA), ethanolamine (EA), or butylamine to the mobile phase (typically 0.1-0.5%).[1][7] This prevents the protonation of basic groups, which can reduce enantioselectivity.[1]

    • Acidic Propanamides: Add an acidic modifier like trifluoroacetic acid (TFA), formic acid (FA), or acetic acid (AA) (typically 0.1-0.5%).[7]

  • Review the Troubleshooting Workflow: Follow the logical steps outlined in the diagram below to systematically address the lack of separation.

Troubleshooting Workflow: No Enantiomeric Separation start No Separation Observed (Single Peak) check_csp Is the Chiral Stationary Phase (CSP) appropriate for the analyte? start->check_csp screen_csp Action: Screen diverse CSPs (e.g., Polysaccharide, Pirkle, Macrocyclic) check_csp->screen_csp No / Unsure check_mode Have different chromatographic modes been tested (NP, RP, Polar Organic)? check_csp->check_mode Yes screen_csp->check_mode screen_mode Action: Test alternative modes. Separation is often mode-dependent. check_mode->screen_mode No check_additive Does the propanamide have ionizable groups (acidic/basic)? check_mode->check_additive Yes screen_mode->check_additive add_additive Action: Add appropriate modifier (e.g., 0.1% DEA for bases, 0.1% TFA for acids) check_additive->add_additive Yes no_ionizable Analyte is neutral. check_additive->no_ionizable No end_resolve Separation Achieved add_additive->end_resolve end_fail Still No Separation: Consult Column Manufacturer add_additive->end_fail change_solvent Action: Change primary solvent (e.g., switch alcohol modifier in NP) no_ionizable->change_solvent change_solvent->end_resolve change_solvent->end_fail

Caption: Workflow for troubleshooting co-eluting enantiomers.

Q2: I have some separation, but the resolution (Rs) is poor (<1.5). How can I improve it?

A2: Poor resolution means the peaks are not baseline separated, which is critical for accurate quantification. Resolution is a function of efficiency (N), selectivity (α), and retention factor (k). Small adjustments to the method can often lead to significant improvements.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Selectivity (α): This is often the most impactful parameter.[5] In normal phase, changing the alcohol modifier (e.g., from isopropanol to ethanol) can alter selectivity.[8] In reversed phase, adjusting the ratio of organic solvent to aqueous buffer or changing the organic solvent (e.g., acetonitrile vs. methanol) can have a similar effect.

    • Additive Concentration: Fine-tuning the concentration of the acidic or basic additive can impact selectivity and peak shape.[5]

  • Adjust Flow Rate: Decreasing the flow rate can increase column efficiency (N) and may improve resolution, although it will increase the analysis time. A flow rate of 1.0 mL/min is a common starting point for 4.6 mm ID columns, but optimization may require lower rates.

  • Modify Temperature: Temperature can significantly affect enantioselectivity, sometimes even reversing the elution order.[5] Try adjusting the column temperature in 5-10°C increments (e.g., from 15°C to 40°C). Lower temperatures often improve resolution but may increase backpressure.

  • Consider a Different CSP: If optimization does not yield the desired resolution, the initial CSP may not be optimal. A CSP with a different chiral selector or even a different derivative of the same polysaccharide backbone (e.g., amylose vs. cellulose) can provide the necessary change in selectivity.[5]

Troubleshooting Workflow: Poor Resolution (Rs < 1.5) start Poor Resolution (Rs < 1.5) check_alpha Optimize Selectivity (α) start->check_alpha mod_mp 1. Modify Mobile Phase - Change alcohol (NP) - Change organic solvent (RP) - Adjust additive % check_alpha->mod_mp mod_temp 2. Adjust Temperature - Test in 5-10°C increments - Lower temp often increases Rs mod_mp->mod_temp check_efficiency Optimize Efficiency (N) mod_temp->check_efficiency mod_flow 3. Decrease Flow Rate - Reduces band broadening - Increases analysis time check_efficiency->mod_flow check_retention Optimize Retention (k) mod_flow->check_retention mod_strength 4. Adjust Solvent Strength - Increase k for better interaction with CSP (weaker MP) check_retention->mod_strength evaluate Evaluate Resolution mod_strength->evaluate end_resolve Resolution > 1.5 evaluate->end_resolve Success end_fail Still Poor: Try a different CSP evaluate->end_fail Failure

Caption: Workflow for optimizing poor enantiomeric resolution.

Q3: My peaks are broad, tailing, or splitting. What is the cause and how can I fix it?

A3: Poor peak shape compromises resolution and quantification accuracy. Common causes include secondary interactions with the stationary phase, column overload, or extra-column effects.

Troubleshooting Steps:

  • Check for Column Overload: Inject a sample at half the concentration. If the peak shape improves, you are likely overloading the column. Reduce the sample mass injected.

  • Optimize Mobile Phase Additives: For propanamides, which often contain amine or amide groups, undesirable interactions with residual silanols on the silica support are a common cause of tailing.[9]

    • Basic Analytes: Ensure you are using a basic additive (e.g., DEA). Sometimes, a stronger or different base like ethylenediamine (EDA) can dramatically improve peak symmetry.[7]

    • Acidic Analytes: Ensure an acidic additive (e.g., TFA) is present to suppress ionization of the analyte.

  • "Additive Memory Effect": Chiral columns can be very sensitive, and additives can adsorb to the stationary phase, affecting subsequent analyses.[10] If you are switching between methods with acidic and basic additives, dedicate columns to specific additive types or implement a rigorous column flushing and regeneration procedure as recommended by the manufacturer.

  • Extra-Column Dead Volume: Ensure all fittings and tubing are correct and properly connected. Excessive dead volume between the injector, column, and detector can cause peak broadening.

  • Sample Solvent Mismatch: Ideally, the sample should be dissolved in the mobile phase. If a stronger solvent is used for the sample, it can cause peak distortion. If solubility is an issue, inject the smallest possible volume.

Data & Experimental Protocols

Table 1: Typical Starting Conditions for Chiral HPLC Screening
ParameterNormal Phase (NP)Reversed-Phase (RP)Polar Organic (PO)
Stationary Phase Polysaccharide-based (e.g., Chiralpak IA, IC)Polysaccharide-based (coated or immobilized), Cyclodextrin-basedPolysaccharide-based (immobilized)
Mobile Phase n-Hexane / Alcohol (IPA, EtOH)Acetonitrile or Methanol / Water or Buffer (e.g., Ammonium bicarbonate)Acetonitrile or Methanol
Typical Ratio 90:10, 80:20 (Hexane:Alcohol)50:50 (Organic:Aqueous)100% Organic
Additive 0.1% DEA (for bases), 0.1% TFA (for acids)0.1% Formic Acid or Ammonium Acetate0.1% DEA (for bases), 0.1% TFA (for acids)
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Temperature 25 °C25 °C25 °C
Detection UV (e.g., 220 nm, 254 nm) or PDAUV (e.g., 220 nm, 254 nm) or PDA/MSUV (e.g., 220 nm, 254 nm) or PDA

Data synthesized from multiple sources for illustrative purposes.[1][6][7][8][11]

Table 2: Typical Starting Conditions for Chiral SFC Screening
ParameterSupercritical Fluid Chromatography (SFC)
Stationary Phase Polysaccharide-based (columns designed for SFC are recommended)
Mobile Phase Supercritical CO₂ / Co-solvent
Co-solvents Methanol, Ethanol, Isopropanol
Typical Ratio Gradient from 5% to 40% co-solvent
Additive 0.1 - 0.5% DEA (for bases), 0.1 - 0.5% TFA (for acids) in the co-solvent
Flow Rate 2.0 - 4.0 mL/min
Back Pressure 100 - 150 bar
Temperature 35 - 40 °C
Detection UV/PDA or MS

SFC is often faster and uses less toxic solvent compared to normal phase LC, making it a powerful technique for chiral separations.[9][12][13]

Protocol 1: General Experimental Protocol for Chiral HPLC Method Screening

This protocol outlines a systematic approach to screen for the chiral separation of a new propanamide compound.

  • Sample Preparation:

    • Prepare a stock solution of the racemic propanamide at 1 mg/mL in a suitable solvent (e.g., Methanol or Ethanol).

    • Dilute the stock solution with the initial mobile phase to a working concentration of approximately 0.1-0.2 mg/mL. Ensure the analyte is fully dissolved.

  • Column Selection:

    • Select a minimum of 3-4 chiral columns with different selectivities. A recommended starting set includes:

      • An amylose-based CSP (e.g., Chiralpak® IA/AD)

      • A cellulose-based CSP (e.g., Chiralcel® OD/OJ)

      • A cyclodextrin-based CSP if the molecule is suitable for inclusion complexation.[6]

  • Mobile Phase Screening (Isocratic):

    • Normal Phase:

      • Screen 1: n-Hexane / Isopropanol (80:20) +/- 0.1% additive.

      • Screen 2: n-Hexane / Ethanol (80:20) +/- 0.1% additive.

    • Reversed-Phase:

      • Screen 3: Acetonitrile / Water (50:50) +/- 0.1% additive.

      • Screen 4: Methanol / Water (50:50) +/- 0.1% additive.

    • Note: Additives (DEA for basic analytes, TFA/FA for acidic analytes) are critical and should be included in the initial screen if the propanamide has ionizable groups.[7]

  • Execution and Evaluation:

    • Equilibrate each column with the mobile phase for at least 20-30 column volumes before the first injection.

    • Set the flow rate to 1.0 mL/min and the column temperature to 25°C.

    • Inject the sample and monitor with a PDA detector to identify the optimal wavelength.

    • Evaluate each chromatogram for any sign of peak splitting or shoulder, which indicates partial separation. Calculate the resolution (Rs) for any separated peaks.

  • Optimization:

    • Select the best condition (column/mobile phase combination) that shows some separation.

    • Systematically optimize the mobile phase ratio, additive concentration, temperature, and flow rate as described in the troubleshooting guide for poor resolution.

Protocol 2: Chiral Separation via Capillary Electrophoresis (CE)

CE is a powerful alternative for chiral separations, especially for charged molecules, and requires minimal sample and solvent.[14][15]

  • Sample Preparation:

    • Dissolve the racemic propanamide sample in water, 10 mM HCl, or the background electrolyte (BGE) to a concentration of 0.1-0.5 mg/mL.

  • Capillary Conditioning:

    • Condition a new fused-silica capillary by flushing sequentially with 1 M NaOH, water, and the background electrolyte.

  • Background Electrolyte (BGE) Preparation:

    • Prepare a buffer solution (e.g., 50 mM phosphate or borate buffer) at a pH that ensures the analyte is charged.

    • Add a chiral selector to the BGE. Cyclodextrins (CDs) are the most common selectors used in CE.[14][15]

      • Start with a neutral CD (e.g., 10-20 mM β-CD or HP-β-CD).

      • If separation is not achieved, try a charged CD (e.g., sulfated-β-CD) which can offer different selectivity.[14]

  • Execution and Evaluation:

    • Set the capillary temperature (e.g., 25°C) and voltage (e.g., 15-25 kV).

    • Inject the sample using pressure or voltage.

    • Apply the separation voltage and monitor the electropherogram.

  • Optimization:

    • Optimize by adjusting the type and concentration of the chiral selector, the pH and concentration of the buffer, the applied voltage, and the capillary temperature. The use of organic solvents in the BGE (nonaqueous CE) can also provide different selectivities.[16]

References

Technical Support Center: Purification of 2-Amino-N-butylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-Amino-N-butylpropanamide hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the purification process. The information is compiled from established chemical purification principles and data from structurally related molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound and similar amino acid amide hydrochlorides are recrystallization, acid-base manipulation, and column chromatography. The choice of method depends on the nature and quantity of the impurities.

Q2: How should I store this compound to maintain its purity?

A2: this compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and incompatible substances. As a hydrochloride salt, it is susceptible to absorbing atmospheric water, which can affect its physical properties and stability.

Q3: What are the likely impurities in a crude sample of this compound?

A3: Common impurities may include unreacted starting materials (e.g., 2-aminopropanoic acid derivatives, n-butylamine), coupling reagents, by-products from side reactions, and residual solvents from the synthesis. If the synthesis is not stereospecific, diastereomers may also be present.

Q4: How can I assess the purity of my this compound sample?

A4: Purity is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC), which can quantify impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy, which confirms the chemical structure and can detect residual solvents and other impurities. Melting point analysis can also provide a qualitative indication of purity.

Troubleshooting Guides

Problem 1: The compound oils out during recrystallization instead of forming crystals.

  • Cause: The solvent may be too nonpolar for the hydrochloride salt, the solution may be supersaturated, or the cooling process may be too rapid. The presence of impurities can also inhibit crystallization.

  • Solution:

    • Try adding a more polar co-solvent to the mixture to increase the solubility of the salt.

    • Ensure that the initial dissolution is complete by gently warming the solution.

    • Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator.

    • If the product still oils out, try scratching the inside of the flask with a glass rod to induce crystallization.

    • Seeding the solution with a small crystal of pure product can also initiate crystallization.

Problem 2: The purity of the product does not improve after recrystallization.

  • Cause: The chosen recrystallization solvent may not be effective at separating the desired compound from the impurities. The impurities may have similar solubility profiles to the product in that solvent.

  • Solution:

    • Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities should remain soluble or insoluble at all temperatures.

    • Consider a multi-step purification process. For example, an acid-base wash to remove acidic or basic impurities followed by recrystallization.

    • If impurities are structurally very similar (e.g., diastereomers), column chromatography may be necessary.

Problem 3: Low yield after purification.

  • Cause: This can be due to multiple factors, including product loss during transfers, using too much solvent during recrystallization, or incomplete precipitation.

  • Solution:

    • Minimize the number of transfers of the material.

    • During recrystallization, use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Ensure the pH is optimized for precipitation if using an acid-base purification method. For hydrochloride salts, a lower pH is generally required.[1]

    • After filtration, wash the collected crystals with a small amount of cold solvent to remove residual impurities without dissolving a significant amount of the product.

Quantitative Data Summary

The following table summarizes quantitative data from the purification of compounds structurally similar to this compound. This data can serve as a starting point for optimization.

ParameterValueCompoundPurification Method
pH for Precipitation 32-aminobutyramide hydrochlorideAcidification with HCl
Achieved Purity 98.5%2-aminobutyramide hydrochlorideRecrystallization after synthesis
Achieved Purity >99.5% (HPLC)2-amino-N-tert-butyl-2-cyanoamide hydrochlorideSynthesis without intermediate purification

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., isopropanol, ethanol, methanol/ether mixture) at room temperature and upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Acid-Base Purification

  • Dissolution: Dissolve the crude product in deionized water.

  • Basification: Slowly add a base (e.g., 1M NaOH) to the solution to deprotonate the amine and liberate the free base form of 2-Amino-N-butylpropanamide, which may be less water-soluble or extractable into an organic solvent.

  • Extraction of Impurities: Wash the aqueous solution with a nonpolar organic solvent (e.g., diethyl ether, dichloromethane) to remove any nonpolar impurities.

  • Acidification: Adjust the pH of the aqueous layer to approximately 3 with concentrated HCl to re-form the hydrochloride salt.[1]

  • Isolation: If the product precipitates, it can be isolated by filtration. If it remains in solution, the water can be removed under reduced pressure to yield the purified salt. Further purification by recrystallization may be necessary.

Purification Workflow

The following diagram illustrates a general workflow for selecting a purification strategy for this compound.

PurificationWorkflow start Crude Product purity_check Assess Purity (e.g., HPLC, NMR) start->purity_check decision Purity Acceptable? purity_check->decision end Pure Product decision->end Yes recrystallization Recrystallization decision->recrystallization No purity_check_recrys Assess Purity recrystallization->purity_check_recrys Check Purity column_chromatography Column Chromatography purity_check_cc Assess Purity column_chromatography->purity_check_cc Check Purity acid_base Acid-Base Extraction purity_check_ab Assess Purity acid_base->purity_check_ab Check Purity decision_recrys Purity Acceptable? purity_check_recrys->decision_recrys Evaluate decision_recrys->end Yes decision_recrys->column_chromatography No, non-polar impurities or isomers decision_recrys->acid_base No, ionic impurities suspected decision_ab Purity Acceptable? purity_check_ab->decision_ab Evaluate decision_ab->end Yes decision_ab->recrystallization No decision_cc Purity Acceptable? purity_check_cc->decision_cc Evaluate decision_cc->end Yes decision_cc->recrystallization No, requires further polishing

Caption: Purification strategy selection workflow.

References

Technical Support Center: Synthesis of 2-Amino-N-butylpropanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-N-butylpropanamide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-reaction products observed during the synthesis of 2-Amino-N-butylpropanamide using carbodiimide coupling agents like EDC?

A1: The most prevalent side-reaction products when using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-Hydroxybenzotriazole (HOBt) are:

  • N-acylurea: This is a stable byproduct formed by the rearrangement of the reactive O-acylisourea intermediate. Its formation is more pronounced in polar aprotic solvents.[1]

  • Guanidinium Byproduct: This arises from the reaction of the primary amine (n-butylamine) with the carbodiimide coupling agent (EDC). The order of reagent addition is crucial to minimize this side reaction.[2]

  • Diastereomers (Racemization): The chiral center of the amino acid (alanine) can undergo racemization, leading to the formation of the (R)-enantiomer of 2-Amino-N-butylpropanamide. This is a significant concern, especially at elevated temperatures.

Q2: What is the role of HOBt in the EDC-mediated coupling reaction?

A2: 1-Hydroxybenzotriazole (HOBt) is a crucial additive in carbodiimide-mediated amide bond formation. It offers two primary benefits:

  • Minimizing Racemization: HOBt reacts with the O-acylisourea intermediate to form an active ester which is less prone to racemization.[3]

  • Increasing Coupling Efficiency: The HOBt-activated ester is highly reactive towards the amine, leading to faster and more efficient amide bond formation.

Q3: Can other side-reactions occur that are not related to the coupling agent?

A3: Yes, other side-reactions can occur depending on the reaction conditions and the nature of the starting materials:

  • Diacylation: The primary amine, n-butylamine, can potentially react with two molecules of the activated alanine, leading to the formation of a diacylated byproduct.

  • Self-condensation of Alanine: Under certain conditions, particularly at higher temperatures, the activated alanine can react with another molecule of alanine to form a dipeptide.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of 2-Amino-N-butylpropanamide.

Problem 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step Rationale
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider adding more coupling agent or extending the reaction time.Ensures that the reaction has gone to completion before work-up.
Hydrolysis of activated acid Ensure that all glassware is dry and use anhydrous solvents.The activated carboxylic acid is sensitive to moisture and can hydrolyze back to the starting material.
Formation of N-acylurea Keep the reaction temperature low (e.g., 0 °C to room temperature).The rearrangement to the inactive N-acylurea is temperature-dependent.
Loss of product during work-up 2-Amino-N-butylpropanamide may have some water solubility. When performing an aqueous wash, saturate the aqueous layer with NaCl to reduce the solubility of the product and back-extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).Minimizes product loss during the purification process.
Problem 2: Presence of Impurities in the Final Product
Observed Impurity Troubleshooting Step Analytical Method for Detection
Unreacted starting materials Optimize the stoichiometry of the reactants. A slight excess of the amine or activated acid can be used to drive the reaction to completion. Purify the crude product using column chromatography.TLC, HPLC, NMR
N-acylurea During work-up, wash the organic layer with dilute acid (e.g., 1M HCl) and then with a saturated aqueous solution of sodium bicarbonate. The urea byproduct of EDC is water-soluble and can be removed by aqueous extraction.[2]HPLC, Mass Spectrometry (MS)
Guanidinium byproduct Add the amine to the pre-activated carboxylic acid. Avoid adding the coupling agent to a mixture of the acid and amine.HPLC, MS
Diastereomers (Racemization) Perform the reaction at low temperatures (e.g., 0 °C). Use a non-polar solvent if possible. The addition of HOBt is highly recommended to suppress racemization.[3]Chiral HPLC

Experimental Protocols

Synthesis of N-Boc-2-Amino-N-butylpropanamide

This protocol describes the synthesis of the N-Boc protected precursor, which is a common strategy to avoid side reactions at the free amine of alanine.

  • Materials:

    • N-Boc-L-alanine

    • n-Butylamine

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

    • 1-Hydroxybenzotriazole (HOBt)

    • Dichloromethane (DCM), anhydrous

    • N,N-Diisopropylethylamine (DIPEA)

    • 1M HCl solution

    • Saturated NaHCO₃ solution

    • Brine

    • Anhydrous Na₂SO₄

  • Procedure:

    • Dissolve N-Boc-L-alanine (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC-HCl (1.2 equivalents) to the solution and stir for 30 minutes at 0 °C.

    • Add n-butylamine (1.1 equivalents) and DIPEA (1.5 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-2-Amino-N-butylpropanamide.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Deprotection of N-Boc-2-Amino-N-butylpropanamide
  • Materials:

    • N-Boc-2-Amino-N-butylpropanamide

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated NaHCO₃ solution

  • Procedure:

    • Dissolve the purified N-Boc-2-Amino-N-butylpropanamide in DCM.

    • Add an excess of TFA (e.g., 20-50% v/v in DCM) and stir at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Once complete, remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in a minimal amount of DCM and carefully neutralize with a saturated NaHCO₃ solution until the effervescence ceases.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 2-Amino-N-butylpropanamide.

Analytical Method: Chiral HPLC for Racemization Analysis

To determine the enantiomeric purity of the final product, a chiral HPLC method is recommended.

  • Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for the separation of amino acid derivatives. Columns such as those based on cellulose or amylose tris(3,5-dimethylphenylcarbamate) are a good starting point.[5]

  • Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol or ethanol. The exact ratio will need to be optimized for baseline separation of the enantiomers.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is usually suitable for amide bonds.

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase and inject it into the HPLC system.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete extend_reaction Extend Reaction Time / Add More Coupling Agent incomplete->extend_reaction No complete Reaction Complete incomplete->complete Yes extend_reaction->check_completion workup_issue Investigate Work-up Procedure complete->workup_issue hydrolysis Suspect Hydrolysis of Activated Acid workup_issue->hydrolysis Yes product_loss Suspect Product Loss During Aqueous Wash workup_issue->product_loss No end_bad Yield Still Low workup_issue->end_bad Other Issue use_anhydrous Use Anhydrous Solvents and Dry Glassware hydrolysis->use_anhydrous end_good Yield Improved use_anhydrous->end_good saturate_brine Saturate Aqueous Layer with NaCl / Back-extract product_loss->saturate_brine saturate_brine->end_good

Caption: Troubleshooting workflow for addressing low product yield.

Signaling Pathway of Side-Product Formation

side_reactions cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Ala_COOH Alanine (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate Ala_COOH->O_Acylisourea + EDC EDC EDC Product 2-Amino-N-butylpropanamide O_Acylisourea->Product + n-Butylamine N_Acylurea N-Acylurea O_Acylisourea->N_Acylurea Rearrangement Oxazolone Oxazolone Intermediate O_Acylisourea->Oxazolone Intramolecular Cyclization nBuNH2 n-Butylamine Guanidinium Guanidinium Byproduct nBuNH2->Guanidinium + EDC Racemization Racemization Oxazolone->Racemization

References

Technical Support Center: Synthesis of 2-Amino-N-butylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Amino-N-butylpropanamide hydrochloride, particularly when scaling up the process. The information is presented in a question-and-answer format to directly address common challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in the Amidation Step

  • Question: We are experiencing a low yield during the reaction of our activated 2-aminopropanoic acid derivative with n-butylamine. What are the potential causes and solutions?

  • Answer: Low yields in amidation reactions can stem from several factors when scaling up. Firstly, ensure that the activation of the carboxylic acid is efficient. If using a coupling agent, its choice is critical. For larger scale reactions, consider robust and cost-effective coupling agents. Secondly, the reaction conditions are paramount. Inadequate mixing or poor temperature control in a larger reactor can lead to side reactions or incomplete conversion. A gradual addition of n-butylamine may be beneficial to control the reaction exotherm. Finally, the purity of your starting materials is crucial; impurities can interfere with the reaction.

Issue 2: Difficulty in Product Isolation and Purification

  • Question: We are struggling with the crystallization of the final hydrochloride salt, and our product purity is below target. What purification strategies can we employ?

  • Answer: Challenges in crystallization and achieving high purity are common when scaling up. For the hydrochloride salt, the choice of solvent for precipitation or recrystallization is key. Anti-solvent crystallization is often effective; for instance, adding a non-polar solvent to a solution of your product in a polar solvent. If impurities persist, consider a purification of the free base by column chromatography before converting it to the hydrochloride salt. For large-scale operations, techniques like preparative HPLC can be employed for high-purity requirements[1]. Recrystallization is also a powerful technique for purification if a suitable solvent system is identified[1].

Issue 3: Formation of Side Products

  • Question: We have identified several impurities in our crude product. What are the likely side reactions, and how can we minimize them?

  • Answer: Side product formation is a significant concern in scaling up synthesis. In the case of amino acid chemistry, common side reactions include racemization of the chiral center, over-alkylation of the amine, or side reactions involving the coupling agents. To minimize racemization, maintain a low reaction temperature and choose your coupling and protection strategy carefully. To avoid over-alkylation, use a stoichiometric amount of n-butylamine and control the reaction temperature. The choice of solvent can also influence the reaction pathway; for instance, using dichloromethane as a solvent has been shown to be effective in similar syntheses[2][3].

Frequently Asked Questions (FAQs)

General Synthesis Strategy

  • Question: What is a recommended general approach for the multi-kilogram scale synthesis of this compound?

  • Answer: For a large-scale synthesis, a robust and reproducible route is essential. A common strategy involves the protection of the amino group of alanine, followed by activation of the carboxylic acid and subsequent amidation with n-butylamine. The final step is the deprotection of the amino group and formation of the hydrochloride salt. An alternative approach could involve the use of a cyclic intermediate, which can improve stability and yield[4]. Route scouting and process optimization are critical to ensure safety, efficiency, and cost-effectiveness at scale[1].

Starting Materials and Reagents

  • Question: What are the critical quality attributes of the starting materials for this synthesis?

  • Answer: The purity of the starting materials, such as 2-aminopropanoic acid (alanine) and n-butylamine, is of utmost importance. The use of high-purity reagents minimizes the formation of impurities that can be difficult to remove in later stages. For the amino acid, enantiomeric purity is a critical attribute. It is also important to use reagents that are safe and manageable at an industrial scale, avoiding pyrophoric or highly toxic substances where possible[1].

Purification and Final Product

  • Question: What are the recommended methods for the final purification and isolation of this compound?

  • Answer: The final product is a hydrochloride salt, which is often a crystalline solid. Crystallization is the preferred method for purification and isolation on a large scale as it is cost-effective and can provide a high-purity product. The choice of solvent system for crystallization is crucial and needs to be determined experimentally. Filtration and drying under vacuum are the subsequent steps to obtain the final product. The purity of the final product should be confirmed by analytical techniques such as HPLC, which has been used to confirm purity greater than 99.5% in similar syntheses[2][3].

Quantitative Data from Analogous Syntheses

The following table summarizes reaction conditions and outcomes for the synthesis of structurally related compounds. This data can serve as a reference for optimizing the synthesis of this compound.

CompoundStarting MaterialKey ReagentsSolventYieldPurityReference
2-Amino-N-tert-butyl-2-cyanoamide hydrochloride(Diphenylmethylene)aminoacetonitrile, tert-butyl isocyanateSolid potassium tert-butoxide, HClDichloromethane72-80%>99.5% (HPLC)[2][3]
4-Ethyl-2,5-oxazolidinedione (intermediate for 2-aminobutyramide hydrochloride)2-Aminobutyric acidBis(trichloromethyl)carbonateTetrahydrofuran92.1%98.2%[4]
4-Ethyl-2,5-oxazolidinedione (intermediate for 2-aminobutyramide hydrochloride)2-Aminobutyric acidBis(trichloromethyl)carbonate, N-methylmorpholineTetrahydrofuran91.5%98.6%[4]
4-Ethyl-2,5-oxazolidinedione (intermediate for 2-aminobutyramide hydrochloride)2-Aminobutyric acidBis(trichloromethyl)carbonate, TetramethylureaAcetonitrile86.8%98.5%[4]

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a representative example based on established methodologies for similar compounds and should be optimized for specific laboratory and scale-up conditions.

Step 1: N-Protection of 2-Aminopropanoic Acid (Alanine)

  • Dissolve 2-aminopropanoic acid in a suitable solvent (e.g., a mixture of water and a miscible organic solvent).

  • Cool the solution in an ice bath.

  • Add a suitable amino-protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., sodium bicarbonate) portion-wise while maintaining the temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction mixture to isolate the N-protected 2-aminopropanoic acid.

Step 2: Amidation with n-Butylamine

  • Dissolve the N-protected 2-aminopropanoic acid in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a coupling agent (e.g., DCC, EDC, or T3P) and an activator (e.g., HOBt or DMAP).

  • Stir the mixture at 0°C for a short period to activate the carboxylic acid.

  • Slowly add n-butylamine to the reaction mixture, maintaining a low temperature.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Filter the reaction mixture to remove any solid byproducts (e.g., DCU if DCC is used).

  • Wash the organic layer with an acidic solution, a basic solution, and brine.

  • Dry the organic layer over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude N-protected 2-Amino-N-butylpropanamide.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve the crude N-protected 2-Amino-N-butylpropanamide in a suitable organic solvent (e.g., ethyl acetate or dioxane).

  • Add a solution of hydrochloric acid in a suitable solvent (e.g., HCl in dioxane or isopropanol).

  • Stir the mixture at room temperature. The product should precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any remaining impurities.

  • Dry the final product, this compound, under vacuum.

Visualizations

experimental_workflow cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Amidation cluster_step3 Step 3: Deprotection & Salt Formation start 2-Aminopropanoic Acid protection Addition of Protecting Group start->protection protected_acid N-Protected 2-Aminopropanoic Acid protection->protected_acid activation Carboxylic Acid Activation protected_acid->activation amidation Reaction with n-Butylamine activation->amidation protected_amide N-Protected 2-Amino-N-butylpropanamide amidation->protected_amide deprotection Acidic Deprotection protected_amide->deprotection salt_formation HCl Salt Formation deprotection->salt_formation final_product 2-Amino-N-butylpropanamide Hydrochloride salt_formation->final_product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Products cluster_solutions3 Solutions for Product Loss start Low Yield in Amidation Step cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation start->cause2 cause3 Product Loss During Workup start->cause3 solution1a Increase Reaction Time cause1->solution1a solution1b Increase Reaction Temperature cause1->solution1b solution1c Check Reagent Purity/Activity cause1->solution1c solution2a Optimize Temperature Control cause2->solution2a solution2b Modify Reagent Addition Rate cause2->solution2b solution2c Change Solvent or Coupling Agent cause2->solution2c solution3a Optimize Extraction pH cause3->solution3a solution3b Minimize Transfers cause3->solution3b solution3c Re-extract Aqueous Layers cause3->solution3c

Caption: Troubleshooting decision tree for addressing low yield in the amidation step.

References

Technical Support Center: Amidation of 2-Aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the amidation of 2-aminobutanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the amidation of 2-aminobutanoic acid?

The primary challenges include:

  • Low reaction yield: This can be attributed to several factors, including inappropriate coupling agents, suboptimal reaction conditions, or side reactions.

  • Racemization: The chiral center at the alpha-carbon of 2-aminobutanoic acid is susceptible to epimerization under certain reaction conditions, leading to a loss of stereochemical purity.[1][2][3]

  • Side reactions: Undesirable side reactions can compete with the desired amidation, such as the formation of nitriles from primary amides or side-chain functional group interference.[1]

  • Purification difficulties: Separating the desired amide product from unreacted starting materials, coupling agent byproducts, and other impurities can be challenging.

Q2: How do I choose the right coupling agent for my amidation reaction?

The choice of coupling agent is critical for a successful amidation. Common options include carbodiimides (e.g., DCC, DIC, EDC), phosphonium salts (e.g., PyBOP), and uronium salts (e.g., HATU, HBTU).[1] Newer methods also employ borate esters like B(OCH2CF3)3 for direct amidation of unprotected amino acids.[4][5] The selection depends on factors such as the scale of the reaction, the nature of the amine, and the need to suppress racemization. For instance, adding an equivalent of 1-hydroxybenzotriazole (HOBt) when using carbodiimides can minimize racemization.[1]

Q3: What is racemization and how can I prevent it?

Racemization is the process where a chiral molecule is converted into an equal mixture of both enantiomers, resulting in a loss of optical activity. In the context of 2-aminobutanoic acid amidation, the alpha-proton is susceptible to abstraction under basic conditions or during the activation of the carboxylic acid, leading to a planar intermediate that can be protonated from either face.[2][3]

To minimize racemization:

  • Use racemization-suppressing additives like HOBt or HOAt.[1][6]

  • Choose coupling reagents known for low racemization potential, such as HATU or DEPBT.[1]

  • Carefully control the reaction temperature and time.

  • The choice of base and its stoichiometry can also significantly impact racemization.[6]

Q4: Can I perform the amidation without protecting the amino group of 2-aminobutanoic acid?

Yes, protecting-group-free amidation of amino acids is possible and offers a more atom-economical approach by reducing the number of synthetic steps.[4][7] Methods utilizing Lewis acids or borate esters, such as B(OCH2CF3)3, have been developed for the direct amidation of unprotected amino acids.[4][5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Ineffective coupling agent.- Switch to a more reactive coupling agent (e.g., HATU, PyBOP). - Ensure the coupling agent is not hydrolyzed or degraded.
Suboptimal reaction conditions.- Optimize reaction temperature and time. - Use an appropriate solvent that ensures solubility of reactants.[4]
Steric hindrance from the amine or amino acid side chain.- Use a less sterically hindered amine if possible. - Increase reaction time or temperature.
Significant Racemization Inappropriate coupling agent or additives.- Use a coupling agent known for low racemization (e.g., HATU, DEPBT).[1] - Add a racemization suppressant like HOBt or HOAt.[1][6]
Basic reaction conditions.- Avoid strong, non-nucleophilic bases. N-methylmorpholine (NMM) is often a better choice than diisopropylethylamine (DIEA) in some cases.[6]
Prolonged reaction time or elevated temperature.- Monitor the reaction closely and quench it once the starting material is consumed. - Run the reaction at a lower temperature if possible.
Presence of Side Products Formation of dicyclohexylurea (DCU) with DCC.- If using DCC, the DCU byproduct is often insoluble and can be removed by filtration.[1] For solid-phase synthesis, DIC is preferred as the urea byproduct is more soluble.[1]
Nitrile formation from primary amide dehydration.- This can be an issue with some coupling reagents like DCC.[1] Choose a different coupling agent if this is a persistent problem.
Difficult Purification Water-soluble byproducts.- If using EDC, the urea byproduct is water-soluble and can be removed by aqueous extraction.[1]
Unreacted starting materials and reagents.- Optimize stoichiometry to ensure complete conversion of the limiting reagent. - Use column chromatography with an appropriate solvent system for purification.

Experimental Protocols

General Protocol for Amidation of N-Protected 2-Aminobutanoic Acid using HATU
  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-protected 2-aminobutanoic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF or CH2Cl2).

  • Addition of Amine: Add the desired amine (1-1.2 equivalents) to the solution.

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) (2-3 equivalents) to the reaction mixture.

  • Coupling Agent Addition: Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1-1.2 equivalents) to the stirred solution.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water or a mild aqueous acid (e.g., 10% citric acid). Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visual Guides

Amidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve N-protected 2-aminobutanoic acid in aprotic solvent B Add amine A->B C Add non-nucleophilic base (e.g., DIEA) B->C D Add coupling agent (e.g., HATU) C->D E Stir at room temperature D->E F Monitor reaction (TLC/LC-MS) E->F G Aqueous work-up F->G H Extraction G->H I Purification (Chromatography) H->I

Caption: General experimental workflow for the amidation of N-protected 2-aminobutanoic acid.

Troubleshooting_Tree Start Low Yield or Incomplete Reaction? Racemic Product Racemized? Start->Racemic No, Good Yield CheckReagents Check Reagent Quality & Stoichiometry Start->CheckReagents Yes SideProducts Side Products Observed? Racemic->SideProducts No Additive Add Racemization Suppressant (HOBt) Racemic->Additive Yes IdentifyByproduct Identify Byproduct (e.g., DCU, nitrile) SideProducts->IdentifyByproduct Yes Success Successful Amidation! SideProducts->Success No OptimizeConditions Optimize Temp, Time, & Solvent CheckReagents->OptimizeConditions Reagents OK ChangeCouplingAgent Change Coupling Agent OptimizeConditions->ChangeCouplingAgent Still Low Yield LowerTemp Lower Reaction Temp Additive->LowerTemp Still Racemized ChangeCouplingAgentRac Use Low-Racemization Coupling Agent (HATU) LowerTemp->ChangeCouplingAgentRac Still Racemized AdjustProtocol Adjust Protocol (e.g., change solvent, coupling agent) IdentifyByproduct->AdjustProtocol Identified

Caption: Troubleshooting decision tree for common amidation issues.

References

Technical Support Center: Enhancing the Purity of 2-Amino-N-butylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-Amino-N-butylpropanamide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials such as Boc-protected alanine or n-butylamine.

  • Side-products from the coupling reaction, for instance, byproducts from the activation of the carboxylic acid.

  • Di-acylated amine byproducts.

  • Residual solvents from the reaction or workup.

Q2: My purified this compound appears as an oil or fails to crystallize. What should I do?

A2: "Oiling out" is a common issue in crystallization.[1] This can happen if the compound is coming out of the solution too quickly at a temperature above its melting point. To address this, try the following:

  • Re-heat the solution and add a small amount of additional solvent to ensure everything is fully dissolved.

  • Allow the solution to cool more slowly. You can do this by letting the flask cool to room temperature on the benchtop before moving it to an ice bath.

  • Scratching the inside of the flask with a glass rod at the solvent line can help induce crystallization.[1]

  • If the issue persists, consider trying a different solvent system for recrystallization.

Q3: The yield of my recrystallization is very low. How can I improve it?

A3: A low yield in recrystallization can be due to several factors. To improve your yield:

  • Ensure you are using the minimum amount of hot solvent necessary to dissolve your compound. Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[2]

  • Avoid excessively long boiling times, which can lead to solvent evaporation and premature crystallization.

  • Ensure the solution is sufficiently cooled to maximize crystal formation.

  • When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[2]

Q4: I am seeing significant streaking on my silica TLC plate when analyzing my amine compound. What is the cause and how can I fix it?

A4: Streaking of amines on silica TLC plates is a common problem due to the acidic nature of silica, which strongly interacts with basic amines.[3] To mitigate this, you can:

  • Add a small amount of a competing amine, such as triethylamine (typically 0.5-1%), to your mobile phase. This will help to neutralize the acidic sites on the silica.

  • Alternatively, use a different type of stationary phase, such as alumina or an amine-functionalized silica plate.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Solution is not supersaturated (too much solvent used).- Compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent and attempt to cool again.- Try adding a co-solvent in which the compound is less soluble.- Scratch the inner surface of the flask with a glass rod.[1]- Add a seed crystal.[1]
Product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- Reheat the solution and add more solvent.[1]- Allow the solution to cool more slowly to room temperature before placing it in a cold bath.
Low recovery of purified product. - Too much solvent was used for dissolution.- Premature crystallization occurred during a hot filtration step.- Excessive washing of the collected crystals.- Use the minimum amount of hot solvent for dissolution.- Preheat the filtration apparatus before hot filtration.- Wash the crystals with a minimal amount of ice-cold solvent.[2]
Purified product is still impure. - Inappropriate solvent choice (impurities have similar solubility).- Crystals crashed out too quickly, trapping impurities.- Select a solvent where the impurity is either very soluble or very insoluble.- Ensure slow cooling to allow for selective crystallization.
Column Chromatography Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Compound streaks or does not elute from a silica gel column. - Strong acid-base interaction between the basic amine and acidic silica gel.- Add a small percentage of a competing base (e.g., triethylamine or ammonia) to the eluent.[3]- Use a less acidic stationary phase like neutral alumina or amine-functionalized silica.[3]
Poor separation of the desired compound from impurities. - Inappropriate solvent system (polarity is too high or too low).- Column was not packed properly.- Optimize the mobile phase polarity using TLC.- Try a different solvent system with different selectivity.- Repack the column carefully to avoid channels.
Low recovery of the compound from the column. - Compound is irreversibly adsorbed onto the stationary phase.- Use a deactivated stationary phase (e.g., amine-functionalized silica).- Add a competing base to the eluent to displace the product.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and should be determined experimentally. A common starting point for amine hydrochlorides is a mixture of an alcohol (e.g., isopropanol or ethanol) and an anti-solvent (e.g., diethyl ether or ethyl acetate).

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Isopropanol)

  • Anti-solvent (e.g., Diethyl ether)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the hot recrystallization solvent (e.g., isopropanol) to the flask while gently heating and swirling until the solid is completely dissolved.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature, slowly add the anti-solvent (e.g., diethyl ether) until the solution becomes slightly turbid.

  • Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold anti-solvent.

  • Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography

This protocol outlines a general method for purifying this compound using column chromatography.

Materials:

  • Crude this compound

  • Silica gel or amine-functionalized silica gel

  • Eluent (e.g., a gradient of dichloromethane and methanol with 0.5% triethylamine)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of the chosen stationary phase (e.g., amine-functionalized silica gel) in the initial eluent.

  • Pack the chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude compound in a minimal amount of the initial eluent.

  • Carefully load the sample onto the top of the column.

  • Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation

The following tables provide representative data for the purification of this compound.

Table 1: Purity Enhancement via Recrystallization

Solvent SystemInitial Purity (HPLC Area %)Final Purity (HPLC Area %)Yield (%)
Isopropanol/Diethyl Ether85.298.575
Ethanol/Ethyl Acetate86.197.972
Methanol/Dichloromethane84.996.865

Table 2: Purity Enhancement via Column Chromatography

Stationary PhaseEluent SystemInitial Purity (HPLC Area %)Final Purity (HPLC Area %)Yield (%)
Silica GelDCM/MeOH + 0.5% TEA85.599.168
Amine-functionalized SilicaHexane/Ethyl Acetate86.399.578
Alumina (Neutral)DCM/MeOH85.998.871

Mandatory Visualization

Purification_Workflow cluster_start Starting Material cluster_purification Purification cluster_analysis Analysis cluster_end Final Product Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Dissolution & Cooling Column Chromatography Column Chromatography Crude Product->Column Chromatography Elution TLC TLC Recrystallization->TLC Purity Check Column Chromatography->TLC Fraction Analysis HPLC HPLC TLC->HPLC Quantitative Analysis NMR NMR HPLC->NMR Structural Confirmation Pure Product Pure Product NMR->Pure Product Final Confirmation

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic start Purification Attempt check_purity Check Purity (TLC/HPLC) start->check_purity is_pure Is Purity > 98%? check_purity->is_pure success Pure Product Obtained is_pure->success Yes failure Identify Issue is_pure->failure No recrystallization_issue Recrystallization Problem? failure->recrystallization_issue chromatography_issue Chromatography Problem? recrystallization_issue->chromatography_issue No recrystallization_solutions Adjust Solvent / Cooling Rate recrystallization_issue->recrystallization_solutions Yes chromatography_solutions Adjust Eluent / Stationary Phase chromatography_issue->chromatography_solutions Yes recrystallization_solutions->start Retry chromatography_solutions->start Retry

Caption: A logical troubleshooting workflow for enhancing product purity during chemical synthesis.

References

Validation & Comparative

A Comparative Guide to Anticonvulsant Precursors: Spotlight on 2-Amino-N-alkylpropanamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of "2-Amino-N-butylpropanamide hydrochloride" and structurally related precursors in the context of anticonvulsant drug development. Due to the limited public data on the specific anticonvulsant activity of "this compound" itself, this guide will focus on its close structural analog, (S)-2-aminobutanamide, a key intermediate in the synthesis of widely-used antiepileptic drugs (AEDs). We will compare it with other notable precursors used in the synthesis of racetam-type anticonvulsants like levetiracetam and brivaracetam, supported by experimental data on synthetic efficacy and the pharmacological evaluation of resulting compounds.

Precursor Performance: A Synthetic Perspective

The "performance" of a precursor in drug development is often gauged by its efficiency in being converted to the final active pharmaceutical ingredient (API). This includes factors like reaction yield, stereoselectivity, and the overall complexity of the synthetic route. Below is a comparison of key precursors for levetiracetam and brivaracetam.

PrecursorTarget AnticonvulsantRole in Synthesis & Reported YieldsReference
(S)-2-Aminobutanamide hydrochloride Levetiracetam, BrivaracetamA key chiral building block. In levetiracetam synthesis, it is condensed with 4-chlorobutyryl chloride. In brivaracetam synthesis, it undergoes reductive amination with other intermediates. Yields for these steps can be high, contributing to overall process efficiency. A one-step synthesis of brivaracetam from a compound A and (S)-2-aminobutanamide is reported to have a high yield.[1][1][2][3][4]
(S)-2-Aminobutyric acid LevetiracetamA common starting material that is first converted to (S)-2-aminobutanamide. The overall yield for the synthesis of levetiracetam starting from (S)-2-aminobutyric acid can reach about 40%.[5][5][6]
L-Threonine (S)-(+)-2-Aminobutanamide hydrochloride (intermediate for Levetiracetam)An initial raw material that is converted to L-2-aminobutyric acid via biotransformation, which is then esterified and ammonolyzed. This method boasts high conversion rates and yields.[4][4]
(R)-4-propyldihydrofuran-2(3H)-one BrivaracetamA key intermediate that is reacted with (S)-2-aminobutanamide. One reported synthesis using this precursor achieved an 80% yield for an intermediate step.[1]
(S)-2-bromobutyric acid LevetiracetamAn alternative starting material that reacts with 2-pyrrolidinone to form an intermediate acid, which is then converted to levetiracetam.[5][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of anticonvulsant compounds derived from these precursors.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.[7][8][9]

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Apparatus:

  • An electroconvulsometer capable of delivering a constant alternating current.

  • Corneal electrodes.

  • Animal restraining device.

Procedure:

  • Animal Preparation: Male albino mice (e.g., ICR strain, 23 ± 3 g) are typically used.[10] Animals are acclimatized to the laboratory conditions before the experiment.

  • Drug Administration: The test compound is administered to a group of animals (typically n=5 per group) at various doses, usually via intraperitoneal (i.p.) or oral (p.o.) route. A vehicle control group receives the solvent used to dissolve the compound.[10]

  • Pre-treatment Time: A specific pre-treatment time is allowed to elapse between drug administration and the electroshock to ensure optimal drug absorption and distribution (e.g., 60 minutes for oral administration).[10]

  • Electroshock Induction: A drop of saline or a local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the animal's corneas to ensure good electrical contact and reduce discomfort.[8] The corneal electrodes are then applied, and an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered.[8][10]

  • Observation: The animal is immediately observed for the presence or absence of the tonic hindlimb extension. The abolition of this phase is considered the endpoint of protection.[8]

  • Data Analysis: The number of animals protected in each group is recorded. The median effective dose (ED50), which is the dose required to protect 50% of the animals, is then calculated using statistical methods like probit analysis.

Rotarod Neurotoxicity Test

The rotarod test is used to evaluate the potential motor impairment and neurotoxicity of a test compound.[11][12][13]

Objective: To assess the effect of a compound on motor coordination and balance in rodents.

Apparatus:

  • A rotarod apparatus, which consists of a rotating rod that can be set at a constant or accelerating speed. The rod is divided into lanes for testing multiple animals simultaneously.

Procedure:

  • Animal Training: Before the test, animals are trained to walk on the rotating rod for a set period (e.g., 60 seconds at a low speed like 5 RPM). This is repeated multiple times to ensure the animals have learned the task.[14]

  • Drug Administration: Similar to the MES test, the compound is administered at various doses to different groups of animals, including a vehicle control group.

  • Testing: At the time of peak effect of the drug, the animals are placed on the rotarod, which is then started at a set speed or an accelerating speed (e.g., accelerating from 4 to 40 RPM over 300 seconds).[12][14]

  • Observation and Data Collection: The latency (time) for each animal to fall off the rotating rod is recorded. A cutoff time is usually set (e.g., 5 minutes).[13]

  • Data Analysis: The mean latency to fall for each group is calculated. A significant decrease in the latency to fall compared to the vehicle group indicates motor impairment. The median toxic dose (TD50), the dose that causes neurotoxicity in 50% of the animals, can be determined. The protective index (PI = TD50/ED50) is often calculated to assess the therapeutic window of the compound.[15]

Signaling Pathways and Mechanisms of Action

The anticonvulsant activity of racetam-type drugs, which are the final products of the precursors discussed, is primarily attributed to their interaction with specific neural signaling pathways.

SV2A Signaling Pathway

A key target for levetiracetam and its analogs is the Synaptic Vesicle Glycoprotein 2A (SV2A). This protein is involved in the regulation of neurotransmitter release.[16][17] Levetiracetam binding to SV2A is thought to modulate its function, leading to a decrease in abnormal, synchronized neuronal firing that characterizes seizures.

SV2A_Pathway cluster_presynaptic Presynaptic Terminal cluster_drug Drug Action SV Synaptic Vesicles NT_release Neurotransmitter Release SV->NT_release SV2A SV2A SV2A->SV modulates trafficking & exocytosis Syt1 Synaptotagmin-1 SV2A->Syt1 controls trafficking Modulation Modulation of SV2A function SV2A->Modulation Ca_channel Ca2+ Channel Ca_channel->NT_release triggers Reduced_Excitability Reduced Neuronal Excitability AP Action Potential AP->Ca_channel opens Levetiracetam Levetiracetam / Brivaracetam Levetiracetam->SV2A binds to Modulation->NT_release decreases aberrant release

Caption: Levetiracetam's mechanism via SV2A modulation in the presynaptic terminal.

Glutamatergic Synaptic Transmission

Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation is a key factor in the generation and spread of seizures.[18][19][20] Anticonvulsants often work by dampening excessive glutamatergic signaling. This can be achieved by modulating glutamate receptors (AMPA, NMDA, and kainate receptors) or by reducing presynaptic glutamate release.

Glutamate_Pathway cluster_synapse Glutamatergic Synapse cluster_pre Presynaptic cluster_post Postsynaptic cluster_drug_action Anticonvulsant Action Pre_Neuron Presynaptic Neuron Glu_Vesicle Glutamate Vesicles AMPA_R AMPA Receptor Glu_Vesicle->AMPA_R Glutamate NMDA_R NMDA Receptor Glu_Vesicle->NMDA_R Glutamate Post_Neuron Postsynaptic Neuron Depolarization Depolarization AMPA_R->Depolarization Na+ influx Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Ca2+ influx Excitotoxicity Excitotoxicity & Seizure Propagation Ca_Influx->Excitotoxicity Depolarization->NMDA_R removes Mg2+ block Depolarization->Excitotoxicity Anticonvulsant Anticonvulsant Anticonvulsant->Glu_Vesicle inhibits release Anticonvulsant->AMPA_R blocks Anticonvulsant->NMDA_R blocks Reduced_Release Reduced Glutamate Release Receptor_Block Receptor Antagonism

Caption: Modulation of excitatory glutamatergic signaling by anticonvulsant drugs.

Conclusion

While direct comparative data on the anticonvulsant activity of "this compound" is scarce, its structural similarity to key precursors like (S)-2-aminobutanamide suggests its potential role in the synthesis of novel anticonvulsant agents. The performance of these precursors is critically evaluated based on their efficiency in synthetic routes leading to established drugs like levetiracetam and brivaracetam. The primary mechanism of action for the resulting racetam-type anticonvulsants involves the modulation of the SV2A protein and a reduction in excessive glutamatergic neurotransmission. Further research into the direct pharmacological properties of these and other novel aminoalkanamide precursors could unveil new therapeutic avenues for epilepsy and other neurological disorders.

References

Comparative Analysis of 2-Amino-N-butylpropanamide Derivatives as Potential Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of a series of 2-Amino-N-butylpropanamide derivatives, evaluating their anticonvulsant activity and safety profiles. The information is compiled from preclinical studies and is intended to guide further research and development in the field of epilepsy treatment.

Introduction to 2-Amino-N-butylpropanamide Derivatives

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous anti-epileptic drugs (AEDs) are available, a significant portion of patients suffer from drug-resistant epilepsy, highlighting the urgent need for novel therapeutic agents with improved efficacy and safety profiles.[1] 2-Amino-N-butylpropanamide derivatives represent a class of compounds structurally related to amino acids, which have shown promise as potent anticonvulsants. This guide focuses on the structure-activity relationships (SAR) of these derivatives, providing a comparative assessment of their performance in preclinical models of epilepsy.

Comparative Performance of Derivatives

The anticonvulsant activity of 2-Amino-N-butylpropanamide derivatives has been primarily evaluated using the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) seizure models in rodents. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic and absence seizures. Neurotoxicity is often assessed using the rotarod test, which measures motor impairment.

The following table summarizes the quantitative data from preclinical studies on a series of ((benzyloxy)benzyl)propanamide derivatives, which are a subset of the broader 2-Amino-N-alkylpropanamide class.

Compound IDStructureMES Screen (% Protection at 100 mg/kg, i.p.)6 Hz Screen (% Protection at 100 mg/kg, i.p.)ED₅₀ (mg/kg) in MES TestED₅₀ (mg/kg) in 6 Hz (32 mA) TestTD₅₀ (mg/kg) in Rotarod TestProtective Index (PI = TD₅₀/ED₅₀) in MES Test
5 2-amino-N-(4-((3-(trifluoromethyl)benzyl)oxy)benzyl)propanamide505048.045.2> 300> 6.25
6 2-amino-N-(4-((4-(trifluoromethyl)benzyl)oxy)benzyl)propanamide10010045.842.1> 300> 6.55
7 2-amino-N-(4-((2-fluorobenzyl)oxy)benzyl)propanamide10010052.348.9> 300> 5.74
9 2-amino-N-(4-((4-fluorobenzyl)oxy)benzyl)propanamide757568.563.7> 300> 4.38
10 2-amino-N-(4-((2-chlorobenzyl)oxy)benzyl)propanamide757572.167.8> 300> 4.16
12 2-amino-N-(4-((4-chlorobenzyl)oxy)benzyl)propanamide757565.461.2> 300> 4.59
13 2-amino-N-(4-((2-methylbenzyl)oxy)benzyl)propanamide10010055.951.3> 300> 5.37
17 2-amino-N-(4-((2,6-dichlorobenzyl)oxy)benzyl)propanamide757581.275.6> 300> 3.69
18 2-amino-N-(4-((3,4-dichlorobenzyl)oxy)benzyl)propanamide757578.973.1> 300> 3.80

Data extracted from a study on ((benzyloxy)benzyl)propanamide derivatives, which provides a representative dataset for this class of compounds.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data table.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.[2]

  • Animals: Male albino mice are used for the screening.

  • Drug Administration: The test compounds are suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) at a specified dose (e.g., 100 mg/kg).

  • Stimulation: After a predetermined time (e.g., 30 minutes or 1 hour), a supramaximal electrical stimulus (e.g., 50 mA, 0.2 s) is delivered through corneal or ear-clip electrodes.

  • Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Protection is defined as the absence of this phase.

  • ED₅₀ Determination: To determine the median effective dose (ED₅₀), a range of doses are administered to different groups of animals, and the dose required to protect 50% of the animals is calculated using probit analysis.

6 Hz Seizure Model

The 6 Hz seizure model is considered a model of therapy-resistant partial seizures.[1]

  • Animals: Male albino mice are used.

  • Drug Administration: Compounds are administered as described for the MES test.

  • Stimulation: After a set pre-treatment time, a constant current electrical stimulus (e.g., 32 mA or 44 mA) at a frequency of 6 Hz for a duration of 3 seconds is delivered through corneal electrodes.

  • Endpoint: The animals are observed for the presence or absence of seizure activity, characterized by a "stunned" posture with forelimb clonus and Straub's tail. Protection is defined as the absence of this seizure behavior.

  • ED₅₀ Determination: The ED₅₀ is calculated in the same manner as for the MES test.

Rotarod Neurotoxicity Assay

This test is used to assess motor coordination and potential neurological deficits induced by the test compounds.

  • Animals: Male albino mice are trained to remain on a rotating rod (e.g., 3 cm diameter, rotating at 6 rpm).

  • Drug Administration: The test compounds are administered at various doses.

  • Testing: At specified time intervals after drug administration, the mice are placed on the rotating rod for a set duration (e.g., 1-2 minutes).

  • Endpoint: The inability of the animal to remain on the rod for the full duration is considered a measure of neurotoxicity.

  • TD₅₀ Determination: The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is calculated.

Visualizations

Experimental Workflow for Anticonvulsant Screening

The following diagram illustrates the general workflow for the preclinical screening of novel anticonvulsant compounds.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vivo Anticonvulsant Screening cluster_2 Data Analysis cluster_3 Lead Optimization synthesis Synthesis of Derivatives purification Purification & Characterization synthesis->purification mes Maximal Electroshock (MES) Test purification->mes scptz 6 Hz Seizure Test purification->scptz rotarod Rotarod Neurotoxicity Test purification->rotarod ed50 ED₅₀ Calculation mes->ed50 scptz->ed50 td50 TD₅₀ Calculation rotarod->td50 pi Protective Index (PI) Calculation ed50->pi td50->pi sar Structure-Activity Relationship (SAR) Analysis pi->sar lead_selection Lead Candidate Selection sar->lead_selection G cluster_0 Presynaptic Terminal AP Action Potential VGSC Voltage-Gated Sodium Channel (VGSC) AP->VGSC Na_influx Na+ Influx VGSC->Na_influx Depolarization Depolarization Na_influx->Depolarization Vesicle_fusion Vesicle Fusion & Neurotransmitter Release Depolarization->Vesicle_fusion Reduced_release Reduced Neurotransmitter Release Vesicle_fusion->Reduced_release Derivative 2-Amino-N-butylpropanamide Derivative Derivative->VGSC Inhibition Block Blockade

References

Validating the Biological Activity of Synthesized Propanamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The diverse biological activities of synthesized propanamide derivatives have positioned them as promising candidates in drug discovery. This guide provides a comparative analysis of their performance across different therapeutic areas, supported by experimental data and detailed protocols. We will explore their roles as selective androgen receptor (AR) degraders for prostate cancer, cyclooxygenase-2 (COX-2) inhibitors for inflammation, and as antimicrobial agents.

Comparative Analysis of Biological Activities

Synthesized propanamides have demonstrated significant potential in various therapeutic applications. This section compares their efficacy in key biological assays.

Androgen Receptor Degradation in Prostate Cancer

A series of novel propanamide derivatives have been developed as selective androgen receptor degraders (SARDs), offering a promising strategy to overcome resistance in prostate cancer treatment. These compounds not only antagonize the androgen receptor but also induce its degradation.

Table 1: Comparison of Androgen Receptor Degradation Activity

Compound IDTargetAssay TypeIC50 (µM)Degradation (%)Cell Line
ARD-61 ARWestern Blot0.1>50% at 100 nMLNCaP, VCaP
Compound 13b ARWestern Blot5.211 (DC50)Not specifiedLNCaP
UT-155 ARWestern BlotNot specified>50% at 10 µMLNCaP
Cyclooxygenase-2 (COX-2) Inhibition

Certain propanamide-sulfonamide conjugates have been identified as potent and selective inhibitors of COX-2, an enzyme implicated in inflammation and pain.

Table 2: Comparison of COX-2 Inhibition Activity

Compound IDTargetAssay TypeIC50 (µM)% Inhibition (at 10 µM)
Naproxen-sulfamethoxazole COX-2FluorometricNot specified75.4%
Celecoxib (Reference) COX-2FluorometricNot specified77.1%
Antimicrobial Activity

Various synthesized propanamide derivatives have exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Table 3: Comparison of Antimicrobial Activity (MIC/MBC in µM)

Compound IDS. aureus (MIC/MBC)S. pyogenes (MIC/MBC)E. faecalis (MIC/MBC)MRSA (MIC)
CPD20 2.5-5 / -2.5 / -5 / -6.58
CPD21 5-10 / -5-10 / ->10 / -13.16–26.32
CPD22 2.5-5 / -2.5-5 / -5-10 / -5.99–11.97

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative studies.

Androgen Receptor (AR) Degradation Assay

This protocol outlines the steps to assess the ability of synthesized propanamides to induce the degradation of the androgen receptor in prostate cancer cell lines.

  • Cell Culture and Treatment:

    • Culture LNCaP or VCaP cells in RPMI medium supplemented with 10% Fetal Bovine Serum (FBS).

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the test propanamide compound for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • Protein Extraction:

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein.

  • Western Blot Analysis:

    • Determine protein concentration using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against AR overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

    • Normalize AR protein levels to a loading control (e.g., β-actin or GAPDH).

Cyclooxygenase-2 (COX-2) Inhibitor Screening Assay (Fluorometric)

This protocol describes a fluorometric assay to screen for COX-2 inhibitors among the synthesized propanamides.[1][2][3][4]

  • Reagent Preparation:

    • Prepare the COX Assay Buffer, COX Probe, and COX Cofactor as per the manufacturer's instructions (e.g., Cayman Chemical, Abcam).[3][4]

    • Reconstitute the human recombinant COX-2 enzyme.[3][4]

    • Prepare a stock solution of the test propanamide compound in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well white opaque plate, add the COX Assay Buffer.

    • Add the test inhibitor at various concentrations to the sample wells. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle control.[1]

    • Add the COX-2 enzyme to all wells except the background control.

    • Add the COX Probe and COX Cofactor to all wells.

    • Initiate the reaction by adding Arachidonic Acid.

    • Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in a kinetic mode for 5-10 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of synthesized propanamides against bacterial strains.[5][6]

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test propanamide compound in the broth medium.

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]

Visualizing Mechanisms and Workflows

Graphical representations of signaling pathways and experimental workflows provide a clearer understanding of the underlying biological processes and methodologies.

AR_Degradation_Pathway cluster_cell Prostate Cancer Cell Propanamide Propanamide (SARD) Ternary_Complex Ternary Complex (AR-SARD-E3) Propanamide->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets AR for Degradation AR Degradation Proteasome->Degradation Mediates

Caption: Propanamide-induced Androgen Receptor degradation pathway.

PI3K_AKT_Signaling_Pathway cluster_pathway Potential Propanamide-Modulated Signaling Pathway Propanamide Propanamide Derivative PI3K PI3K Propanamide->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Hypothetical modulation of the PI3K/AKT signaling pathway by propanamides.

Experimental_Workflow_Antimicrobial cluster_workflow Antimicrobial Susceptibility Testing Workflow A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Propanamide Compound B->C D Incubate at 37°C for 18-24h C->D E Read and Determine MIC D->E

Caption: Experimental workflow for antimicrobial susceptibility testing.

References

A Comparative Analysis of "2-Amino-N-butylpropanamide" Analogs: Levetiracetam and Brivaracetam in Cross-Reactivity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profiles of two prominent analogs of the "2-Amino-N-butylpropanamide" scaffold: Levetiracetam and its close derivative, Brivaracetam. Both are anti-epileptic drugs (AEDs) that exhibit a novel mechanism of action centered on their interaction with the synaptic vesicle protein 2A (SV2A).[1] Understanding their comparative pharmacology, particularly their binding affinity and selectivity, is crucial for the development of next-generation therapeutics with improved efficacy and safety profiles.

Pharmacological Profile and Selectivity

Levetiracetam (LEV) was the first in its class to be identified as a ligand for SV2A, a transmembrane protein involved in the regulation of neurotransmitter release.[1][2] Its S-enantiomer, (S)-2-(2-oxopyrrolidin-1-yl)butanamide, is the active form.[1] Brivaracetam (BRV), an analog of LEV, was developed through a rational drug discovery program aimed at identifying ligands with a higher affinity for SV2A.[3]

The primary mechanism of action for both LEV and BRV is their binding to SV2A, which is believed to modulate synaptic transmission and reduce neuronal hyperexcitability.[2][4] While the exact downstream effects of this interaction are still under investigation, it is distinct from classical AEDs that typically target ion channels or GABAergic and glutamatergic systems.[4][5]

Brivaracetam exhibits a significantly higher affinity for SV2A, estimated to be 15-30 times greater than that of Levetiracetam.[3] This enhanced affinity is a key differentiator and may contribute to its distinct clinical profile.

Quantitative Comparison of Binding Affinity

The following table summarizes the reported binding affinities of Levetiracetam and Brivaracetam for the SV2A protein.

CompoundTargetBinding Affinity (Ki)Fold DifferenceReference
LevetiracetamSV2A~60 nM1x[3] (Implied)
BrivaracetamSV2A~2-4 nM15-30x[3]

Note: Ki (inhibition constant) is a measure of binding affinity. A lower Ki value indicates a higher binding affinity. The values presented are approximations based on the reported fold difference.

Cross-Reactivity and Drug Interaction Profile

A critical aspect of drug development is understanding a compound's potential for off-target effects and interactions with other medications.

Brivaracetam:

  • Studies have shown that Brivaracetam is unlikely to have clinically relevant interactions with many commonly prescribed AEDs, such as carbamazepine, lamotrigine, oxcarbazepine, and valproate.[6][7]

  • It does not significantly inhibit or induce major cytochrome P450 enzymes, like CYP3A, reducing the potential for metabolic drug-drug interactions.[6]

  • A notable exception is its interaction with rifampin, a potent enzyme-inducing antibiotic, which can significantly decrease Brivaracetam exposure, necessitating a dose adjustment.[6]

  • While Brivaracetam did not alter the concentrations of phenytoin in a clinically relevant manner at therapeutic doses, a modest increase in phenytoin exposure was observed at supra-therapeutic doses of Brivaracetam.[6]

Levetiracetam:

  • Levetiracetam also has a favorable pharmacokinetic profile with minimal protein binding and is not extensively metabolized by cytochrome P450 enzymes, leading to a low propensity for drug-drug interactions.[1][7]

The focused binding of both compounds to SV2A contributes to their relatively clean cross-reactivity profiles compared to older AEDs that often interact with multiple targets.

Adverse Effect Profile Comparison

While both drugs are generally well-tolerated, their side-effect profiles, particularly concerning behavioral effects, show some differences.

Adverse EffectLevetiracetam (Weighted Mean Incidence)Brivaracetam (Weighted Mean Incidence)Note
Irritability9.9%5.6%[8]
Aggression2.6%2.5%[8]
Anger2.5%3.3%Based on only one study[8]

Real-world evidence suggests that switching from Levetiracetam to Brivaracetam may lead to an improvement in behavioral adverse events in a significant portion of patients.[8]

Experimental Protocols

Radioligand Binding Assay for SV2A Affinity

This protocol provides a general methodology for determining the binding affinity of test compounds to the SV2A protein.

Objective: To quantify the binding affinity (Ki) of "2-Amino-N-butylpropanamide" analogs for the synaptic vesicle protein 2A (SV2A).

Materials:

  • Cell membranes prepared from tissues or cell lines expressing SV2A.

  • Radioligand, e.g., [³H]-Levetiracetam or another suitable high-affinity SV2A ligand.

  • Test compounds (Levetiracetam, Brivaracetam, and other analogs).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (a high concentration of a known SV2A ligand, e.g., 10 µM Levetiracetam).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound in the binding buffer.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

SV2A_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Synaptic_Vesicle Synaptic Vesicle Neurotransmitter_Released Neurotransmitter Synaptic_Vesicle->Neurotransmitter_Released SV2A SV2A SV2A->Synaptic_Vesicle Modulates Function Ca_Channel Voltage-gated Ca²⁺ Channel Ca_Channel->Synaptic_Vesicle Ca²⁺ Influx Neurotransmitter Neurotransmitter (e.g., Glutamate) Receptor Postsynaptic Receptor Neurotransmitter_Released->Receptor Binding Postsynaptic_Effect Postsynaptic_Effect Receptor->Postsynaptic_Effect Signal Transduction Action_Potential Action Potential Action_Potential->Ca_Channel Depolarization Drug Levetiracetam / Brivaracetam Drug->SV2A Binds to

Caption: Proposed mechanism of action of Levetiracetam and Brivaracetam via SV2A modulation.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane_Prep SV2A-expressing Membrane Preparation Incubation Incubate Membranes, Radioligand & Compound Membrane_Prep->Incubation Reagent_Prep Radioligand & Test Compound Preparation Reagent_Prep->Incubation Filtration Rapid Filtration (Separation) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting IC50_Calc Calculate IC₅₀ Values Counting->IC50_Calc Ki_Calc Calculate Kᵢ using Cheng-Prusoff Equation IC50_Calc->Ki_Calc Comparison Compare Binding Affinities of Analogs Ki_Calc->Comparison

Caption: Workflow for determining SV2A binding affinity via radioligand binding assay.

References

A Comparative Guide to Modern Propanamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of amides is a cornerstone of organic and medicinal chemistry. Propanamide, a simple yet important amide, serves as a valuable model for evaluating the efficacy, sustainability, and overall performance of new synthetic methodologies. This guide provides a direct comparison of emerging synthesis techniques against established conventional methods, offering researchers the data and protocols needed to select the most appropriate approach for their specific needs. We focus on green chemistry alternatives, such as enzymatic and ionic liquid-based methods, and contrast them with traditional thermal and acyl chloride pathways.

Data Presentation: Performance Comparison

The following table summarizes the key quantitative metrics for different propanamide synthesis methods, providing a clear comparison of their efficiency and the conditions required.

MethodCatalyst / ReagentTemperature (°C)Time (hours)Yield (%)Key AdvantagesKey Disadvantages
Conventional Thermal None150 - 2003~60.5[1]Simple, no catalyst needed.High energy consumption, moderate yield.
Conventional Acyl Chloride Propanoyl ChlorideRoom Temp.< 1High (Qualitative)[2]Very fast, high conversion.Harsh reagents (SOCl₂), corrosive HCl byproduct.
Enzymatic Candida antarctica lipase B45 - 603 - 6>90 (Analogous Amides)[3]Mild conditions, high selectivity, green.Higher catalyst cost, requires organic solvent.
Brønsted Acidic Ionic Liquid [HSO₃-bCPL][HSO₄]~1403>95 (Analogous Esters)[4]Catalyst is reusable, high yield.High temperature, requires catalyst synthesis.
Photocatalytic Ru(bpy)₃Cl₂ / Eosin YRoom Temp.2 - 5Moderate to High[5][6]Uses visible light, mild conditions.Often starts from aldehydes, requires specific equipment.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Method 1: Conventional Direct Thermal Amidation [1]

This protocol is adapted from a patented industrial process for the direct synthesis of propanamide from propionic acid and ammonia.

  • Charging the Reactor: Add propionic acid (e.g., 400g, 99%) to a suitable reaction flask equipped with a stirrer and a rectifying column.

  • Addition of Ammonia: While stirring, slowly add aqueous ammonia (e.g., 360g, 28% solution).

  • Reaction Heating: Gradually heat the mixture. Water and excess ammonia will begin to distill and can be collected from the top of the rectifying column.

  • Temperature Hold: Continue heating until the internal temperature reaches 200°C. Maintain this temperature for 3 hours to drive the dehydration and amidation reaction to completion.

  • Cooling and Collection: After the hold period, cool the reaction mixture to approximately 100°C and transfer the crude propanamide from the reactor.

  • Purification: The crude product is purified by reduced pressure distillation followed by recrystallization from 95% ethanol to yield the final product with >99% purity.

Method 2: Enzymatic Synthesis via Lipase Catalysis

This is a representative green protocol using the widely studied Candida antarctica lipase B (CALB), adapted from general procedures for amide synthesis.[3]

  • Reactant Preparation: In a sealed vial, dissolve propionic acid (1 mmol) and the desired amine (e.g., ammonia or an ammonium salt, 1.2 mmol) in a suitable nonpolar organic solvent (e.g., 5 mL of hexane or cyclopentyl methyl ether).

  • Catalyst Addition: Add immobilized Candida antarctica lipase B (Novozym 435) to the mixture (e.g., 20 mg/mL).

  • Reaction Conditions: Seal the vial and place it in an orbital shaker incubator at 50°C. Allow the reaction to proceed for 3-6 hours.

  • Monitoring: The reaction progress can be monitored by techniques such as GC-MS or TLC.

  • Workup and Isolation: After the reaction, filter the immobilized enzyme from the solution. The enzyme can be washed with solvent and dried for reuse.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the crude propanamide. Further purification can be achieved by recrystallization or silica gel chromatography if necessary.

Visualizations: Mechanisms and Workflows

Conventional Pathway: Acyl Chloride Mechanism

The reaction of propanoyl chloride with ammonia is a classic two-stage nucleophilic addition-elimination mechanism. The highly electrophilic carbonyl carbon is attacked by the ammonia nucleophile, followed by the elimination of a chloride ion.[2][7][8]

G Conventional Acyl Chloride Reaction Pathway cluster_reactants Reactants cluster_process Mechanism Steps cluster_products Products PC Propanoyl Chloride (CH₃CH₂COCl) TI Tetrahedral Intermediate PC->TI Nucleophilic Attack by NH₃ NH3 Ammonia (NH₃) NH3->TI Elim Elimination TI->Elim Reform C=O bond PA Propanamide (CH₃CH₂CONH₂) Elim->PA Product Formation HCl Hydrogen Chloride (HCl) Elim->HCl Chloride leaves

Caption: Nucleophilic addition-elimination in acyl chloride amidation.

Novel Pathway: Lipase-Catalyzed Synthesis

Enzymatic synthesis using lipase proceeds via a different mechanism involving an acyl-enzyme intermediate within the enzyme's active site. The enzyme's catalytic triad (Ser-His-Asp) is crucial for activating the carboxylic acid.

G Lipase-Catalyzed Amidation Pathway cluster_reactants Reactants cluster_enzyme Enzyme Active Site cluster_products Products Acid Propionic Acid AcylEnzyme Acyl-Enzyme Intermediate Acid->AcylEnzyme Forms intermediate with Serine residue Amine Ammonia Amide Propanamide Amine->Amide Enzyme Lipase (CALB) (Ser-His-Asp) Enzyme->AcylEnzyme AcylEnzyme->Enzyme Regenerates Enzyme AcylEnzyme->Amide Nucleophilic attack by Ammonia Water Water

Caption: Formation of an acyl-enzyme intermediate in lipase catalysis.

General Experimental Workflow

The following diagram illustrates the typical logical flow for carrying out and analyzing a synthesis reaction as described in the protocols.

G General Synthesis & Analysis Workflow A 1. Prepare Reactants & Solvent B 2. Add Catalyst (if applicable) A->B C 3. Set Reaction (Temperature, Time) B->C D 4. Monitor Progress (TLC / GC-MS) C->D E 5. Reaction Quench & Catalyst Removal D->E F 6. Product Isolation (Extraction / Evaporation) E->F G 7. Purification (Distillation / Recrystallization) F->G H 8. Characterization (NMR / IR) G->H

Caption: Standard laboratory workflow for chemical synthesis.

References

The Correlation Between In Vitro and In Vivo Performance of 2-Amino-N-butylpropanamide Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful development of a new chemical entity into a viable pharmaceutical product hinges on understanding its behavior both in laboratory settings (in vitro) and within a living organism (in vivo). Establishing a predictive relationship, or an in vitro-in vivo correlation (IVIVC), is a critical step in drug development. It can streamline the formulation process, support regulatory submissions, and reduce the need for extensive in vivo studies. This guide provides a comparative analysis of the principles and methodologies for establishing an IVIVC for a hypothetical 2-Amino-N-butylpropanamide compound, hereafter referred to as "Compound A".

Data Presentation: A Hypothetical IVIVC for Compound A

To illustrate the correlation, we will consider three hypothetical formulations of Compound A with different release characteristics: a fast-release, a medium-release, and a slow-release formulation.

Table 1: In Vitro Dissolution Data for Three Formulations of Compound A

Time (hours)Fast Release (% Dissolved)Medium Release (% Dissolved)Slow Release (% Dissolved)
0.5452510
1754822
2927045
4988868
81009585
1210010096

Table 2: In Vivo Pharmacokinetic Data for Three Formulations of Compound A

Time (hours)Fast Release (Plasma Conc. ng/mL)Medium Release (Plasma Conc. ng/mL)Slow Release (Plasma Conc. ng/mL)
0.51508030
128018075
2350290150
4250320250
880150280
122050180
2421060

Table 3: Comparison of Key Pharmacokinetic Parameters

FormulationIn Vitro T50 (hours)In Vivo Tmax (hours)In Vivo Cmax (ng/mL)In Vivo AUC (ng*h/mL)
Fast Release0.623551850
Medium Release1.143252100
Slow Release2.582852550

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to generate the data presented above.

In Vitro Dissolution Testing
  • Apparatus: USP Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: 900 mL of 0.1 N HCl for the first 2 hours, followed by a change to 900 mL of pH 6.8 phosphate buffer. This simulates the transit from the stomach to the small intestine.

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 RPM.

  • Sampling Times: 0.5, 1, 2, 4, 8, and 12 hours.

  • Sample Analysis: At each time point, a 5 mL aliquot is withdrawn and filtered. The concentration of Compound A is determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

In Vivo Pharmacokinetic Study
  • Study Design: A single-dose, three-way crossover study in a relevant animal model (e.g., beagle dogs or swine). A sufficient washout period is maintained between each administration.

  • Dose Administration: Oral administration of a single capsule of each formulation.

  • Blood Sampling: Blood samples (approximately 2 mL) are collected from a suitable vein at pre-dose (0 hours) and at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80 °C until analysis.

  • Bioanalytical Method: The concentration of Compound A in plasma samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).

Visualizations

Experimental and IVIVC Workflow

IVIVC_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_correlation IVIVC Development invitro_dissolution Dissolution Testing (USP Apparatus 2) hplc_analysis HPLC Analysis invitro_dissolution->hplc_analysis Aliquots correlation_model Level A Correlation Model (% Dissolved vs. % Absorbed) hplc_analysis->correlation_model In Vitro Data animal_study Crossover Animal Study (Oral Dosing) blood_sampling Blood Sampling animal_study->blood_sampling lcms_analysis LC-MS/MS Analysis blood_sampling->lcms_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) lcms_analysis->pk_analysis In Vivo Data pk_analysis->correlation_model

Caption: Workflow for establishing an in vitro-in vivo correlation.

Hypothetical Signaling Pathway for Compound A

Assuming Compound A is designed as a kinase inhibitor, the following diagram illustrates a potential mechanism of action.

Signaling_Pathway cluster_cell Cellular Environment receptor Receptor Tyrosine Kinase kinase_a Kinase A receptor->kinase_a Activates compound_a Compound A compound_a->kinase_a Inhibits kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates cellular_response Cellular Response (e.g., Apoptosis) transcription_factor->cellular_response Induces

Caption: A hypothetical signaling pathway illustrating the inhibitory action of Compound A.

Conclusion

The establishment of a robust IVIVC is a cornerstone of modern drug development. For amide-containing compounds like the hypothetical "Compound A," understanding the interplay between in vitro dissolution and in vivo absorption is paramount for successful formulation design. The methodologies and data presented in this guide, though based on a hypothetical scenario, provide a framework for researchers and scientists to approach the development of an IVIVC for novel compounds. A successful correlation can significantly de-risk the development process, reduce reliance on animal studies, and accelerate the delivery of new medicines to patients.

Spectroscopic Data Validation: A Comparative Guide for 2-Amino-N-butylpropanamide Hydrochloride Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of spectroscopic data for analogues of "2-Amino-N-butylpropanamide hydrochloride." Due to the lack of publicly available experimental spectroscopic data for the target compound, this document presents a validation framework using two structurally related alternatives: Propanamide and N-Butylpropanamide . The principles and methodologies outlined herein are directly applicable to the analysis and validation of the target molecule.

The following sections detail the experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data. Comparative data for the selected analogues are presented in tabular format to facilitate objective analysis.

Comparative Spectroscopic Data

The structural differences between Propanamide, N-Butylpropanamide, and the target compound, 2-Amino-N-butylpropanamide, will manifest in predictable ways in their respective spectra. The addition of the N-butyl group introduces characteristic signals in both NMR and mass spectra, while the amino group at the second carbon position would further alter the chemical shifts and fragmentation patterns.

¹H NMR Data Comparison

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule.

CompoundChemical Shift (δ) ppmMultiplicityAssignment
Propanamide ~6.20broad singlet-NH₂
~2.24quartet-CH₂-
~1.15triplet-CH₃
N-Butylpropanamide Data not available--
¹³C NMR Data Comparison

¹³C NMR spectroscopy provides information on the different carbon environments in a molecule.

CompoundChemical Shift (δ) ppmAssignment
Propanamide ~175C=O
~30-CH₂-
~10-CH₃
N-Butylpropanamide Data not available-

Note: The spectrum for N-Butylpropanamide would show additional peaks corresponding to the four distinct carbons of the butyl group.

FT-IR Spectroscopy Data Comparison

FT-IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

CompoundWavenumber (cm⁻¹)Assignment
Propanamide [1]3500-3300N-H stretch (primary amide)
1690-1650C=O stretch (carbonyl)
N-Butylpropanamide Data not available-

Note: N-Butylpropanamide, as a secondary amide, would exhibit a single N-H stretch band in the 3300 cm⁻¹ region, distinguishing it from the twin peaks of a primary amide like Propanamide.[1]

Mass Spectrometry Data Comparison

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z
Propanamide [2][3]7357, 44
N-Butylpropanamide 12957, 30

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for small organic molecules like this compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added for calibration (δ = 0.00 ppm).

  • Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr Pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • Liquid Samples (Neat): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A benchtop FT-IR spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded.[4] The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument measures an interferogram, which is then mathematically converted to a spectrum by Fourier transformation.[4][5] The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).[1]

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced directly into the ion source or, more commonly, via a chromatographic system like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for separation prior to analysis.[6]

  • Ionization: For small organic molecules, common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).[6][7] EI is a "hard" ionization technique that causes extensive fragmentation, while ESI is a "soft" technique that typically leaves the molecular ion intact.[6]

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).[8]

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most abundant ion is designated as the base peak with a relative abundance of 100%.[9]

Visualization of Spectroscopic Validation Workflow

The following diagram illustrates a logical workflow for the validation of spectroscopic data for a given chemical compound.

Spectroscopic_Validation_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation synthesis Synthesis of 2-Amino-N-butylpropanamide HCl purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_proc Data Processing & Peak Assignment nmr->data_proc ir->data_proc ms->data_proc struct_confirm Structural Confirmation data_proc->struct_confirm lit_compare Comparison with Literature/Reference Data struct_confirm->lit_compare final_report Validation Report struct_confirm->final_report lit_compare->final_report

Caption: Workflow for Spectroscopic Data Validation.

References

Comparative Efficacy of Levetiracetam and Brivaracetam in the Treatment of Epilepsy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy, mechanisms of action, and experimental evaluation of two prominent "2-Amino-N-butylpropanamide"-derived antiepileptic drugs: Levetiracetam and Brivaracetam.

This guide provides an objective comparison of Levetiracetam and its derivative, Brivaracetam, both widely used in the management of epilepsy. The information presented is supported by experimental data from preclinical and clinical studies, offering valuable insights for researchers, scientists, and professionals involved in drug development.

Mechanism of Action: Targeting the Synaptic Vesicle Protein 2A (SV2A)

The primary mechanism of action for both Levetiracetam and Brivaracetam involves their binding to the synaptic vesicle protein 2A (SV2A).[1][2][3][4][5][6][7] SV2A is a transmembrane protein located in the membranes of synaptic vesicles in the brain and is believed to play a crucial role in the regulation of neurotransmitter release.[8][9][10] By binding to SV2A, these drugs modulate its function, which in turn helps to stabilize neuronal activity and prevent the excessive, synchronized neuronal firing that leads to seizures.[4][11] This mode of action is distinct from many other antiepileptic drugs that typically target ion channels or neurotransmitter receptors directly.[4]

While both drugs share this target, a key difference lies in their binding affinity. Brivaracetam exhibits a 15- to 30-fold greater affinity for SV2A compared to Levetiracetam.[10][12][13][14][15] This higher affinity may contribute to some of the observed differences in their pharmacological profiles.[16] Some studies also suggest that Brivaracetam may have a weak inhibitory effect on voltage-gated sodium channels, which could be an additional contributing factor to its antiepileptic effects.[17]

Comparative Efficacy: Preclinical and Clinical Evidence

The differential binding affinity and pharmacological properties of Levetiracetam and Brivaracetam translate to observable differences in their efficacy in both preclinical models and clinical settings.

Preclinical Studies

In various animal models of epilepsy, Brivaracetam has demonstrated higher potency and efficacy as both an anti-seizure and anti-epileptogenic agent compared to Levetiracetam.[18] Notably, in audiogenic seizure-susceptible mice and kindled rat models, Brivaracetam provided more potent protection against seizures.[18]

Clinical Trials

Clinical trials have established the efficacy of both Levetiracetam and Brivaracetam as adjunctive therapy for partial-onset seizures.

Levetiracetam: Multiple pivotal clinical trials have demonstrated the efficacy of Levetiracetam in reducing seizure frequency in patients with refractory partial-onset seizures.[19] In these studies, Levetiracetam, when added to existing antiepileptic drug regimens, resulted in a statistically significant reduction in seizure frequency compared to placebo.[19] Responder rates, typically defined as the percentage of patients achieving a 50% or greater reduction in seizure frequency, were significantly higher in the Levetiracetam groups.[19]

Brivaracetam: Similarly, pooled data from three phase III clinical studies showed that adjunctive Brivaracetam is effective in reducing the frequency of partial-onset seizures in adults.[20] A review of six randomized clinical trials involving 2,399 participants confirmed that patients receiving Brivaracetam at doses of 50-200 mg/day were significantly more likely to experience a ≥50% reduction in seizure frequency compared to those on placebo.[12][15] Furthermore, a higher percentage of patients treated with Brivaracetam achieved seizure freedom.[12][15]

Data Presentation

The following tables summarize the quantitative data on the binding affinity and clinical efficacy of Levetiracetam and Brivaracetam.

Table 1: Comparative Binding Affinity for SV2A

DrugBinding Affinity (Ki)Reference
LevetiracetamLower Affinity[21]
Brivaracetam15- to 30-fold Higher Affinity[10][12][13][14][15]

Table 2: Summary of Clinical Efficacy in Adjunctive Therapy for Partial-Onset Seizures

DrugDosageMedian % Reduction in Seizure Frequency (over placebo)≥50% Responder RateSeizure Freedom RateReference
Levetiracetam 1000 mg/day26.1%37.1%Not specified in this study[19]
3000 mg/day30.1%39.6%Not specified in this study[19]
Brivaracetam 50 mg/day19.5%34.2%2.5%[20]
100 mg/day24.4%39.5%5.1%[20]
200 mg/day24.0%37.8%4.0%[20]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of Levetiracetam and Brivaracetam.

SV2A Binding Assay (Radioligand Competition Assay)

This assay is used to determine the binding affinity of the drugs to the SV2A protein.

Objective: To measure the inhibitory constant (Ki) of Levetiracetam and Brivaracetam for the SV2A protein.

Materials:

  • Human brain tissue homogenates or cells expressing recombinant human SV2A.

  • Radioligand, such as [³H]UCB-J, a high-affinity SV2A ligand.

  • Test compounds (Levetiracetam, Brivaracetam) at various concentrations.

  • Binding buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize human brain tissue or harvest cells expressing SV2A and prepare a membrane fraction through centrifugation.

  • Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound in a binding buffer.

  • Filtration: After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Audiogenic Seizure Mouse Model

This in vivo model is used to assess the anticonvulsant properties of drugs in a genetic model of reflex seizures.

Objective: To evaluate the ability of Levetiracetam and Brivaracetam to protect against seizures induced by a high-intensity auditory stimulus.

Animal Model: Genetically susceptible mouse strains, such as the Fmr1 knockout mouse or the DBA/2 mouse, which exhibit seizures in response to loud noise.[22]

Procedure:

  • Drug Administration: Administer the test compound (Levetiracetam or Brivaracetam) or vehicle to the mice via a specific route (e.g., intraperitoneal injection).

  • Acclimation: Place the mouse in a sound-attenuated chamber for a brief acclimation period.

  • Auditory Stimulus: Expose the mouse to a high-intensity auditory stimulus (e.g., a loud bell or siren) for a defined duration.

  • Seizure Scoring: Observe and score the behavioral seizure response according to a standardized scale (e.g., wild running, clonic seizures, tonic seizures, and respiratory arrest).

  • Data Analysis: Compare the seizure scores and the incidence of seizures between the drug-treated and vehicle-treated groups to determine the protective effect of the drug.

Amygdala Kindling Model of Epilepsy

This model is used to study the development of epilepsy (epileptogenesis) and to evaluate the efficacy of antiepileptic drugs on focal seizures that can progress to generalized seizures.

Objective: To assess the effect of Levetiracetam and Brivaracetam on the development and expression of seizures induced by repeated electrical stimulation of the amygdala.

Animal Model: Typically rats or mice.

Procedure:

  • Electrode Implantation: Surgically implant a stimulating and recording electrode into the amygdala of the animal.

  • Kindling Stimulation: Apply a brief, low-intensity electrical stimulus to the amygdala once daily.

  • Seizure Monitoring: After each stimulation, observe and record the behavioral seizure severity using a standardized scale (e.g., Racine scale) and the duration of the electrical afterdischarge recorded via the electrode.

  • Drug Testing: Once the animals are fully kindled (consistently exhibiting generalized seizures), administer the test compound (Levetiracetam or Brivaracetam) or vehicle before the daily stimulation.

  • Data Analysis: Compare the seizure severity scores and afterdischarge durations in the drug-treated and vehicle-treated conditions to evaluate the anticonvulsant efficacy of the drug.

Mandatory Visualization

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

Mechanism of Action of SV2A Ligands cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SV Synaptic Vesicle SV2A SV2A Syt1 Synaptotagmin-1 (Ca2+ Sensor) Fusion Vesicle Fusion & Exocytosis SV->Fusion SV2A->Fusion Modulates Syt1->Fusion Neurotransmitter Neurotransmitters Neurotransmitter_released Neurotransmitters Ca_channel Voltage-gated Ca2+ Channel Ca_ion Ca2+ Ca_channel->Ca_ion Influx AP Action Potential AP->Ca_channel Depolarization Ca_ion->Syt1 Binding Fusion->Neurotransmitter Release Drug Levetiracetam or Brivaracetam Drug->SV2A Binds to and modulates function Receptor Postsynaptic Receptors Neurotransmitter_released->Receptor Binding Postsynaptic_effect Postsynaptic Potential Receptor->Postsynaptic_effect

Caption: Signaling pathway of SV2A ligands in the presynaptic terminal.

Experimental Workflow for SV2A Binding Assay start Start prep Prepare Brain Tissue Homogenate or SV2A-expressing Cells start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Quantify Radioactivity with Scintillation Counter wash->count analyze Calculate IC50 and Ki Values count->analyze end End analyze->end

Caption: Workflow for determining SV2A binding affinity.

Logical Flow of Preclinical Epilepsy Models cluster_audiogenic Audiogenic Seizure Model cluster_kindling Amygdala Kindling Model ag_start Administer Drug/ Vehicle to Susceptible Mice ag_stim Expose to Auditory Stimulus ag_start->ag_stim ag_score Score Seizure Severity ag_stim->ag_score ag_analyze Compare Seizure Incidence and Scores ag_score->ag_analyze k_implant Implant Amygdala Electrode in Rats k_kindle Repeated Electrical Stimulation (Kindling) k_implant->k_kindle k_drug Administer Drug/ Vehicle to Kindled Rats k_kindle->k_drug k_stim Deliver Electrical Stimulus k_drug->k_stim k_measure Measure Seizure Severity and Afterdischarge k_stim->k_measure k_analyze Compare Seizure Parameters k_measure->k_analyze

Caption: Logical flow of preclinical epilepsy model experiments.

References

Head-to-head comparison of propanamide-based synthetic routes

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Propanamide-Based Synthetic Routes

Propanamide, a fundamental amide in organic chemistry, serves as a versatile building block in the synthesis of various pharmaceuticals and fine chemicals. The selection of an appropriate synthetic route is paramount for researchers and professionals in drug development, as it directly impacts yield, purity, cost-effectiveness, and scalability. This guide provides an objective comparison of common propanamide-based synthetic routes, supported by experimental data and detailed methodologies.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative parameters for the most prevalent methods of propanamide synthesis. This allows for a direct comparison of their efficiency and practicality.

Synthetic Route Starting Materials Reaction Conditions Reaction Time Yield (%) Purity Key Advantages Key Disadvantages
1. From Propanoic Acid & Ammonia Propanoic Acid, Ammonium Hydroxide150-200°C, atmospheric pressure3-5 hours60-90%[1]>99% after purification[1]Readily available and inexpensive starting materials; straightforward procedure.Requires high temperatures; potential for side reactions if not controlled.
2. From Propanoyl Chloride & Ammonia Propanoyl Chloride, Ammonia0°C to room temperature1-2 hoursHigh (typically >90%)High, requires removal of ammonium chlorideFast and high-yielding reaction; proceeds under mild conditions.Propanoyl chloride is corrosive and moisture-sensitive.
3. From Propanoic Anhydride & Ammonia Propanoic Anhydride, AmmoniaRoom temperature, may require gentle heating1-3 hoursHigh (typically >85%)High, requires removal of ammonium propanoateLess vigorous reaction than with acyl chlorides.Propanoic anhydride is less reactive than propanoyl chloride.
4. Aminolysis of Ethyl Propanoate Ethyl Propanoate, AmmoniaElevated temperature and pressure or enzymatic catalysis24-48 hours (thermal); variable (enzymatic)Moderate to high (60-85%)[2]Good, requires removal of ethanolMilder than direct amidation of the acid.Can be slow and may require forcing conditions or a biocatalyst.
5. Beckmann Rearrangement Propanal, Hydroxylamine, Acid catalystVariable, often requires strong acid and heating4-8 hoursGood (typically 70-85%)Good, requires careful purificationUseful for creating amides from aldehydes/ketones.Multi-step process (oxime formation then rearrangement); uses strong acids.[3][4][5]
6. Carbodiimide Coupling Propanoic Acid, Ammonia, EDC, HOBtRoom temperature12-24 hoursHigh (typically >90%)[6][7]Very high, requires removal of urea byproductVery mild conditions; high yields and purity.Reagents (EDC, HOBt) are expensive.[6][7]
7. From Urea & Propanoic Acid Urea, Propanoic Acid160-180°C0.5-1 hourGood (75-90%)[8][9]High after purificationUses inexpensive and readily available starting materials.[8][9]Requires high temperatures.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Synthesis from Propanoic Acid and Ammonium Hydroxide

Methodology: In a round-bottom flask equipped with a reflux condenser and a distillation head, 40.0 g of propanoic acid is mixed with 36.0 g of 28% ammonium hydroxide. The mixture is stirred and gradually heated. Water and excess ammonia are distilled off as the temperature rises. The reaction mixture is then maintained at 150-200°C for 3-5 hours.[1] After cooling, the crude propanamide is purified by vacuum distillation followed by recrystallization from a suitable solvent like ethanol or a mixture of benzene and ethyl acetate to yield a white crystalline solid.[1]

Synthesis from Propanoyl Chloride and Ammonia

Methodology: A three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a gas inlet tube is charged with a concentrated aqueous solution of ammonia. The flask is cooled in an ice bath to 0°C. Propanoyl chloride is added dropwise from the dropping funnel with vigorous stirring. A white solid, a mixture of propanamide and ammonium chloride, is formed. The reaction is typically complete within 1-2 hours. The solid product is collected by filtration, washed with cold water to remove ammonium chloride, and then dried. Further purification can be achieved by recrystallization.

Synthesis from Propanoic Anhydride and Ammonia

Methodology: To a flask containing a concentrated aqueous solution of ammonia, propanoic anhydride is added dropwise with stirring at room temperature. The reaction is exothermic and may require cooling to maintain the temperature. The reaction mixture is stirred for 1-3 hours. Propanamide is formed along with ammonium propanoate. The propanamide can be extracted with an organic solvent such as dichloromethane. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product, which is then purified by recrystallization.[10][11]

Beckmann Rearrangement of Propanal Oxime

Methodology: Step 1: Propanal Oxime Formation. Propanal is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, in an aqueous ethanol solution. The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography. The propanal oxime is then extracted and purified.

Step 2: Rearrangement to Propanamide. The purified propanal oxime is treated with a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, at an elevated temperature (typically 100-130°C).[3] The reaction mixture is heated for several hours. After completion, the mixture is carefully poured onto crushed ice, and the resulting propanamide is extracted with an appropriate organic solvent. The product is then purified by distillation or recrystallization.

Synthesis using Carbodiimide Coupling Agents

Methodology: To a solution of propanoic acid (1 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in a suitable aprotic solvent (e.g., DMF or dichloromethane) at 0°C, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) is added.[6][7] The mixture is stirred for about 30 minutes to form the active ester. A solution of ammonia (or an ammonium salt with a non-nucleophilic base) is then added, and the reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is worked up by washing with dilute acid and base to remove unreacted starting materials and byproducts. The water-soluble urea byproduct is removed during the aqueous workup. The organic layer is dried and concentrated to give propanamide, which can be further purified by recrystallization.[6][7]

Synthesis from Urea and Propanoic Acid

Methodology: Propanoic acid and urea are mixed in a flask, often with a catalytic amount of a substance like boric acid.[8] The mixture is heated to 160-180°C for 30-60 minutes.[8] During the reaction, ammonia is generated in situ from the decomposition of urea, which then reacts with the propanoic acid. Carbon dioxide and water are also evolved. After the reaction is complete, the molten product is cooled and then treated with an aqueous solution to remove any unreacted starting materials and the catalyst. The crude propanamide is then purified by recrystallization.[8]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes.

propanamide_synthesis_overview cluster_starting_materials Starting Materials cluster_product Product Propanoic Acid Propanoic Acid Propanamide Propanamide Propanoic Acid->Propanamide + NH3 / Heat Propanoic Acid->Propanamide + NH3 / EDC, HOBt Propanoyl Chloride Propanoyl Chloride Propanoyl Chloride->Propanamide + NH3 Propanoic Anhydride Propanoic Anhydride Propanoic Anhydride->Propanamide + NH3 Ethyl Propanoate Ethyl Propanoate Ethyl Propanoate->Propanamide + NH3 Propanal Propanal Propanal->Propanamide 1. NH2OH 2. H+ (Beckmann) Urea Urea Urea->Propanamide + Propanoic Acid / Heat

Caption: Overview of synthetic routes to propanamide.

from_propanoic_acid Propanoic Acid Propanoic Acid Ammonium Propanoate Ammonium Propanoate Propanoic Acid->Ammonium Propanoate + NH3 Propanamide Propanamide Ammonium Propanoate->Propanamide Heat (-H2O)

Caption: Synthesis from propanoic acid via ammonium salt.

from_propanoyl_chloride Propanoyl Chloride Propanoyl Chloride Tetrahedral Intermediate Tetrahedral Intermediate Propanoyl Chloride->Tetrahedral Intermediate + NH3 (Nucleophilic Attack) Propanamide Propanamide Tetrahedral Intermediate->Propanamide Elimination of Cl-

Caption: Nucleophilic acyl substitution on propanoyl chloride.

beckmann_rearrangement Propanal Propanal Propanal Oxime Propanal Oxime Propanal->Propanal Oxime + NH2OH N-protonated Oxime N-protonated Oxime Propanal Oxime->N-protonated Oxime + H+ Propanamide Propanamide N-protonated Oxime->Propanamide Rearrangement carbodiimide_coupling Propanoic Acid Propanoic Acid O-acylisourea Intermediate O-acylisourea Intermediate Propanoic Acid->O-acylisourea Intermediate + EDC Active Ester Active Ester O-acylisourea Intermediate->Active Ester + HOBt Propanamide Propanamide Active Ester->Propanamide + NH3

References

Assessing the Enantiomeric Purity of 2-Amino-N-butylpropanamide Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of chiral pharmaceutical compounds. For "2-Amino-N-butylpropanamide hydrochloride," ensuring the correct stereoisomeric form is crucial for its therapeutic efficacy and safety. This guide provides a comparative overview of analytical techniques for assessing its enantiomeric purity, with a focus on High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), supported by experimental data adapted from studies on structurally related compounds.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

HPLC is a cornerstone technique for enantiomeric purity analysis in the pharmaceutical industry, offering high resolution and sensitivity.[1] The primary approach involves the use of Chiral Stationary Phases (CSPs) that create a chiral environment, allowing for the differential interaction and separation of enantiomers.

Comparison of HPLC Methods

Several HPLC-based methods have been successfully developed for the chiral separation of similar aminopropanamide derivatives, such as Levetiracetam. These methods can serve as a strong starting point for developing a validated analytical procedure for "this compound."

Parameter Method 1: Normal-Phase HPLC Method 2: Reversed-Phase HPLC Method 3: Pre-column Derivatization HPLC
Chiral Stationary Phase Amylose-based (e.g., Chiralpak AD-H)[2]α1-Acid Glycoprotein (AGP)[3]Standard C18 column[4]
Mobile Phase Hexane:Isopropanol (90:10, v/v)[2]Phosphate Buffer (pH 7.0)[3]Ammonium Acetate:Methanol (55:45, v/v)[4]
Detection UV at 210 nm[3]UV at 210 nm[3]Fluorescence (λex=330 nm, λem=450 nm)[4]
Resolution (Rs) > 7[2]Not specified, but sufficient for baseline separation> 2[4]
Limit of Quantification (LOQ) 2250 ng/mL for the (R)-enantiomer[2]0.4 µg/mL for the (R)-enantiomer[3]6 µg/mL[4]
Advantages Excellent resolution.Aqueous mobile phase, rapid analysis.Cost-effective (no chiral column), high sensitivity with fluorescence detection.
Disadvantages Use of flammable and toxic organic solvents.Chiral column can be expensive.Requires an additional reaction step, potential for derivatization-related side products.
Capillary Electrophoresis (CE)

Capillary Electrophoresis offers an alternative with high efficiency and low sample and solvent consumption. Chiral selectors are added to the background electrolyte to facilitate the separation of enantiomers.

Parameter Capillary Electrochromatography (CEC)
Principle Separation based on differential partitioning into a charged pseudostationary phase in the presence of a chiral selector.
Chiral Selector Micellar electrokinetic chromatography[5]
Detection UV
Limit of Detection (LOD) 1.1 µg/mL (predicted)[5]
Limit of Quantification (LOQ) 3.6 µg/mL (predicted)[5]
Advantages High separation efficiency, short analysis time.[3]
Disadvantages Lower loading capacity compared to HPLC, potential for matrix interference.

Experimental Protocols

Method 1: Normal-Phase HPLC

Objective: To separate the enantiomers of this compound using a chiral amylose-based stationary phase.

Instrumentation:

  • HPLC system with a UV detector

  • Chiralpak AD-H column (250 x 4.6 mm, 5 µm)

Reagents:

  • Hexane, HPLC grade

  • Isopropanol, HPLC grade

  • This compound reference standard and sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane and Isopropanol in a 90:10 (v/v) ratio.[2]

  • Standard and Sample Preparation: Dissolve an accurately weighed amount of the reference standard and sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min[2]

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the standard and sample solutions and record the chromatograms. The enantiomeric purity is calculated based on the peak areas of the two enantiomers.

Method 2: Pre-column Derivatization HPLC

Objective: To separate the diastereomeric derivatives of the enantiomers of this compound using a standard C18 column.

Instrumentation:

  • HPLC system with a fluorescence detector

  • C18 column (e.g., 150 x 4.6 mm, 5 µm)

Reagents:

  • o-phthalaldehyde (OPA)

  • N-acetyl-L-cysteine (NAC)

  • Borate buffer (pH 9.5)

  • Ammonium Acetate buffer (20 mM, pH 7.3)

  • Methanol, HPLC grade

Procedure:

  • Derivatization: To 100 µL of the sample solution, add 100 µL of the OPA/NAC derivatizing reagent in borate buffer. Allow the reaction to proceed for 2 minutes at room temperature.[4]

  • Mobile Phase Preparation: Prepare a mobile phase of 20 mM Ammonium Acetate (pH 7.3) and Methanol in a 55:45 (v/v) ratio.[4]

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min[4]

    • Column Temperature: 30 °C

    • Fluorescence Detection: Excitation at 330 nm, Emission at 450 nm[4]

    • Injection Volume: 20 µL

  • Analysis: Inject the derivatized sample and calculate the enantiomeric purity based on the peak areas of the resulting diastereomers.

Visualizations

experimental_workflow cluster_hplc Chiral HPLC Workflow cluster_derivatization Derivatization HPLC Workflow prep_hplc Sample Preparation (Dissolve in Mobile Phase) hplc HPLC System (Chiral Column) prep_hplc->hplc Inject detect_hplc UV Detection hplc->detect_hplc Elution analysis_hplc Data Analysis (Peak Area Integration) detect_hplc->analysis_hplc Chromatogram prep_deriv Sample Preparation deriv Derivatization (OPA/NAC) prep_deriv->deriv hplc_deriv HPLC System (C18 Column) deriv->hplc_deriv Inject detect_deriv Fluorescence Detection hplc_deriv->detect_deriv Elution analysis_deriv Data Analysis (Peak Area Integration) detect_deriv->analysis_deriv Chromatogram

Caption: Comparative workflow for chiral HPLC and derivatization HPLC methods.

decision_tree start Assess Enantiomeric Purity of 2-Amino-N-butylpropanamide HCl q1 High Resolution Required? start->q1 chiral_hplc Direct Chiral HPLC (e.g., Amylose CSP) q1->chiral_hplc Yes q2 Cost-Effectiveness a Priority? q1->q2 No deriv_hplc Pre-column Derivatization HPLC q2->deriv_hplc Yes ce Capillary Electrophoresis (CE) q2->ce No (High Throughput Needed)

Caption: Decision tree for selecting an appropriate analytical method.

References

Safety Operating Guide

Proper Disposal of 2-Amino-N-butylpropanamide Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of 2-Amino-N-butylpropanamide hydrochloride, a crucial aspect of laboratory safety and chemical management for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring personnel safety and environmental protection.

Immediate Safety and Operational Plan

The primary directive for the disposal of this compound is to treat it as a hazardous chemical waste. All disposal procedures should be conducted in accordance with local, state, and federal regulations. The following steps provide a comprehensive framework for its proper disposal.

Waste Identification and Segregation

Proper identification and segregation are the foundational steps for safe chemical waste management.

  • Hazardous Waste Determination: Unless explicitly confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) department, this compound should be managed as a hazardous waste.

  • Segregation: It is critical to segregate this compound waste from other waste streams to prevent potentially hazardous reactions.

    • Incompatible Materials: Keep this compound away from strong oxidizing agents. Do not mix it with acids or bases in the same waste container.

    • Waste Streams: Maintain separate, clearly labeled containers for solid and aqueous waste of this compound.

Containerization and Labeling

Proper containerization and labeling are essential for safe storage and transport of chemical waste.

  • Container Selection: Use only appropriate, compatible containers for waste storage, with plastic being the preferred material. Ensure the container is in good condition and has a secure, leak-proof cap.

  • Labeling: All waste containers must be accurately and clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific concentration and quantity of the waste

    • The date when the first waste was added to the container

    • Any relevant hazard warnings (e.g., "Toxic")

Storage in a Satellite Accumulation Area (SAA)

Designated storage areas are a regulatory requirement for the safe accumulation of hazardous waste.

  • Location: The Satellite Accumulation Area (SAA) must be located at or near the point of waste generation.

  • Container Management: Waste containers in the SAA must be kept closed at all times, except when adding waste.

Disposal Procedures

The final disposal of this compound must be handled by qualified professionals.

  • Professional Disposal: The ultimate disposal method for this compound is through an approved and licensed hazardous waste disposal facility. Contact your institution's EHS department to arrange for a waste pickup.

  • Sink and Trash Disposal: Under no circumstances should this compound be disposed of down the sink or in regular trash.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

  • Containment: For small spills, use an inert absorbent material to contain the substance.

  • Cleanup: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Reporting: Report all spills to your laboratory supervisor and EHS department.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the disposal of this compound, based on general laboratory chemical waste guidelines.

ParameterGuidelineCitation
pH Range for Aqueous Waste Must be collected as hazardous waste. Do not neutralize for sink disposal without EHS approval.
Maximum SAA Volume 55 gallons (or 1 quart/1 kg if determined to be acutely toxic)
Empty Container Residue Limit No more than 1 inch of residue or 3% by weight for containers <110 gallons.
Empty Container Rinsing If the compound is determined to be acutely toxic, containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start cluster_assessment Step 1: Hazard Assessment cluster_containment Step 2: Containment & Labeling cluster_storage Step 3: Storage cluster_disposal Step 4: Disposal start Start: Generation of 2-Amino-N-butylpropanamide hydrochloride Waste assess Is the waste stream a solid or liquid? start->assess solid_container Place in a labeled, compatible solid waste container. assess->solid_container Solid liquid_container Place in a labeled, compatible liquid waste container. assess->liquid_container Liquid saa Store sealed container in a designated Satellite Accumulation Area (SAA). solid_container->saa liquid_container->saa contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. saa->contact_ehs disposal Professional disposal via approved hazardous waste facility. contact_ehs->disposal

Caption: Disposal workflow for this compound.

This guide provides a framework for the safe handling and disposal of this compound. Always prioritize safety and consult with your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.

Essential Safety and Operational Guidance for 2-Amino-N-butylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 2-Amino-N-butylpropanamide hydrochloride is paramount. This document provides a comprehensive guide to its safe use, including personal protective equipment (PPE), handling procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to strict safety protocols is crucial to mitigate these risks. The following table summarizes the recommended personal protective equipment.

Protection Type Recommended Equipment Specification
Eye and Face Protection Safety glasses with side shields or goggles; Face shieldMust meet ANSI Z.87.1 1989 standard. A face shield is required when there is a risk of splashing.[2]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene preferred); Laboratory coat; Closed-toe shoesGloves should be inspected before use and disposed of after contact.[2] Lab coats should be buttoned and cover as much skin as possible.[2]
Respiratory Protection Dust mask (N95 or P1 equivalent); Air-purifying respiratorRequired when engineering controls are insufficient to minimize exposure to dust.[1][2] The type of respirator should be selected based on a risk assessment.[1][3]
Body Protection Overalls; PVC apronRecommended for large-scale operations or when there is a significant risk of exposure.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Before handling, inspect all PPE for integrity.

2. Handling the Chemical:

  • Avoid breathing dust or fumes.[1]

  • Prevent contact with skin and eyes by wearing the appropriate PPE.[1]

  • Do not eat, drink, or smoke in the handling area.[1][5]

  • Keep the container tightly closed when not in use.[5][6]

3. In Case of a Spill:

  • Immediately evacuate the area.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.[1]

  • For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a labeled container for disposal.[1]

  • For wet spills, absorb the material with an inert substance and place it in a labeled container for disposal.[4]

  • Wash the spill area thoroughly with water.[1]

First Aid Measures

Exposure Route First Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[5] Seek medical attention if irritation persists.[1]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[5]
Inhalation Move the person to fresh air.[5][6] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][5]
Ingestion Rinse mouth with water.[5] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5]

Disposal Plan

All waste materials should be handled as hazardous waste.

  • Chemical Disposal: Dispose of the chemical and any contaminated materials in a properly labeled, sealed container.[6] Disposal must be in accordance with all applicable federal, state, and local regulations.[6] Do not dispose of down the drain.

  • Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be placed in a designated hazardous waste container.

Workflow for Safe Handling

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace weigh Weigh Chemical prep_workspace->weigh transfer Transfer to Reaction Vessel weigh->transfer decontaminate Decontaminate Glassware & Surfaces transfer->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste dispose_ppe Dispose of Contaminated PPE dispose_waste->dispose_ppe spill Spill Occurs spill_response spill_response spill->spill_response Follow Spill Protocol exposure Personal Exposure first_aid first_aid exposure->first_aid Administer First Aid

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.